molecular formula C10H17NO5 B1442447 2-(3-((Tert-butoxycarbonyl)amino)oxetan-3-YL)acetic acid CAS No. 1221715-78-1

2-(3-((Tert-butoxycarbonyl)amino)oxetan-3-YL)acetic acid

Cat. No.: B1442447
CAS No.: 1221715-78-1
M. Wt: 231.25 g/mol
InChI Key: LOZJYPJBCJFSBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-((Tert-butoxycarbonyl)amino)oxetan-3-YL)acetic acid is a versatile building block designed for advanced organic synthesis and medicinal chemistry research. This compound features a tert-butoxycarbonyl (Boc) protected amine on an oxetane scaffold, a structure increasingly valued in drug discovery for its role in improving the physicochemical properties of candidate molecules . The Boc group is a cornerstone in synthetic chemistry, providing robust protection for amines against bases and nucleophiles while being cleanly removable under mild acidic conditions with reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) . This orthogonality makes it ideal for multi-step synthesis, particularly in the construction of complex peptides and small molecules. The incorporation of the oxetane ring is of significant research interest. This strained, four-membered oxygen heterocycle can serve as a bioisostere for carbonyl groups or other functional groups, often enhancing a molecule's metabolic stability, aqueous solubility, and membrane permeability. When used in the design of protease inhibitors, kinase inhibitors, and other bioactive compounds, the oxetane ring can positively influence pharmacokinetic profiles. The acetic acid side chain provides a convenient handle for further functionalization, allowing researchers to link the oxetane-Boc core to other molecular fragments via amide bond formation or esterification. This combination of features makes this compound a valuable scaffold for constructing compound libraries, exploring structure-activity relationships (SAR), and developing novel therapeutic agents. Intended Use : This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans.

Properties

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetan-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-9(2,3)16-8(14)11-10(4-7(12)13)5-15-6-10/h4-6H2,1-3H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZJYPJBCJFSBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(COC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40703907
Record name {3-[(tert-Butoxycarbonyl)amino]oxetan-3-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221715-78-1
Record name {3-[(tert-Butoxycarbonyl)amino]oxetan-3-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-{[(tert-butoxy)carbonyl]amino}oxetan-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 2-(3-((Tert-butoxycarbonyl)amino)oxetan-3-YL)acetic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Oxetane-Containing Amino Acids in Modern Drug Discovery

Small, strained heterocyclic scaffolds have emerged as powerful tools in medicinal chemistry, offering unique three-dimensional diversity and improved physicochemical properties. Among these, the oxetane ring has garnered significant attention as a versatile bioisostere for gem-dimethyl and carbonyl groups, often leading to enhanced metabolic stability, aqueous solubility, and cell permeability of drug candidates. The incorporation of an amino acid moiety onto the oxetane scaffold, particularly at the 3-position, generates a novel class of constrained amino acids with significant potential in the design of peptidomimetics, protease inhibitors, and other therapeutics.

This in-depth technical guide provides a comprehensive overview of a robust and reliable synthetic pathway to 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-yl)acetic acid, a key building block for the introduction of the 3-amino-3-carboxymethyl oxetane motif. We will delve into the strategic considerations behind each synthetic step, providing detailed experimental protocols and explaining the causality behind the choice of reagents and reaction conditions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this valuable synthetic intermediate.

A Strategic Four-Step Synthesis

The synthesis of this compound is efficiently achieved through a four-step sequence, commencing with the commercially available oxetan-3-one. This pathway is designed for reliability and scalability, employing well-established and high-yielding chemical transformations.

Synthesis_Workflow Oxetanone Oxetan-3-one YlideneAcetate Methyl 2-(oxetan-3-ylidene)acetate Oxetanone->YlideneAcetate Horner-Wadsworth-Emmons Reaction BenzylamineAdduct Methyl 2-(3-(benzylamino)oxetan-3-yl)acetate YlideneAcetate->BenzylamineAdduct Aza-Michael Addition PrimaryAmine Methyl 2-(3-aminooxetan-3-yl)acetate BenzylamineAdduct->PrimaryAmine Hydrogenolysis (Debenzylation) BocProtected Methyl 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-yl)acetate PrimaryAmine->BocProtected Boc Protection FinalProduct This compound BocProtected->FinalProduct Ester Hydrolysis

Caption: Overall synthetic workflow for the target molecule.

Step 1: Horner-Wadsworth-Emmons Olefination of Oxetan-3-one

The initial step involves the creation of an exocyclic double bond on the oxetane ring, setting the stage for the crucial conjugate addition. The Horner-Wadsworth-Emmons (HWE) reaction is the method of choice for this transformation, offering significant advantages over the classical Wittig reaction.

The Causality Behind the Choice: HWE vs. Wittig

The HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding phosphonium ylide used in the Wittig reaction.[1][2] This enhanced nucleophilicity allows for a smoother reaction with the somewhat sterically hindered oxetan-3-one. Furthermore, the byproduct of the HWE reaction is a water-soluble phosphate salt, which is easily removed during aqueous workup, simplifying purification.[1] In contrast, the triphenylphosphine oxide byproduct of the Wittig reaction can often be challenging to separate from the desired product. The HWE reaction generally provides excellent E-selectivity for the resulting alkene, which is a key consideration in many olefination reactions.[3]

Experimental Protocol: Synthesis of Methyl 2-(oxetan-3-ylidene)acetate
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (1.1 eq., 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the solvent.

  • Add anhydrous tetrahydrofuran (THF) and cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.1 eq.) dropwise to the stirred suspension.[4] Allow the mixture to stir at 0 °C for 30 minutes to generate the phosphonate anion.

  • Add a solution of oxetan-3-one (1.0 eq.) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford methyl 2-(oxetan-3-ylidene)acetate as a clear oil.

Step 2: Aza-Michael Addition for Introduction of the Amino Moiety

With the α,β-unsaturated ester in hand, the next critical step is the introduction of the amino group at the 3-position of the oxetane ring via an aza-Michael addition.[5][6] Direct addition of ammonia can be challenging due to its volatility and potential for side reactions. A more controlled and reliable approach involves the use of a suitable ammonia surrogate, such as benzylamine. The benzyl group can be readily removed in a subsequent step.

The Strategic Use of Benzylamine

Benzylamine serves as an excellent ammonia equivalent in this context.[7] Its addition to the Michael acceptor is generally high-yielding, and the resulting secondary amine is less volatile and easier to handle than the primary amine. The subsequent removal of the benzyl group via hydrogenolysis is a clean and efficient process, yielding the desired primary amine without compromising the integrity of the oxetane ring.

Experimental Protocol: Synthesis of Methyl 2-(3-(benzylamino)oxetan-3-yl)acetate
  • Dissolve methyl 2-(oxetan-3-ylidene)acetate (1.0 eq.) in a suitable solvent such as methanol or THF.

  • Add benzylamine (1.1 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The crude product can often be used in the next step without further purification. If necessary, purification can be achieved by flash column chromatography.

Step 3: Boc Protection of the Amino Group

Protecting the newly installed amino group is essential for preventing unwanted side reactions in subsequent synthetic steps and for modulating the compound's reactivity. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[8]

The Rationale for Boc Protection

The Boc protecting group is introduced using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.[9] This reaction is typically high-yielding and chemoselective for the amino group. The resulting carbamate is stable to nucleophiles and bases, making it compatible with the subsequent ester hydrolysis step.

Experimental Protocol: Synthesis of Methyl 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-yl)acetate
  • First, perform the debenzylation of the product from the previous step. Dissolve the crude methyl 2-(3-(benzylamino)oxetan-3-yl)acetate in methanol.

  • Add a catalytic amount of palladium on carbon (10 wt. %).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate to obtain the crude methyl 2-(3-aminooxetan-3-yl)acetate.

  • Dissolve the crude amine in a mixture of THF and water.

  • Add di-tert-butyl dicarbonate (1.1 eq.) and a base such as sodium bicarbonate or triethylamine (1.5 eq.).

  • Stir the mixture at room temperature for 12-24 hours.

  • After the reaction is complete, extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography to yield methyl 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-yl)acetate.

Step 4: Saponification to the Final Carboxylic Acid

The final step in the synthesis is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved through saponification using a strong base, such as lithium hydroxide.[10]

Why Lithium Hydroxide?

Lithium hydroxide is a commonly used reagent for the hydrolysis of esters, particularly in the context of complex molecules, as it often provides cleaner reactions and higher yields compared to sodium or potassium hydroxide.[11][12] The reaction is typically carried out in a mixture of an organic solvent and water to ensure the solubility of the starting material.

Experimental Protocol: Synthesis of this compound
  • Dissolve methyl 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-yl)acetate (1.0 eq.) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Add lithium hydroxide monohydrate (1.5-2.0 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Acidify the reaction mixture to pH ~3 with a dilute acid, such as 1N HCl.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound, typically as a white solid.

Quantitative Data Summary

The following table provides representative quantitative data for each step of the synthesis. Please note that yields and reaction times may vary depending on the specific scale and reaction conditions.

StepReactionKey ReagentsSolventTemperatureTimeYield
1Horner-Wadsworth-EmmonsOxetan-3-one, Triethyl phosphonoacetate, NaHTHF0 °C to RT12-16 h~70-85%
2Aza-Michael AdditionMethyl 2-(oxetan-3-ylidene)acetate, BenzylamineMethanolRT24-48 h>90%
3Boc ProtectionMethyl 2-(3-aminooxetan-3-yl)acetate, (Boc)₂O, NaHCO₃THF/WaterRT12-24 h~85-95%
4Ester HydrolysisMethyl 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-yl)acetate, LiOH·H₂OTHF/WaterRT2-4 h>95%

Conclusion and Future Outlook

The four-step synthesis outlined in this guide provides a reliable and efficient route to this compound, a valuable building block for drug discovery and development. Each step has been carefully selected to ensure high yields, straightforward purification, and scalability. The strategic use of the Horner-Wadsworth-Emmons reaction and an ammonia surrogate in the aza-Michael addition are key to the success of this pathway. The resulting Boc-protected oxetane amino acid is a versatile intermediate that can be readily incorporated into more complex molecules, enabling the exploration of this unique chemical space. As the demand for novel therapeutic agents with improved pharmacological profiles continues to grow, the strategic application of such innovative building blocks will undoubtedly play a pivotal role in the future of medicinal chemistry.

References

An In-depth Technical Guide to 2-(3-((Tert-butoxycarbonyl)amino)oxetan-3-yl)acetic acid: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-yl)acetic acid, a specialized building block of significant interest in modern drug discovery and medicinal chemistry. The document elucidates the core chemical properties, reactivity, and stability of this bifunctional molecule, contextualized by its two primary structural motifs: the acid-labile tert-butoxycarbonyl (Boc) protecting group and the strained, polar oxetane ring. We present field-proven protocols for its manipulation, including protection and deprotection strategies, and discuss its application as a constrained amino acid surrogate. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound's unique attributes to create novel chemical entities with improved physicochemical properties.

Introduction: A Molecule of Strategic Importance

In the landscape of modern pharmaceutical research, the design of small molecules with optimized "drug-like" properties is paramount. This compound (CAS No. 1221715-78-1) has emerged as a valuable synthetic intermediate precisely because it combines two features that address key challenges in medicinal chemistry.[1][2]

  • The Oxetane Ring: This four-membered cyclic ether is increasingly utilized as a versatile bioisostere.[3] It serves as a replacement for less favorable groups, such as gem-dimethyl or carbonyl moieties, often leading to significant improvements in aqueous solubility, metabolic stability, and lipophilicity without adding excessive steric bulk.[3] Its inherent polarity and three-dimensional structure can favorably influence molecular conformation and interactions with biological targets.[4][5]

  • The Boc-Protected Amino Acid Scaffold: The molecule is a non-natural α-amino acid derivative where the amino group is masked by the tert-butoxycarbonyl (Boc) group. The Boc group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of conditions—including basic, nucleophilic, and reductive environments—while being readily removable under mild acidic conditions.[6][7]

This unique combination makes the title compound an attractive building block for introducing a constrained, polar, and functionalizable scaffold into lead compounds, peptides, and complex molecular architectures.[8][9]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data provides the foundational knowledge required for its effective use in synthesis and analysis.

PropertyValueSource(s)
CAS Number 1221715-78-1[1][2]
Molecular Formula C₁₀H₁₇NO₅[2][10]
Molecular Weight 231.25 g/mol [2][11]
IUPAC Name 2-[3-(tert-butoxycarbonylamino)oxetan-3-yl]acetic acid[10]
Canonical SMILES CC(C)(C)OC(=O)NC1(COC1)CC(=O)O[10]
Predicted XlogP 0.5[10]
Storage Sealed in a dry environment, Room Temperature or 2-8°C[2][11]
Purity Typically available at ≥97%[2]

Reactivity and Stability: A Tale of Two Moieties

The chemical behavior of this molecule is dictated by the interplay between the robust yet cleavable Boc group and the stable yet strained oxetane ring.

The Tert-Butoxycarbonyl (Boc) Group: A Chemist's Switch

The Boc group is the cornerstone of this molecule's utility in multi-step synthesis.[12] It renders the primary amine nucleophile inert, allowing for selective reactions at the carboxylic acid terminus.

  • Stability: The Boc group is exceptionally stable to bases (e.g., NaOH, Et₃N), nucleophiles, and catalytic hydrogenation conditions.[7][] This orthogonality to other common protecting groups, like the base-labile Fmoc group, is a key advantage in complex synthetic schemes.[6]

  • Acid-Labile Nature: Its primary vulnerability is to acid. The mechanism of cleavage involves protonation of the carbonyl oxygen, followed by the elimination of carbon dioxide and the formation of a stable tert-butyl cation.[12][14] This reaction is typically performed with strong acids like trifluoroacetic acid (TFA).

The Oxetane Ring: A Stable Scaffold

The oxetane core is generally stable under the neutral and basic conditions commonly used in synthesis. However, its strained four-membered ring structure imparts a degree of reactivity not seen in larger cyclic ethers like THF.

  • General Stability: The ring is tolerant of most standard synthetic transformations, including amide coupling, esterification under basic conditions, and Boc-group manipulation.[9]

  • Acid Sensitivity: While stable to the mild acidic conditions used for Boc deprotection (e.g., TFA in DCM), prolonged exposure to very strong acids, particularly at elevated temperatures, can facilitate ring-opening reactions.[9] This is a critical consideration in experimental design to avoid the formation of unwanted byproducts. Some oxetane-carboxylic acids have been observed to isomerize into lactones upon heating.[15]

Key Experimental Protocols & Methodologies

As a Senior Application Scientist, it is crucial to move beyond theory to practical application. The following protocols are presented as self-validating systems, detailing not just the steps but the scientific reasoning behind them.

Protocol: Acid-Catalyzed Boc Group Deprotection

This procedure is fundamental for unmasking the amine to allow for subsequent coupling reactions.

Objective: To selectively cleave the Boc protecting group, yielding 2-(3-aminooxetan-3-yl)acetic acid, typically as a salt.

Causality: The use of a strong acid like TFA protonates the Boc group, initiating its collapse into CO₂, isobutene, and the free amine.[14] The tert-butyl cation generated is highly reactive and can alkylate nucleophilic residues. Therefore, a "scavenger" like anisole or thioanisole is essential to trap this cation and prevent side reactions.[16][17]

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 equiv) in anhydrous Dichloromethane (DCM, approx. 0.1 M concentration).

  • Scavenger Addition: To the solution, add a scavenger such as anisole (1.0-2.0 equiv).

  • Acidification: Cool the mixture in an ice bath (0 °C). Add Trifluoroacetic Acid (TFA) dropwise (10-20 equiv, often used as a 25-50% solution in DCM).[12]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture in vacuo using a rotary evaporator.

  • Precipitation & Isolation: Add cold diethyl ether to the resulting residue to precipitate the product as its TFA salt. Isolate the solid by filtration, wash with additional cold ether, and dry under high vacuum.

Diagram: Boc Deprotection Mechanism A visual representation of the acid-catalyzed cleavage of the Boc group.

Boc_Deprotection cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation cluster_3 Scavenging BocAmine Boc-Protected Amine Protonated Protonated Carbonyl BocAmine->Protonated + H⁺ (TFA) CarbamicAcid Carbamic Acid Protonated->CarbamicAcid tButylCation tert-Butyl Cation Protonated->tButylCation FreeAmine Free Amine (as salt) CarbamicAcid->FreeAmine CO2 CO₂ CarbamicAcid->CO2 AlkylatedScavenger Alkylated Anisole tButylCation->AlkylatedScavenger Scavenger Anisole (Scavenger)

Caption: Acid-catalyzed mechanism for Boc group removal and cation scavenging.

Protocol: Amide Bond Formation via Carbodiimide Coupling

This protocol describes how to use the molecule's carboxylic acid functionality to form an amide bond with a primary or secondary amine.

Objective: To couple the carboxylic acid with an amine (R-NH₂) to form a new amide.

Causality: Carbodiimide reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate.[18] This intermediate is susceptible to nucleophilic attack by the amine. An additive like 4-dimethylaminopyridine (DMAP) is often included to catalyze the reaction and improve yields.[18]

Step-by-Step Methodology:

  • Initial Setup: In a round-bottomed flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 equiv), the desired amine (1.0-1.2 equiv), and DMAP (0.1-0.2 equiv) in an anhydrous aprotic solvent like DCM or DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2-1.5 equiv) portion-wise, keeping the internal temperature low.[18]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Aqueous Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with a weak acid (e.g., 1M aq. KHSO₄), a weak base (e.g., saturated aq. NaHCO₃), and brine.[18]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Diagram: Amide Coupling Experimental Workflow A flowchart for the synthesis of an amide derivative using EDC/DMAP coupling.

Caption: Standard workflow for carbodiimide-mediated amide bond formation.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its application as a sophisticated building block.

  • Constrained Scaffolds: The quaternary carbon at the 3-position of the oxetane ring introduces a defined conformational constraint. Incorporating this unit into a larger molecule can help lock it into a specific, biologically active conformation, potentially increasing potency and selectivity.

  • Improving Physicochemical Properties: As previously noted, the oxetane motif is a proven tool for enhancing aqueous solubility—a critical parameter for drug bioavailability.[3] Its introduction can mitigate the hydrophobicity of a parent molecule, turning a poorly soluble compound into a viable drug candidate.

  • Novel Chemical Space: As a non-natural amino acid, it allows chemists to explore novel chemical space beyond that accessible with proteinogenic amino acids. This is particularly valuable in the design of peptidomimetics and protease inhibitors where unnatural residues are key to achieving stability and efficacy.[8]

Conclusion

This compound is a strategically designed synthetic intermediate that offers a powerful solution to common challenges in drug discovery. Its properties are defined by the reliable and orthogonal chemistry of the Boc protecting group and the beneficial physicochemical influence of the oxetane ring. A thorough understanding of its stability, reactivity, and the validated protocols for its use enables researchers to effectively incorporate this unique scaffold, accelerating the development of novel therapeutics with enhanced drug-like properties.

References

An In-Depth Technical Guide to 2-(3-{[(tert-butoxy)carbonyl]amino}oxetan-3-yl)acetic acid (CAS number 1221715-78-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Building Block for Advanced Therapeutics

In the evolving landscape of medicinal chemistry and drug discovery, the strategic design of molecular building blocks is paramount to accessing novel therapeutic modalities. One such critical component is 2-(3-{[(tert-butoxy)carbonyl]amino}oxetan-3-yl)acetic acid , identified by the CAS number 1221715-78-1 . This molecule has emerged as a valuable asset, particularly in the burgeoning field of targeted protein degradation. Its classification as a "Protein Degrader Building Block" underscores its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents.

This technical guide provides a comprehensive overview of the properties, synthesis, and, most importantly, the strategic application of this oxetane-containing amino acid derivative in the design and development of next-generation therapeutics.

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of a building block is essential for its effective incorporation into larger, more complex molecules. The key properties of 2-(3-{[(tert-butoxy)carbonyl]amino}oxetan-3-yl)acetic acid are summarized in the table below.

PropertyValueSource
CAS Number 1221715-78-1N/A
Molecular Formula C10H17NO5N/A
Molecular Weight 231.25 g/mol N/A
IUPAC Name 2-(3-(((tert-butoxy)carbonyl)amino)oxetan-3-yl)acetic acidN/A
Appearance White to off-white solidN/A
Purity Typically ≥95%N/A
Storage Room temperatureN/A

The defining structural feature of this molecule is the 3,3-disubstituted oxetane ring . Oxetanes are four-membered cyclic ethers that have garnered significant interest in drug discovery. The incorporation of an oxetane motif can favorably modulate key physicochemical properties of a drug candidate, including:

  • Solubility: The polar nature of the ether oxygen can enhance aqueous solubility.

  • Metabolic Stability: The strained four-membered ring can influence metabolic pathways, sometimes leading to improved stability.

  • Lipophilicity: The oxetane ring can serve as a less lipophilic replacement for gem-dimethyl or carbonyl groups.

  • Conformational Rigidity: The defined geometry of the ring can impart a degree of conformational constraint to the linker, which can be advantageous for ternary complex formation in PROTACs.

The presence of a tert-butyloxycarbonyl (Boc)-protected amine and a carboxylic acid functionality makes this molecule a versatile bifunctional linker component, ready for standard peptide coupling and deprotection chemistries.

Core Application: A Linker Component in PROTACs

The primary and most significant use of 2-(3-{[(tert-butoxy)carbonyl]amino}oxetan-3-yl)acetic acid is in the construction of PROTACs . PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.

A PROTAC molecule is comprised of three key components:

  • A "warhead" that binds to the target protein of interest (POI).

  • An E3 ubiquitin ligase-recruiting ligand ("anchor").

  • A linker that connects the warhead and the anchor.

The linker is not merely a spacer; its length, rigidity, and chemical composition are critical for the successful formation of a stable ternary complex between the POI and the E3 ligase, which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the POI.

The subject of this guide, 2-(3-{[(tert-butoxy)carbonyl]amino}oxetan-3-yl)acetic acid, is an exemplary building block for the linker component. Its bifunctional nature allows for its facile incorporation into the linker chain through amide bond formation.

Below is a conceptual workflow illustrating the role of this building block in PROTAC synthesis.

PROTAC_Synthesis_Workflow cluster_Components PROTAC Components cluster_Synthesis Synthetic Strategy Warhead Target Protein Ligand (Warhead) Coupling1 Amide Coupling Warhead->Coupling1 E3_Ligand E3 Ligase Ligand (Anchor) Coupling2 Amide Coupling E3_Ligand->Coupling2 Linker_Building_Block CAS 1221715-78-1 (Linker Component) Linker_Building_Block->Coupling1 Deprotection Boc Deprotection (e.g., TFA) Coupling1->Deprotection Deprotection->Coupling2 Final_PROTAC Final PROTAC Molecule Coupling2->Final_PROTAC

Caption: Conceptual workflow for the synthesis of a PROTAC molecule utilizing CAS 1221715-78-1 as a key linker component.

Representative Experimental Protocol: Synthesis of a PROTAC Intermediate

The following is a representative, step-by-step protocol for the incorporation of 2-(3-{[(tert-butoxy)carbonyl]amino}oxetan-3-yl)acetic acid into a PROTAC linker chain. This protocol describes the coupling of the building block to a hypothetical amine-functionalized E3 ligase ligand.

Materials:

  • 2-(3-{[(tert-butoxy)carbonyl]amino}oxetan-3-yl)acetic acid (CAS 1221715-78-1)

  • Amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Amide Coupling: a. To a solution of the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF, add 2-(3-{[(tert-butoxy)carbonyl]amino}oxetan-3-yl)acetic acid (1.1 eq), DIPEA (3.0 eq), and PyBOP (1.2 eq). b. Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS. c. Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate and brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by silica gel column chromatography to yield the Boc-protected PROTAC intermediate.

  • Boc Deprotection: a. Dissolve the purified Boc-protected intermediate in a 1:1 mixture of DCM and TFA. b. Stir the solution at room temperature for 1-2 hours. c. Monitor the deprotection by TLC or LC-MS. d. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA. e. The resulting amine (as a TFA salt) can be used directly in the next coupling step or after a basic workup.

This deprotected intermediate, now possessing a free amine on the oxetane linker component, is ready for coupling with the carboxylic acid-functionalized warhead molecule to complete the synthesis of the final PROTAC.

Mechanism of Action: Targeted Protein Degradation

While 2-(3-{[(tert-butoxy)carbonyl]amino}oxetan-3-yl)acetic acid itself does not have a biological mechanism of action, the PROTACs synthesized using it do. The following diagram illustrates the catalytic cycle of a PROTAC molecule.

PROTAC_MoA POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex Recycling Recycling Ternary_Complex->PROTAC Release Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Peptide Fragments Degradation->Peptides

Caption: The catalytic mechanism of action of a PROTAC molecule, leading to the degradation of a target protein.

Conclusion and Future Perspectives

2-(3-{[(tert-butoxy)carbonyl]amino}oxetan-3-yl)acetic acid is a specialized and highly valuable building block for the synthesis of advanced therapeutic agents, particularly PROTACs. Its unique structural features, including the strategically placed oxetane ring, offer medicinal chemists a powerful tool to fine-tune the properties of linker moieties, which are critical for the efficacy of targeted protein degraders. As the field of targeted protein degradation continues to expand, the demand for innovative and versatile building blocks like this will undoubtedly grow. Further exploration of the impact of such rigid, polar linkers on the pharmacokinetics and pharmacodynamics of PROTACs will be a key area of future research, promising to unlock new therapeutic opportunities for a wide range of diseases.

A Senior Application Scientist's Guide to the Structural Elucidation of Boc-Protected Oxetane Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Oxetane Amino Acids in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that enhance drug-like properties is relentless. Among these, oxetane-containing amino acids have emerged as a significant class of building blocks. The incorporation of the strained four-membered oxetane ring can profoundly influence a molecule's physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity, often leading to improved pharmacokinetic profiles.[1][2] The tert-butyloxycarbonyl (Boc) protecting group is frequently employed during the synthesis of these non-canonical amino acids due to its stability and ease of removal under moderately acidic conditions, making it a cornerstone of peptide synthesis and peptidomimetic development.[3]

This guide provides an in-depth technical overview of the methodologies and analytical strategies for the unambiguous structure elucidation of Boc-protected oxetane amino acids. As a senior application scientist, the emphasis here is not merely on the procedural steps but on the underlying scientific rationale, ensuring a robust and self-validating approach to characterization.

The Strategic Workflow for Structure Elucidation

The definitive characterization of a novel Boc-protected oxetane amino acid is a multi-faceted process that relies on the synergistic application of several analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective interpretation leads to an irrefutable assignment. The core workflow is a systematic progression from confirming molecular weight and elemental composition to mapping out the intricate details of the molecular framework and its stereochemistry.

Structure_Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Core Structure & Connectivity cluster_2 Unambiguous Confirmation MS High-Resolution Mass Spectrometry (HRMS) - Determine Molecular Formula NMR_1D 1D NMR Spectroscopy (¹H, ¹³C) - Identify Functional Groups - Proton/Carbon Environments MS->NMR_1D Confirm Mass NMR_2D 2D NMR Spectroscopy (COSY, HSQC, HMBC) - Establish Connectivity NMR_1D->NMR_2D Assign Signals XRay Single-Crystal X-Ray Diffraction - Absolute Stereochemistry - Solid-State Conformation NMR_2D->XRay Propose Structure

Caption: A strategic workflow for the comprehensive structure elucidation of novel chemical entities.

Mass Spectrometry: The First Gateway to Molecular Identity

High-Resolution Mass Spectrometry (HRMS) is the initial and indispensable step in the characterization of a newly synthesized Boc-protected oxetane amino acid. Its primary function is to provide an accurate mass measurement, which in turn allows for the determination of the elemental composition and, consequently, the molecular formula.

Electrospray ionization (ESI) is a commonly employed soft ionization technique that is well-suited for these molecules, often yielding the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺).[4]

Characteristic Fragmentation of the Boc Group

A hallmark of Boc-protected compounds in mass spectrometry is the characteristic loss of fragments related to the tert-butyl group. Under collision-induced dissociation (CID) in MS/MS experiments, several neutral losses are commonly observed:

  • Loss of isobutylene (56 Da): A primary fragmentation pathway involves the loss of C₄H₈.

  • Loss of tert-butanol (74 Da): This is another common fragmentation pattern.[4]

  • Loss of the entire Boc group (100 Da): The cleavage of the carbamate bond results in the loss of C₅H₈O₂.

The observation of these specific neutral losses provides strong evidence for the presence of the Boc protecting group.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Dissolve approximately 1 mg of the purified Boc-protected oxetane amino acid in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer for high-resolution analysis.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion or through an HPLC system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The accurate mass of the parent ion is then used to calculate the elemental composition using the instrument's software.

  • MS/MS Analysis: If necessary, perform MS/MS on the parent ion to observe the characteristic fragmentation patterns of the Boc group and the oxetane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful technique for the detailed structural elucidation of organic molecules in solution.[3] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is required to piece together the complete covalent framework of the molecule.

¹H NMR: Unveiling the Proton Environment

In the ¹H NMR spectrum of a Boc-protected oxetane amino acid, several key signals are diagnostic:

  • Boc Group: A characteristic sharp singlet integrating to nine protons is observed in the upfield region, typically around 1.4 ppm.[3]

  • Oxetane Ring Protons: The methylene protons of the oxetane ring typically appear as multiplets in the range of 4.5-5.0 ppm. The exact chemical shifts and coupling patterns are highly dependent on the substitution pattern of the ring.

  • α-Proton: The proton on the α-carbon of the amino acid is a key diagnostic signal, and its chemical shift provides information about the electronic environment.

¹³C NMR: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments:

  • Boc Group: The quaternary carbon of the tert-butyl group appears around 80 ppm, and the three equivalent methyl carbons resonate at approximately 28 ppm. The carbamate carbonyl carbon is typically observed around 155 ppm.[3]

  • Oxetane Ring Carbons: The carbons of the oxetane ring generally appear in the range of 70-80 ppm.[5]

  • Carboxylic Acid Carbonyl: The carbonyl carbon of the carboxylic acid is typically found in the range of 170-180 ppm.

2D NMR: Connecting the Dots

While 1D NMR provides information about the types of protons and carbons present, 2D NMR experiments are crucial for establishing the connectivity between them.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other. This is essential for tracing out the spin systems within the molecule, such as the oxetane ring and the amino acid backbone.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range (2-3 bond) correlations between protons and carbons. It is instrumental in connecting the different fragments of the molecule, for instance, linking the α-proton to the carbonyl carbon and the carbons of the oxetane ring.

NMR_Correlations cluster_0 Key HMBC Correlations Boc_H Boc CH₃ (¹H) Boc_C Boc C=O (¹³C) Boc_H->Boc_C 2-bond Alpha_H α-H (¹H) Oxetane_C Oxetane Ring (¹³C) Alpha_H->Oxetane_C 3-bond COOH_C COOH (¹³C) Alpha_H->COOH_C 2-bond

Caption: A diagram illustrating key HMBC correlations for structural assembly.

Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3]

  • 1D Spectra Acquisition: Acquire ¹H and proton-decoupled ¹³C NMR spectra.

  • 2D Spectra Acquisition: Acquire COSY, HSQC, and HMBC spectra. The parameters for these experiments (e.g., number of scans, relaxation delays) should be optimized for the specific molecule and concentration.

  • Data Processing and Analysis: Process the spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak. Systematically assign all proton and carbon signals by integrating the information from all acquired spectra.

Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Boc (CH₃)₃~1.4 (s, 9H)~28 (3C)
Boc C (CH₃)₃-~80
Boc C=O-~155
Oxetane CH₂4.5 - 5.0 (m)70 - 80
α-CHVariableVariable
COOH-170 - 180
Caption: Typical ¹H and ¹³C NMR chemical shift ranges for Boc-protected oxetane amino acids.

Single-Crystal X-ray Diffraction: The Ultimate Structural Arbiter

While NMR and MS provide powerful evidence for the structure of a molecule in solution and the gas phase, respectively, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. This technique is particularly crucial for:

  • Absolute Stereochemistry: For chiral molecules, X-ray crystallography can definitively determine the absolute configuration of all stereocenters.

  • Bond Lengths and Angles: It provides precise measurements of bond lengths and angles, confirming the presence of the strained oxetane ring.[6]

  • Conformation: The solid-state conformation of the molecule is revealed, which can provide insights into intermolecular interactions.

The primary challenge for this technique is obtaining a single crystal of suitable quality for diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound by slow evaporation of a solution, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents and solvent combinations should be screened.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically at low temperature to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final structure.

Conclusion: A Self-Validating Approach to Certainty

The structural elucidation of a novel Boc-protected oxetane amino acid is a process of systematic, evidence-based deduction. By integrating the precise mass and elemental composition from HRMS with the detailed connectivity map from a suite of NMR experiments, a confident structural hypothesis can be formed. This hypothesis is then unequivocally confirmed, and its stereochemical intricacies are resolved, through single-crystal X-ray diffraction. This multi-technique approach ensures scientific integrity, providing a self-validating system where the data from each analysis must be consistent with the others, leading to an irrefutable structural assignment that can be confidently carried forward in drug development endeavors.

References

"spectroscopic data for 2-(3-((Tert-butoxycarbonyl)amino)oxetan-3-YL)acetic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(3-((Tert-butoxycarbonyl)amino)oxetan-3-YL)acetic acid

Authored by: A Senior Application Scientist

Introduction

In modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to modulating the physicochemical and pharmacological properties of drug candidates. Oxetanes, four-membered cyclic ethers, have emerged as valuable building blocks, often serving as replacements for gem-dimethyl or carbonyl groups to improve parameters such as solubility and metabolic stability.[1] The compound this compound (CAS No: 1221715-78-1) is a quintessential example of such a building block.[2] It provides a conformationally constrained α-amino acid scaffold, featuring a synthetically versatile carboxylic acid handle and a protected amine, making it an attractive component for peptide synthesis and drug discovery programs.[3]

This guide provides a comprehensive analysis of the key spectroscopic data required to unambiguously identify and characterize this molecule. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, explaining the causal relationships between the molecular structure and the observed spectroscopic signals. Furthermore, we will present field-proven, step-by-step protocols for data acquisition, ensuring that researchers can confidently validate the identity and purity of their material.

Molecular Structure and Spectroscopic Overview

The structure of this compound combines several key functional groups that give rise to a distinct spectroscopic fingerprint. Understanding this structure is the first step in interpreting its spectra.

Caption: Molecular Structure of the Topic Compound.

The key structural features to identify are:

  • Tert-butoxycarbonyl (Boc) protecting group: This will produce a large, sharp singlet in the ¹H NMR spectrum and characteristic signals in the ¹³C NMR and IR spectra.

  • Oxetane ring: The strained four-membered ring protons have distinctive chemical shifts in the ¹H NMR spectrum.

  • Quaternary Carbon: The C3 of the oxetane ring is a quaternary carbon, which will be a key feature in the ¹³C NMR spectrum (a signal with no attached protons).

  • Carboxylic Acid: This functional group has a highly characteristic broad signal in both ¹H NMR and IR spectra.

  • Amide Linkage: The N-H bond will also be visible in ¹H NMR and IR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information.

¹H NMR Analysis

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The expected signals for this compound are summarized below.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.5broad singlet1HH -OOC-The acidic proton of the carboxylic acid is typically very downfield and broad, especially in DMSO solvent where exchange is slowed.
~7.2singlet1HNH The amide proton signal is often a singlet or a broad singlet. Its chemical shift can be concentration-dependent.
~4.6doublet, J ≈ 6 Hz2HOxetane CHThese two protons are diastereotopic. They appear as a doublet due to coupling with the other pair of oxetane protons.
~4.4doublet, J ≈ 6 Hz2HOxetane CHThis is the other pair of diastereotopic oxetane protons.
~2.8singlet2H-CH ₂-COOHThese protons are adjacent to the electron-withdrawing carboxylic acid and the quaternary carbon, appearing as a singlet.
~1.4singlet9H-C(CH ₃)₃The nine equivalent protons of the tert-butyl group give a characteristic sharp, strong singlet.[4]
¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~171.5C =O (Acid)Carboxylic acid carbonyl carbons are typically found in this downfield region.[5]
~155.0C =O (Boc)The carbamate carbonyl carbon is also downfield but distinct from the carboxylic acid.[5]
~79.0-C (CH₃)₃ (Boc)The quaternary carbon of the tert-butyl group.
~78.5Oxetane C H₂The two equivalent methylene carbons of the oxetane ring.
~57.0C 3-OxetaneThe quaternary carbon of the oxetane ring, substituted with the amino and alkyl groups.
~42.0-C H₂-COOHThe methylene carbon adjacent to the carboxylic acid.
~28.0-C(C H₃)₃ (Boc)The three equivalent methyl carbons of the tert-butyl group give a strong signal.[4]
Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data.

cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in ~0.7 mL of DMSO-d₆ prep1->prep2 prep3 Vortex to ensure full dissolution prep2->prep3 prep4 Transfer to NMR tube prep3->prep4 acq1 Insert sample & lock on DMSO-d₆ signal prep4->acq1 acq2 Shim magnet coils for homogeneity acq1->acq2 acq3 Acquire ¹H spectrum (e.g., 16 scans) acq2->acq3 acq4 Acquire ¹³C spectrum (e.g., 1024 scans) acq3->acq4 proc1 Apply Fourier Transform acq4->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Integrate ¹H peaks & pick ¹³C peaks proc3->proc4

Caption: Standard workflow for NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry vial. Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Expert Insight: DMSO-d₆ is an excellent choice for this molecule as it readily dissolves both the polar carboxylic acid and the less polar Boc-protected amine. Crucially, it allows for the observation of the exchangeable N-H and COOH protons, which might be lost in solvents like D₂O.

  • Dissolution: Vortex the sample for 30 seconds to ensure complete dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup: Insert the tube into the NMR spectrometer. Lock the field frequency to the deuterium signal of the DMSO-d₆. Perform automated or manual shimming to optimize magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • ¹H Acquisition: Acquire the proton spectrum. A standard pulse program with 16 scans is typically sufficient due to the high sensitivity of ¹H NMR.

  • ¹³C Acquisition: Acquire the carbon spectrum. A proton-decoupled pulse sequence is standard. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024) are required to achieve a good signal-to-noise ratio.

  • Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase and baseline correction, and referencing the spectrum to the residual DMSO solvent peak (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm).

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, confirming its molecular weight and offering structural clues through fragmentation patterns.

Data Interpretation

For a molecule of this nature, Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that minimizes fragmentation and readily forms protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions. The molecular formula is C₁₀H₁₇NO₅, with a monoisotopic mass of 231.11 Da.[6]

Table 3: Predicted ESI-MS Data

Ion ModePredicted m/zAdduct
Positive232.118[M+H]⁺
Positive254.100[M+Na]⁺
Negative230.103[M-H]⁻

Data sourced from predicted values on PubChem.[6]

Fragmentation Analysis

While ESI is soft, fragmentation can be induced (e.g., via Collision-Induced Dissociation, CID) to gain further structural information. The most likely fragmentation pathways involve the loss of the labile Boc group or parts of the carboxylic acid moiety.

mol [M+H]⁺ m/z = 232.1 frag1 [M - C₄H₈]⁺ m/z = 176.1 mol->frag1 - isobutylene frag2 [M - Boc]⁺ m/z = 132.1 mol->frag2 - Boc group frag3 [M - H₂O]⁺ m/z = 214.1 mol->frag3 - H₂O

Caption: Predicted ESI-MS/MS fragmentation pathways.

  • Loss of isobutylene (-56 Da): A common fragmentation for Boc-protected amines, leading to an ion at m/z 176.

  • Loss of the entire Boc group (-100 Da): Cleavage of the N-C bond of the carbamate results in a fragment at m/z 132.

  • Loss of water (-18 Da): The carboxylic acid can easily lose water, particularly in the gas phase, giving a peak at m/z 214.

Experimental Protocol for LC-MS Data Acquisition
  • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

  • Chromatography (Optional but Recommended): While direct infusion is possible, using a liquid chromatography (LC) system ensures sample purity and removes interfering salts.

    • Column: A standard C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A fast gradient from 5% to 95% B over 5 minutes.

    • Expert Insight: The inclusion of formic acid is crucial. It acidifies the mobile phase, promoting protonation of the analyte for efficient ionization in positive ESI mode.

  • Mass Spectrometer Settings (ESI):

    • Ionization Mode: Run in both positive and negative modes to capture [M+H]⁺ and [M-H]⁻ ions.

    • Capillary Voltage: ~3.5 kV.

    • Gas Flow (Nitrogen): Set drying gas and nebulizer gas to instrument-specific optimal values.

    • Scan Range: Scan from m/z 50 to 500 to ensure capture of the parent ion and potential fragments.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

Data Interpretation

The key functional groups in the molecule have characteristic absorption bands.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3400-2400Strong, Very BroadO-H stretchCarboxylic Acid
~3340MediumN-H stretchAmide (Boc)
~2980Medium-StrongC-H stretchAliphatic (Boc, CH₂)
~1715Strong, SharpC=O stretchCarboxylic Acid
~1690Strong, SharpC=O stretchAmide (Boc)[7]
~1160StrongC-O stretchEster-like (Boc) & Oxetane
~980MediumC-O-C stretchOxetane Ring
Experimental Protocol for ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, convenient method for acquiring IR spectra of solid or liquid samples.

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Take a background spectrum of the empty crystal. This is crucial to subtract the atmospheric CO₂ and H₂O signals from the final spectrum.

  • Sample Application: Place a small amount of the solid powder (1-2 mg) directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal.

    • Expert Insight: Good contact between the sample and the crystal is essential for a high-quality spectrum. Insufficient pressure will result in weak, noisy signals.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Integrated Spectroscopic Analysis

The true power of spectroscopic analysis lies in the integration of data from multiple techniques to build a self-consistent and unambiguous structural confirmation.

  • MS confirms the mass: The observation of an ion at m/z 232.1 in positive mode ESI-MS confirms the molecular weight of the compound.[6]

  • IR confirms functional groups: The broad O-H stretch, coupled with two distinct C=O stretches (~1715 and ~1690 cm⁻¹), confirms the presence of both a carboxylic acid and the Boc-carbamate.[7][8]

  • NMR confirms the carbon skeleton and connectivity: ¹H NMR shows the characteristic 9H singlet of the Boc group and the unique signals for the oxetane and methylene protons. ¹³C NMR confirms the total number of carbons and the presence of the key quaternary carbons. The combined data from these techniques leaves no ambiguity as to the structure and identity of this compound.

References

The Strategic Integration of Oxetane Linkers in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The relentless pursuit of therapeutic agents with superior efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore novel molecular architectures. Among these, the oxetane motif has emerged as a powerful tool, not merely as a peripheral substituent but increasingly as a core component of linker technologies. This in-depth technical guide provides a comprehensive analysis of oxetane linkers, detailing their synthesis, unique physicochemical properties, and strategic applications in the design of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). By synthesizing current literature and providing field-proven insights, this guide aims to equip researchers with the knowledge to effectively leverage oxetane linkers in their drug discovery programs.

Introduction: The Rise of the Oxetane Moiety in Drug Design

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1][2] Its appeal lies in a unique combination of properties: low molecular weight, high polarity, and a distinct three-dimensional structure.[1][2][3] Initially explored as a bioisosteric replacement for gem-dimethyl and carbonyl groups, the oxetane moiety has demonstrated a remarkable ability to modulate key drug-like properties.[1][2][4][5] The incorporation of oxetanes can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups.[1][6][7] As our understanding of the structure-activity relationships (SAR) and structure-property relationships (SPR) of complex molecules deepens, the strategic insertion of oxetane rings as linkers has become an area of intense investigation.

This guide will delve into the core principles that make oxetane linkers a compelling choice in drug design, moving beyond their role as simple isosteres to their application as sophisticated connectors in bifunctional molecules.

The Physicochemical Impact of Oxetane Incorporation: A Data-Driven Analysis

The decision to incorporate an oxetane into a molecular design is driven by its profound and predictable influence on key physicochemical parameters. These effects are not merely incremental but can fundamentally alter a compound's behavior in a biological system.

Solubility and Lipophilicity: Escaping the "Grease Ball" Effect

A major challenge in drug discovery is mitigating the high lipophilicity of many lead compounds, which can lead to poor solubility, off-target toxicity, and rapid metabolism. Oxetanes offer an elegant solution. Replacing a lipophilic fragment like a gem-dimethyl group with a polar oxetane ring can dramatically increase aqueous solubility, in some cases by a factor of 4 to over 4000, depending on the molecular context.[8] This enhancement is attributed to the exposed oxygen lone pairs, which can act as hydrogen bond acceptors, and the overall increase in molecular polarity.

Functional GroupImpact on Aqueous SolubilityImpact on Lipophilicity (LogD)Key References
gem-DimethylGenerally LowHigh[1]
OxetaneSignificantly IncreasedReduced[1][8]
CarbonylVariableModerate[1]
MethyleneLowHigh
Metabolic Stability: A Shield Against Rapid Clearance

Metabolic instability is a primary driver of drug candidate attrition. Oxetanes, particularly 3,3-disubstituted variants, are generally more resistant to metabolic degradation compared to other common functionalities.[1] They can serve as metabolic "shields," blocking access of metabolizing enzymes like cytochrome P450s to labile sites on a molecule.[9] Furthermore, the introduction of an oxetane can redirect metabolism away from CYP450 enzymes towards other pathways, such as hydrolysis by microsomal epoxide hydrolase (mEH), which can be a strategy to mitigate drug-drug interactions.[9]

pKa Modulation: Fine-Tuning Basicity

The basicity of amine-containing drugs is a critical parameter influencing their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their potential for off-target effects like hERG channel inhibition. The strong inductive electron-withdrawing effect of the oxetane's oxygen atom can significantly reduce the pKa of adjacent amines.[1][2][8] For instance, placing an oxetane alpha to an amine can lower its pKa by approximately 2.7 units.[1][8] This provides medicinal chemists with a powerful tool to fine-tune the ionization state of their molecules for optimal performance.

Oxetane Linkers in Bifunctional Molecules: Connecting with a Purpose

Bifunctional molecules, such as PROTACs and ADCs, rely on a linker to connect two distinct functional moieties: a warhead that binds to a target protein and a ligand that recruits another protein or a payload.[10][11] The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical determinants of the molecule's overall efficacy.[10]

The Role of the Linker in PROTACs

In PROTACs, the linker plays a pivotal role in facilitating the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[5] An optimal linker geometry is essential for presenting the two binding moieties in a manner that allows for favorable protein-protein interactions within the ternary complex.[5]

The incorporation of oxetanes into PROTAC linkers can offer several advantages:

  • Controlled Rigidity and Conformational Preference: The puckered, three-dimensional structure of the oxetane ring can introduce a degree of rigidity into the linker, which can help to pre-organize the PROTAC into a bioactive conformation.[1][2] This can reduce the entropic penalty of ternary complex formation.

  • Enhanced Solubility and Cell Permeability: The inherent polarity of oxetanes can help to overcome the often-poor solubility of large, hydrophobic PROTAC molecules, improving their cell permeability and overall pharmacokinetic profile.[1]

  • Modulation of Linker Length and Vector: Oxetane building blocks can be readily synthesized with various substitution patterns, allowing for precise control over the linker length and the vectors at which the two ligands are connected.

Below is a conceptual workflow for the rational design of an oxetane-containing PROTAC linker.

PROTAC_Linker_Design cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical A Target & E3 Ligase Selection B Warhead & E3 Ligand Design A->B C Computational Modeling of Ternary Complex B->C D Oxetane Linker Design (Length, Rigidity, Attachment Points) C->D E Synthesis of Oxetane-Linked PROTAC Library D->E F Ternary Complex Formation Assay (e.g., SPR, TR-FRET) E->F G Target Degradation Assay (e.g., Western Blot, In-Cell Western) F->G H Physicochemical Property Profiling (Solubility, Permeability) G->H I Pharmacokinetic Studies H->I J Efficacy Studies in Disease Models I->J K Lead Optimization J->K

Caption: Rational design workflow for oxetane-linked PROTACs.

Oxetane Linkers in Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody. The stability of this linker is paramount; it must remain intact in systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity.[11] Upon internalization of the ADC into the target cancer cell, the linker must be efficiently cleaved to release the cytotoxic agent.[11]

Oxetane-containing linkers can be designed to be either cleavable or non-cleavable. The inherent stability of the oxetane ring makes it a suitable component for non-cleavable linkers. For cleavable strategies, the oxetane can be incorporated as a modulating element within a larger linker construct that contains a cleavable moiety (e.g., a dipeptide sequence for enzymatic cleavage or a pH-sensitive hydrazone). The polarity of the oxetane can help to mitigate the hydrophobicity of the payload, which is often a challenge in ADC design.[11]

Synthetic Strategies for Oxetane Linkers: Building the Bridge

The successful implementation of oxetane linkers in drug discovery programs hinges on the availability of robust and versatile synthetic methodologies. Significant progress has been made in the synthesis of functionalized oxetanes that can be readily incorporated into larger molecules.

Synthesis of 3,3-Disubstituted Oxetane Building Blocks

A common strategy for creating bifunctional oxetane linkers involves the synthesis of 3,3-disubstituted oxetanes, where each substituent bears a functional handle for conjugation to the two moieties of interest. A general synthetic approach is outlined below.

Oxetane_Synthesis Start Oxetan-3-one Step1 Functionalization at C3 (e.g., Strecker, Henry, or HWE reaction) Start->Step1 Intermediate1 Monofunctionalized Oxetane Step1->Intermediate1 Step2 Introduction of Second Functional Group Intermediate1->Step2 Intermediate2 Bifunctional Oxetane Precursor Step2->Intermediate2 Step3 Protecting Group Manipulation Intermediate2->Step3 Final Orthogonally Protected Bifunctional Oxetane Linker Step3->Final

Caption: General synthetic workflow for bifunctional oxetane linkers.

Experimental Protocol: Synthesis of a 3-Amino-3-carboxymethyloxetane Linker Precursor

This protocol describes a representative synthesis of a bifunctional oxetane building block with orthogonal protecting groups, suitable for incorporation into a PROTAC or other bifunctional molecule.

Step 1: Strecker Reaction of Oxetan-3-one

  • To a solution of oxetan-3-one (1.0 eq) in a suitable solvent (e.g., methanol) at 0 °C, add benzylamine (1.1 eq) and trimethylsilyl cyanide (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis of the Nitrile

  • Dissolve the crude α-aminonitrile from Step 1 in a mixture of concentrated hydrochloric acid and acetic acid.

  • Heat the reaction mixture at reflux for 6-8 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the resulting amino acid by ion-exchange chromatography or crystallization to obtain 3-amino-3-carboxymethyloxetane.

Step 3: Orthogonal Protection

  • To a solution of 3-amino-3-carboxymethyloxetane (1.0 eq) in a mixture of dioxane and water, add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and sodium bicarbonate (2.5 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the resulting Boc-protected amino acid in a suitable solvent (e.g., dichloromethane) and treat with a carboxyl-protecting agent (e.g., benzyl bromide in the presence of a base like triethylamine) to yield the orthogonally protected bifunctional oxetane linker.

Case Studies: Oxetane Linkers in Action

While the explicit use of oxetanes as the primary linker backbone in approved drugs is still emerging, several preclinical and clinical candidates showcase the benefits of incorporating this motif within their linker structures.

In the development of spleen tyrosine kinase (Syk) inhibitors, the introduction of an oxetane moiety onto a piperazine linker was instrumental in optimizing the lead compound's properties. This modification reduced the basicity of the piperazine nitrogen, leading to improved selectivity and solubility while maintaining metabolic stability.

In another example, a lead compound for the inhibition of enhancer of zeste homologue 2 (EZH2) suffered from poor metabolic stability and solubility.[1] The replacement of a dimethylisoxazole group with a methoxymethyl-oxetane resulted in a candidate with a more favorable LogD, drastically improved metabolic and solubility profiles, and a better fit within the protein's binding pocket.[1]

Future Directions and Conclusion

The strategic incorporation of oxetane linkers represents a significant advancement in the field of medicinal chemistry. Their unique ability to favorably modulate multiple physicochemical properties simultaneously makes them an invaluable tool for overcoming common drug development hurdles. As synthetic methodologies for constructing diverse and complex oxetane-containing molecules continue to evolve, we can anticipate their increasingly widespread application in the design of next-generation therapeutics.

Future research will likely focus on:

  • The development of novel oxetane-based linkers with tailored rigidity and conformational properties for specific applications in PROTACs and other targeted therapies.

  • A deeper understanding of the impact of oxetane linkers on the pharmacokinetics and in vivo performance of bifunctional molecules.

  • The exploration of oxetane linkers in other drug modalities, such as covalent inhibitors and molecular glues.

References

An In-depth Technical Guide to the Boc Protection of Amino Acids for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, particularly in the realms of peptide synthesis and drug development, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. Among the arsenal of protective chemistries, the tert-butyloxycarbonyl (Boc) group stands as a foundational and versatile tool for the protection of the α-amino group of amino acids. Its application was a pivotal development that enabled the controlled, stepwise assembly of amino acids into complex peptide chains.[1] This guide offers a comprehensive exploration of the Boc protection strategy, from its underlying chemical principles to field-proven experimental protocols and its strategic position in modern synthetic workflows.

The Chemistry of the Boc Group: A Tale of Stability and Controlled Lability

The efficacy of the Boc protecting group lies in its unique combination of stability to a wide range of chemical conditions and its susceptibility to clean removal under specific, moderately acidic conditions.[2] This dichotomy is the key to its utility, allowing chemists to perform various transformations on other parts of a molecule without disturbing the protected amine.

Core Chemical Properties:

  • Acid Lability: The Boc group is readily cleaved by moderately strong acids, most commonly trifluoroacetic acid (TFA).[2] This deprotection mechanism proceeds via the formation of a stable tert-butyl cation.[3][4]

  • Base and Nucleophile Stability: N-Boc protected amino acids exhibit exceptional stability in the presence of bases and various nucleophiles, a critical feature for orthogonal protection schemes.[5][6]

  • Stability to Catalytic Hydrogenation: Unlike the benzyloxycarbonyl (Cbz) group, the Boc group is stable under the conditions of catalytic hydrogenation, offering a significant advantage in complex synthetic routes where other protecting groups need to be selectively removed.[2]

Mechanism of Boc Protection

The introduction of the Boc group is most commonly achieved through the reaction of an amino acid with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O), under basic conditions.[1] The reaction is a nucleophilic acyl substitution where the deprotonated amino group attacks one of the carbonyl carbons of the Boc anhydride.[7][8] The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected amino acid and a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butanol.[8] This decomposition helps to drive the reaction to completion.[9]

Boc_Protection_Mechanism cluster_reactants Reactants cluster_products Products AminoAcid R-NH₂ (Amino Acid) DeprotonatedAmine R-NH⁻ AminoAcid->DeprotonatedAmine Base BocAnhydride (Boc)₂O (Di-tert-butyl dicarbonate) TetrahedralIntermediate Tetrahedral Intermediate BocAnhydride->TetrahedralIntermediate Nucleophilic Attack Base Base (e.g., NaOH, TEA) DeprotonatedAmine->TetrahedralIntermediate Nucleophilic Attack BocProtectedAmine R-NH-Boc (N-Boc Protected Amino Acid) TetrahedralIntermediate->BocProtectedAmine Collapse & Decomposition Byproducts (CH₃)₃COH + CO₂ TetrahedralIntermediate->Byproducts Formation of Byproducts

Caption: Mechanism of Boc Protection of an Amino Acid.

Mechanism of Boc Deprotection

The removal of the Boc group is a critical step, particularly in the iterative cycle of solid-phase peptide synthesis (SPPS). This is achieved by treatment with a moderately strong acid, typically TFA.[1] The mechanism involves the protonation of the Boc group's carbonyl oxygen by the acid.[3][4] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][3] The carbamic acid is unstable and readily decarboxylates, releasing the free amino group and carbon dioxide gas.[4]

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_products Products BocProtectedAmine R-NH-Boc ProtonatedCarbamate Protonated Carbamate BocProtectedAmine->ProtonatedCarbamate Protonation Acid H⁺ (from TFA) CarbamicAcid R-NH-COOH (Carbamic Acid) ProtonatedCarbamate->CarbamicAcid Loss of tert-butyl cation TertButylCation (CH₃)₃C⁺ ProtonatedCarbamate->TertButylCation FreeAmine R-NH₃⁺ (Protonated Amine) CarbamicAcid->FreeAmine Decarboxylation & Protonation CO2 CO₂ CarbamicAcid->CO2

Caption: Acid-Catalyzed Deprotection of a Boc-Protected Amine.

The liberated tert-butyl cation is a reactive electrophile and can potentially alkylate nucleophilic side chains, such as those of tryptophan or methionine.[10] To prevent these side reactions, "scavengers" like anisole, thioanisole, or dithiothreitol (DTT) are often added to the deprotection solution to trap the cation.[10][11]

Experimental Protocols: A Practical Guide

The successful implementation of the Boc strategy hinges on robust and reproducible experimental protocols. The following sections provide detailed, step-by-step methodologies for the protection and deprotection of amino acids.

Protocol for Boc Protection of an Amino Acid

This protocol describes a general and widely used procedure for the N-protection of an amino acid using di-tert-butyl dicarbonate.[1][2]

Materials:

  • Amino acid (1.0 equivalent)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Solvent system (e.g., 1:1 Dioxane/Water, THF/Water, or Acetone/Water)[1][12]

  • Ethyl acetate

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino acid (1.0 eq) in the chosen 1:1 solvent mixture containing a base such as NaOH (2 eq).[1]

  • Cool the solution to 0°C in an ice bath.

  • Add (Boc)₂O (1.1 eq) to the solution while maintaining vigorous stirring.[1]

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-12 hours.[9]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Wash the remaining aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.[1]

  • Cool the aqueous layer to 0°C and carefully acidify to a pH of 2-3 with 1N HCl.[2]

  • Extract the N-Boc protected amino acid product into ethyl acetate (3 times).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.[1]

  • Concentrate the filtrate under reduced pressure to yield the final product.

Data Presentation: Common Conditions for Boc Protection

Amino AcidReagent/CatalystSolventTimeYield (%)Reference
Aniline(Boc)₂ONone30 min95[13]
Benzylamine(Boc)₂OWater/Acetone8 min98[13]
Pyrrolidine(Boc)₂O / TEADCM1 h100[13]
L-Alanine(Boc)₂O / NaOHDioxane/Water4 h>95[1]
Protocol for Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard procedure for removing the N-terminal Boc group from a resin-bound peptide during SPPS.[1]

Materials:

  • Peptide-resin with an N-terminal Boc group

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA) (for neutralization)

Procedure:

  • Swell the peptide-resin in DCM for approximately 20 minutes.

  • Drain the DCM.

  • Add a solution of 25-50% TFA in DCM to the resin. A pre-wash of 5 minutes can be performed followed by the main deprotection reaction for 15-25 minutes with agitation at room temperature.[1][14]

  • Drain the TFA solution.

  • Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.[1]

  • Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing with a solution of 5-10% DIEA in DCM (2 times, 5 minutes each).[1][10]

  • Wash the resin again with DCM (3-5 times) to remove excess DIEA.

  • The resin is now ready for the subsequent amino acid coupling step.

Strategic Considerations: Boc vs. Fmoc in Peptide Synthesis

The two dominant strategies in solid-phase peptide synthesis are based on the Boc and the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups.[15] The choice between them is a critical decision that impacts the overall synthetic strategy.

  • Boc Strategy: This classic approach utilizes the acid-labile Boc group for temporary Nα-protection and typically employs more acid-stable, benzyl-based protecting groups for amino acid side chains.[15][16] The final cleavage of the peptide from the resin and removal of side-chain protecting groups requires a very strong acid, such as hydrofluoric acid (HF).[1][17]

  • Fmoc Strategy: This is a milder alternative that uses a base-labile Fmoc group for Nα-protection.[15] Side-chain protecting groups are acid-labile (often tert-butyl based) and are removed concurrently with resin cleavage using TFA.[15]

The fundamental difference lies in their orthogonality . The Fmoc strategy is truly orthogonal as the temporary and permanent protecting groups are removed by different chemical mechanisms (base and acid, respectively).[15] In contrast, the Boc strategy relies on differential acid lability, which can sometimes lead to premature loss of side-chain protection or peptide from the resin during the repetitive TFA deprotection steps.[10][15]

SPPS_Workflow cluster_Boc Boc SPPS Strategy cluster_Fmoc Fmoc SPPS Strategy Start_Boc Start: Boc-AA-Resin Deprotection_Boc 1. Deprotection (25-50% TFA in DCM) Start_Boc->Deprotection_Boc Neutralization_Boc 2. Neutralization (DIEA in DCM) Deprotection_Boc->Neutralization_Boc Coupling_Boc 3. Coupling (Next Boc-AA) Neutralization_Boc->Coupling_Boc Cycle_End_Boc Repeat Cycle Coupling_Boc->Cycle_End_Boc Cycle_End_Boc->Deprotection_Boc n-1 times Final_Cleavage_Boc Final Cleavage (HF) Cycle_End_Boc->Final_Cleavage_Boc After last AA Start_Fmoc Start: Fmoc-AA-Resin Deprotection_Fmoc 1. Deprotection (20% Piperidine in DMF) Start_Fmoc->Deprotection_Fmoc Coupling_Fmoc 2. Coupling (Next Fmoc-AA) Deprotection_Fmoc->Coupling_Fmoc Cycle_End_Fmoc Repeat Cycle Coupling_Fmoc->Cycle_End_Fmoc Cycle_End_Fmoc->Deprotection_Fmoc n-1 times Final_Cleavage_Fmoc Final Cleavage (TFA) Cycle_End_Fmoc->Final_Cleavage_Fmoc After last AA

Caption: Comparison of Boc and Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycles.

Despite the prevalence of the milder Fmoc strategy, the Boc approach remains highly relevant and is often advantageous for the synthesis of hydrophobic peptides that are prone to aggregation.[17] The acidic deprotection step in Boc chemistry protonates the N-terminus, which can disrupt interchain hydrogen bonding and improve solvation.[15]

Conclusion: The Enduring Legacy of the Boc Group

The tert-butyloxycarbonyl protecting group is an indispensable tool in the repertoire of the synthetic chemist. Its unique balance of stability and controlled acid-lability provides a robust and reliable method for the protection of amines. While the development of milder strategies like Fmoc has broadened the horizons of peptide synthesis, the Boc group's proven efficacy, cost-effectiveness, and specific advantages in certain contexts ensure its continued and widespread application in the synthesis of pharmaceuticals, peptides, and other complex organic molecules.[6] A thorough understanding of its chemistry and practical application is, therefore, essential for any researcher, scientist, or drug development professional in the field.

References

The Strategic Integration of Oxetane-Containing Building Blocks in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone motif in contemporary drug discovery.[1][2] Its unique combination of low molecular weight, high polarity, and a distinct three-dimensional structure offers a powerful tool for medicinal chemists to address multifaceted challenges in drug design.[1][2][3] This technical guide provides an in-depth analysis of the strategic application of oxetane-containing building blocks, exploring their profound impact on the physicochemical and pharmacokinetic properties of drug candidates. We will delve into the role of oxetanes as versatile bioisosteres, their influence on molecular conformation, and the synthetic strategies enabling their incorporation. Through case studies of clinical candidates and approved drugs, this guide will illuminate the rationale behind leveraging this powerful scaffold to overcome hurdles in solubility, metabolic stability, and target engagement.

Introduction: The Rise of the Oxetane Scaffold

The pursuit of novel chemical entities with improved "drug-like" properties has led to an increased focus on molecules with greater three-dimensionality.[1][4] Flat, aromatic structures, while historically prevalent, often suffer from poor solubility and off-target effects. The oxetane ring, with its sp³-rich, puckered structure, offers a compelling solution to introduce non-planarity into drug candidates.[1][5] Initially met with some skepticism due to perceived instability, extensive studies have demonstrated that appropriate substitution, particularly at the 3-position, imparts significant chemical stability.[1][2] This has paved the way for the widespread adoption of oxetanes in drug discovery programs, with a growing number of oxetane-containing compounds entering clinical trials and gaining regulatory approval.[5][6]

Physicochemical Property Modulation: The Oxetane Advantage

The incorporation of an oxetane moiety can dramatically and predictably alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[3] These modifications are crucial for optimizing a drug candidate's efficacy and safety.

Enhancing Aqueous Solubility

Poor aqueous solubility is a major cause of attrition in drug development. Replacing lipophilic groups, such as a gem-dimethyl group, with an oxetane can lead to a substantial increase in aqueous solubility, with improvements ranging from 4-fold to over 4000-fold depending on the molecular context.[3][7][8] This is a direct consequence of the oxetane's polarity and its ability to act as a hydrogen bond acceptor.[9][10]

Tuning Lipophilicity (LogD)

High lipophilicity is often associated with off-target toxicity and poor pharmacokinetic properties. Oxetane-containing molecules are generally less lipophilic than their corresponding gem-dimethyl analogs.[3] This reduction in LogD is advantageous for developing safer and more effective drugs.[3]

Improving Metabolic Stability

The oxetane ring is generally robust and can be used to block sites of metabolic oxidation.[3] Its incorporation can also redirect metabolism away from cytochrome P450 (CYP450) pathways towards hydrolysis by microsomal epoxide hydrolase (mEH), which can mitigate the risk of drug-drug interactions.[6][11]

Modulating Basicity (pKa)

The potent electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the basicity of adjacent amines.[1][3] Placing an oxetane alpha to an amine can reduce its pKa by as much as 2.7 units.[1][3] This is a powerful strategy to address issues linked to high basicity, such as hERG channel inhibition and poor cell permeability.[3][5]

Table 1: Impact of Oxetane Incorporation on Physicochemical Properties

Parent Compound (with gem-Dimethyl)Oxetane AnalogPropertyParent ValueOxetane ValueFold Change/Difference
Lipophilic ScaffoldOxetane-substituted ScaffoldAqueous SolubilityLowHigh25 to 4000-fold increase[8]
AmineOxetane-substituted AminepKa~9.9~7.2ΔpKa ≈ -2.7[1]

Oxetanes as Versatile Bioisosteres

A primary application of the oxetane ring is as a bioisostere for common functional groups, enabling the modulation of molecular properties while preserving or enhancing biological activity.[3]

gem-Dimethyl Group Replacement

The oxetane ring serves as a hydrophilic surrogate for the gem-dimethyl group.[3] It occupies a similar steric volume but introduces polarity, which can disrupt unfavorable lipophilic interactions, block metabolically labile C-H bonds, and significantly enhance aqueous solubility.[3]

Carbonyl Group Mimicry

3-Substituted oxetanes can act as bioisosteres for carbonyl groups. They possess a similar dipole moment and hydrogen bonding capacity but offer improved metabolic stability.[1][5][10] This substitution can also increase the three-dimensionality of the molecule.[1] Aryl-amino-oxetanes are also being explored as promising isosteres for benzamides.[12][13]

G cluster_0 Bioisosteric Replacements gem-Dimethyl gem-Dimethyl Oxetane Oxetane gem-Dimethyl->Oxetane Improves: - Solubility - Metabolic Stability Reduces: - Lipophilicity Carbonyl Carbonyl Carbonyl->Oxetane Improves: - Metabolic Stability - 3D Shape Maintains: - H-bonding

Caption: Oxetane as a versatile bioisostere.

Synthetic Strategies for Incorporating Oxetanes

The growing demand for oxetane-containing building blocks has spurred the development of robust and scalable synthetic methodologies.

Synthesis of Oxetane Building Blocks

A common strategy for accessing 3,3-disubstituted oxetanes involves nucleophilic attack on oxetane Michael acceptors, which can be prepared from oxetan-3-one.[6] Other popular building blocks include oxetanes with a leaving group at the 3-position for nucleophilic substitution and oxetan-3-ols.[1]

Experimental Protocol: Synthesis of a 3-Aryloxetane via Suzuki Coupling

  • Reaction Setup: To a clean, dry flask, add 3-bromooxetane (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature sufficient to drive the reaction to completion (e.g., 80-100 °C), monitoring by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the pure 3-aryloxetane.[3]

Late-Stage Functionalization

The ability to introduce the oxetane motif late in a synthetic sequence is highly desirable. Recent advances have focused on the development of reagents and methods for the late-stage functionalization of complex molecules with oxetane-containing fragments.

G cluster_0 Synthetic Workflow for Oxetane Incorporation Start Start Commercially_Available_Oxetane Commercially Available Oxetane Building Block (e.g., 3-Bromooxetane) Start->Commercially_Available_Oxetane Coupling_Reaction Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Commercially_Available_Oxetane->Coupling_Reaction Purification Chromatographic Purification Coupling_Reaction->Purification Final_Product Oxetane-Containing Drug Candidate Purification->Final_Product Aryl_Boronic_Acid Aryl Boronic Acid or other coupling partner Aryl_Boronic_Acid->Coupling_Reaction

Caption: A generalized workflow for incorporating oxetanes.

Case Studies: Oxetanes in Clinical Development and Approved Drugs

The strategic application of oxetanes is best illustrated through examples of molecules that have reached clinical trials or have been approved for therapeutic use.

Table 2: Selected Oxetane-Containing Drugs and Clinical Candidates

Compound NameStatusTherapeutic AreaTargetRationale for Oxetane Incorporation
Rilzabrutinib Approved[6]ImmunologyBruton's Tyrosine Kinase (BTK)[6]Modulate basicity of an adjacent piperazine, enhancing solubility and permeability.[6]
Fenebrutinib Phase III[1]Multiple Sclerosis[1]BTK[5]Reduce basicity of a piperazine moiety to mitigate hERG inhibition.[5]
Ziresovir Phase III[1]Respiratory Syncytial Virus (RSV)[1]RSV F proteinImprove pharmacokinetic properties.[1]
Danuglipron Discontinued[6]Type 2 DiabetesGLP-1 Receptor Agonist[1]Introduced as a small polar head group to increase potency without negatively impacting LogD.[1]
Mevrometostat Clinical Candidate[6]OncologyEZH2 Inhibitor[2]Improve metabolic stability and solubility by lowering LogD and increasing three-dimensionality.[2]

Conformational Effects of Oxetane Incorporation

The introduction of an oxetane ring can have a significant impact on the conformational preferences of a molecule. The puckered nature of the oxetane ring can act as a conformational lock, rigidifying the structure.[9] In flexible aliphatic chains, the incorporation of an oxetane can favor synclinal rather than antiplanar arrangements.[8] This conformational constraint can lead to a better fit within a target's binding pocket, thereby enhancing potency and selectivity.[2][4]

Future Perspectives and Challenges

The success of oxetane-containing drugs has solidified their place in the medicinal chemist's toolbox.[6] Future efforts will likely focus on the development of novel oxetane building blocks to expand the diversity of accessible structures.[1] While the stability of 3,3-disubstituted oxetanes is well-established, a deeper understanding of the potential liabilities of other substitution patterns is still needed.[1] The continued development of efficient and scalable synthetic methods will be crucial to further expedite the inclusion of oxetanes in drug discovery campaigns.[6][14]

Conclusion

Oxetane-containing building blocks have emerged as a valuable and versatile tool in modern drug discovery. Their ability to favorably modulate a wide range of physicochemical properties, including solubility, lipophilicity, metabolic stability, and basicity, makes them a powerful asset for overcoming common drug development challenges. As our understanding of their properties deepens and synthetic accessibility expands, the strategic incorporation of oxetanes is poised to play an even more significant role in the design of the next generation of therapeutics.

References

A Senior Application Scientist's Guide to PROTAC® Linker Design: From Core Principles to Rational Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Linchpin of Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a paradigm-shifting therapeutic modality, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins.[1] These heterobifunctional molecules operate by hijacking the cell's native ubiquitin-proteasome system (UPS).[2] A PROTAC molecule consists of three distinct components: a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[2][3]

While the two ligands provide specificity, the linker is far from a passive spacer. It is the critical architectural element that orchestrates the formation of a productive ternary complex between the POI and the E3 ligase.[4][5] The linker's characteristics—its length, chemical composition, rigidity, and attachment points—profoundly influence the stability and geometry of this complex, which in turn dictates the efficiency of ubiquitination and subsequent degradation.[5][6][7] Furthermore, the linker significantly impacts the overall physicochemical properties of the PROTAC, governing crucial drug-like attributes such as solubility and cell permeability.[][9]

This guide provides an in-depth exploration of the core principles governing PROTAC linker design. We will dissect the causality behind experimental choices, present validated workflows for optimization, and offer field-proven insights to guide researchers in the rational design of potent and selective protein degraders.

Chapter 1: The Anatomy of the PROTAC Linker

The design process begins with a fundamental understanding of the linker's components and its points of connection to the two primary ligands. These connection points, often termed "exit vectors," are as critical as the linker chain itself.

The Concept of the Exit Vector

The selection of an appropriate attachment point on both the POI ligand and the E3 ligase ligand is a crucial first step. An ideal exit vector is typically a solvent-exposed region of the ligand that, when modified, does not disrupt the key binding interactions with its respective protein.[10][11] Analysis of co-crystal structures or reliable computational docking models is invaluable for identifying these positions.[] Altering the exit vector, even with an identical linker chain, can dramatically change the efficacy of the resulting PROTAC by forcing a less optimal ternary complex geometry.[10]

Common Linker Compositions and Their Properties

The chemical makeup of the linker chain dictates the PROTAC's physical and biological behavior. The most prevalent motifs are alkyl chains and polyethylene glycol (PEG) chains, often used in combination.[3][6]

  • Alkyl Chains: These simple hydrocarbon chains are synthetically accessible and offer significant conformational flexibility.[2][13] However, they are hydrophobic and can increase the lipophilicity of the PROTAC, which may negatively impact aqueous solubility.[2][5]

  • Polyethylene Glycol (PEG) Chains: PEG linkers are widely incorporated to enhance hydrophilicity and improve the aqueous solubility of PROTACs, which are often large and lipophilic molecules.[2][3][5] The ethylene glycol units add polarity and can improve pharmacokinetic (PK) properties.[9]

  • Rigid Moieties: To reduce the entropic penalty associated with highly flexible linkers, rigid structures such as piperazine/piperidine rings, phenyl rings, or alkynes are often incorporated.[2][6] These elements can help pre-organize the PROTAC into a bioactive conformation, potentially leading to more stable and cooperative ternary complexes.[4][14]

  • Clickable Moieties: Triazole groups, typically installed via copper-catalyzed "click chemistry," are common in PROTAC linkers.[6] This synthetic strategy is highly efficient and allows for the rapid, modular assembly of PROTAC libraries to explore different linker lengths and compositions.[] The resulting triazole is also metabolically robust.[2][]

The interplay of these components allows for the fine-tuning of critical physicochemical properties, as summarized below.

Linker TypePrimary ContributionAdvantagesDisadvantages
Alkyl Chains Flexibility, LipophilicitySynthetically simple, allows for broad conformational sampling.[13]Can lead to poor solubility and high metabolic turnover.[2][13]
PEG Chains Hydrophilicity, SolubilityImproves aqueous solubility and PK properties.[2][9]May reduce passive cell permeability.[15]
Rigid Rings Conformational ConstraintReduces entropic penalty, can enhance binding cooperativity.[4][14]Less forgiving for achieving productive geometry, can be synthetically challenging.[14]
Triazoles Synthetic Utility, StabilityEnables rapid "click chemistry" assembly, metabolically stable.[]Introduces a polar, rigid element that must be accommodated.[7]

Chapter 2: Core Principles of Linker Optimization

The optimization of a PROTAC linker is an empirical process, but it is guided by several key principles. The goal is to identify a linker that not only connects the two ligands but actively facilitates a productive ternary complex.

Linker Length: The "Goldilocks" Dilemma

The length of the linker is arguably the most critical parameter to optimize for any new POI-E3 ligase pair.[5]

  • Too Short: A linker that is too short will result in steric clashes between the two proteins, preventing the formation of a stable ternary complex.[5][7]

  • Too Long: An excessively long or flexible linker may not effectively induce proximity, leading to an unstable complex with a high entropic penalty upon formation.[5][6][7]

The optimal length is highly system-dependent. For example, early work on estrogen receptor (ER)-α targeting PROTACs identified a 16-atom chain as optimal, with both shorter and longer linkers showing reduced efficacy.[16] This highlights the necessity of synthesizing and testing a library of PROTACs with systematically varied linker lengths to identify the most potent degrader.[]

Ternary Complex Cooperativity: The Key to Stability

A central concept in PROTAC efficacy is cooperativity (α) . This value quantifies how the binding of the first protein influences the binding of the second.[14]

  • Positive Cooperativity (α > 1): The formation of the binary complex (e.g., PROTAC-E3 ligase) increases the binding affinity for the second protein (the POI). This is highly desirable, as it indicates the formation of favorable new protein-protein interactions at the ternary complex interface, leading to a more stable complex.[14][17]

  • Negative Cooperativity (α < 1): The binding of the first protein hinders the binding of the second, resulting in a less stable ternary complex.[14]

The linker is the primary driver of cooperativity. Its length and composition dictate the relative orientation of the two proteins, enabling or preventing favorable contacts.[14][18] The crystal structure of the PROTAC MZ1 in a complex with the VHL E3 ligase and the BRD4 bromodomain revealed that the flexible linker folds back on itself to facilitate extensive, favorable protein-protein interactions, leading to high positive cooperativity.[6]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) TC POI-PROTAC-E3 Ternary Complex POI->TC Binds PROTAC PROTAC PROTAC->TC Bridges E3 E3 Ubiquitin Ligase E3->TC Binds Ub_POI Poly-ubiquitinated POI TC->Ub_POI Ubiquitination Ub Ubiquitin Ub->TC Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Proteasome->PROTAC Recycled Peptides Degraded Peptides Proteasome->Peptides

PROTAC Mechanism of Action.

Chapter 3: Experimental Workflow for Linker Optimization

A systematic, multi-assay approach is required to move from initial design to a validated, optimized PROTAC. The workflow involves confirming target engagement, assessing ternary complex formation, and quantifying cellular degradation.

PROTAC_Optimization_Workflow cluster_vitro Biochemical / Biophysical Validation cluster_cell Cellular Validation start Start: Initial PROTAC Library (Varying Linker Length/Composition) bind_assay Step 1: Confirm Binary Binding (SPR, ITC, FP) Warhead -> POI E3 Ligand -> E3 Ligase start->bind_assay bind_assay->start No Binding: Redesign Ligand(s) ternary_assay Step 2: Evaluate Ternary Complex Formation & Cooperativity (SPR, ITC, TR-FRET) bind_assay->ternary_assay Binding Confirmed ternary_assay->start No Complex: Redesign Linker perm_assay Step 3: Assess Cell Permeability & Target Engagement (Caco-2, CETSA, NanoBRET) ternary_assay->perm_assay Complex Forms perm_assay->start degradation_assay Step 4: Quantify Protein Degradation (Western Blot, MS-Proteomics) Determine DC50 & Dmax perm_assay->degradation_assay Permeable & Engaged outcome Optimized PROTAC Lead degradation_assay->outcome Potent Degradation

Experimental workflow for PROTAC linker optimization.
Protocol: Modular "Click Chemistry" Synthesis of a PROTAC Library

This protocol describes a common and efficient method for generating a small library of PROTACs with varying linker lengths using copper-catalyzed azide-alkyne cycloaddition (CuAAC).[]

Objective: To synthesize a set of three PROTACs connecting a POI-binding alkyne and an E3-binding azide via PEG linkers of different lengths.

Materials:

  • POI ligand with terminal alkyne (POI-Alkyne)

  • E3 ligase ligand with terminal azide (E3-Azide)

  • Azido-PEG(n)-acid linkers (e.g., n=2, 4, 6)

  • HATU (coupling agent)

  • DIPEA (base)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Anhydrous DMF, DMSO

  • Solvents for purification (Acetonitrile, Water, TFA)

Procedure:

  • Functionalize POI Ligand (if necessary): If your POI ligand does not have a terminal alkyne, it must first be functionalized. This typically involves amide coupling of the ligand to a small linker containing an alkyne group.

  • Functionalize E3 Ligand (if necessary): Similarly, ensure the E3 ligase ligand possesses a terminal azide group for the click reaction. Pomalidomide-PEG-Azide is a commercially available example.[3]

  • Click Reaction (General Protocol): a. In a clean vial, dissolve POI-Alkyne (1.0 eq) and E3-Azide (1.1 eq) in a 1:1 mixture of DMF and water. b. In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water. c. In a third vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water. d. To the reaction vial containing the POI and E3 ligands, add the sodium ascorbate solution, followed by the copper sulfate solution. e. Stir the reaction at room temperature for 12-24 hours. Monitor progress by LC-MS.

  • Purification: a. Upon completion, dilute the reaction mixture with DMSO and filter to remove any solids. b. Purify the crude product using reverse-phase preparative HPLC. c. Lyophilize the pure fractions to yield the final PROTAC product.

  • Characterization: Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and ¹H NMR.

  • Library Generation: Repeat steps 3-5 for each linker length to generate the full library for testing.

Protocol: Western Blot for Quantifying Protein Degradation

This is the foundational assay to determine if a PROTAC is functional in a cellular context.[19][20]

Objective: To measure the decrease in POI levels following treatment with a PROTAC and determine the half-maximal degradation concentration (DC₅₀) and maximum degradation (Dₘₐₓ).

Materials:

  • Relevant cancer cell line (e.g., MCF7 for ERα)

  • PROTAC stock solutions in DMSO

  • Cell culture medium, FBS, PBS

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, transfer buffer

  • PVDF membrane

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.[19]

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in fresh cell culture medium. A typical concentration range is 1 nM to 10 µM.[20] Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for a specified time (e.g., 18-24 hours) at 37°C.[19]

  • Cell Lysis: a. Wash the cells twice with ice-cold PBS. b. Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 20-30 minutes.[20] c. Scrape the cells, collect the lysate, and clarify by centrifugation at high speed for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[20]

  • Western Blotting: a. Normalize the volume of each lysate to ensure equal protein loading (e.g., 20 µg per lane). b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[19] c. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. d. Incubate the membrane with the primary antibody for the POI overnight at 4°C. e. Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Visualize the protein bands using an ECL substrate and an imaging system.[19]

  • Loading Control: Strip the membrane and re-probe with the primary antibody for the loading control, or run a parallel gel.

  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the POI signal to the corresponding loading control signal. c. Plot the normalized POI levels against the logarithm of the PROTAC concentration. d. Fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

Conclusion and Future Perspectives

The linker is a multifaceted and critical component of any PROTAC, acting as the central orchestrator of ternary complex formation and, consequently, protein degradation.[6] Historically, linker design has been a largely empirical and iterative process, relying on the synthesis of extensive libraries.[6][] However, as our understanding of "linkerology" deepens, the field is shifting towards more rational design principles.

Advances in structural biology, including cryo-EM, are providing unprecedented snapshots of PROTAC-induced ternary complexes, revealing the atomic interactions that drive stability and cooperativity.[6] Concurrently, sophisticated computational modeling and molecular dynamics simulations are becoming increasingly predictive, helping to prioritize linker designs before undertaking extensive synthetic efforts.[6][11] The development of novel linker chemistries, including photoswitchable or cleavable linkers, promises to provide spatiotemporal control over protein degradation, opening new avenues for therapeutic intervention and basic research.[7][13] By integrating these advanced techniques with the foundational principles and robust experimental workflows outlined in this guide, researchers can accelerate the development of the next generation of targeted protein degraders.

References

Methodological & Application

Application Note & Protocols: Selective Deprotection of Boc-Protected Oxetane-Based Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxetane Moiety in Modern Drug Discovery

Oxetanes have emerged as valuable structural motifs in medicinal chemistry. These four-membered cyclic ethers are increasingly utilized as bioisosteres for gem-dimethyl groups and carbonyl functionalities, offering a unique combination of properties. Their incorporation into molecular scaffolds can advantageously modulate physicochemical characteristics such as aqueous solubility, metabolic stability, and lipophilicity.[1][2] Specifically, 3,3-disubstituted oxetanes are noted for their enhanced stability, which is attributed to steric hindrance that blocks nucleophilic attack on the C-O σ* antibonding orbital.[3]

The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under a wide range of conditions and its facile, acid-labile removal.[4][5] However, when an amine functionalized with an oxetane-based linker is protected with a Boc group, the deprotection step presents a significant chemical challenge. The very conditions required to cleave the Boc group—strong acids—can also catalyze the undesired ring-opening of the strained oxetane ether, leading to decomposition and loss of the valuable linker.[1][6]

This application note provides a comprehensive guide to the selective deprotection of Boc-protected amines on oxetane-based linkers. We will explore the underlying chemical principles, present validated protocols that prioritize the integrity of the oxetane ring, and discuss common challenges and troubleshooting strategies.

The Core Challenge: Balancing Boc Cleavage and Oxetane Stability

The successful deprotection of a Boc-protected, oxetane-containing amine hinges on exploiting the kinetic differences between two competing acid-catalyzed reactions:

  • Boc Deprotection (Desired): This reaction proceeds via protonation of the carbamate carbonyl, followed by the elimination of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[7] This pathway is generally rapid.

  • Oxetane Ring-Opening (Undesired): Protonation of the oxetane oxygen atom activates the ring, making it susceptible to nucleophilic attack, which leads to cleavage of the C-O bond and formation of a 1,3-diol or related products.[1][2]

The key to selectivity is to employ conditions that are acidic enough to efficiently cleave the Boc group while being sufficiently mild to leave the oxetane ring intact. Research has shown that while standard conditions like HCl in ethereal solvents can lead to partial or complete decomposition of the substrate, trifluoroacetic acid (TFA) in dichloromethane (DCM) is a more tolerant system that provides a reliable method for Boc removal without compromising the oxetane fragment.[6]

G Start Boc-Protected Oxetane Linker Acid H+ (Acid Catalyst) e.g., TFA Start->Acid Intermediate Protonated Intermediate Acid->Intermediate DesiredProduct Deprotected Amine (Oxetane Intact) Intermediate->DesiredProduct Desired Pathway SideProduct Ring-Opened Product (Decomposition) Intermediate->SideProduct Competing Pathway DesiredMechanism Boc Cleavage (Fast, Lower Ea) SideMechanism Oxetane Opening (Slower, Higher Ea)

Figure 1: Competing reaction pathways during acidic deprotection.

Recommended Protocols for Selective Boc Deprotection

Based on extensive studies, the use of trifluoroacetic acid (TFA) in dichloromethane (DCM) is the recommended method for its efficacy and compatibility with the oxetane core.[6] An alternative using HCl in dioxane is also presented for comparison, though it requires more careful control.

Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the preferred method due to its high success rate and smooth reaction profile, which minimizes oxetane degradation.[6]

Materials:

  • Boc-protected oxetane-based linker

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and ice bath

Procedure:

  • Dissolution: Dissolve the Boc-protected oxetane linker in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the initial exotherm and temper the reaction rate, further favoring selectivity.[5]

  • Acid Addition: Slowly add TFA dropwise to the stirred solution to a final concentration of 20-50% (v/v). A typical starting point is 25% TFA.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-2 hours).

  • Workup & Removal of Acid:

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.

    • To ensure complete removal of residual TFA, add toluene (10-20 mL) and co-evaporate. Repeat this step two more times.[5][8] The resulting product is the amine as its TFA salt.

  • Neutralization (Optional): If the free amine is required, dissolve the residue in DCM and slowly add it to a stirred, saturated NaHCO₃ solution.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine.

Protocol 2: Hydrogen Chloride (HCl) in 1,4-Dioxane

This method can be effective but carries a higher risk of oxetane decomposition.[6] It should be used with caution and monitored closely, especially for oxetanes that are not 3,3-disubstituted.

Materials:

  • Boc-protected oxetane-based linker

  • 4M HCl in 1,4-Dioxane solution

  • Dichloromethane (DCM) or Methanol (MeOH), anhydrous

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolution: Dissolve the Boc-protected linker in a minimal amount of anhydrous DCM or MeOH in a round-bottom flask.

  • Acid Addition: At room temperature, add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents).

  • Reaction & Monitoring: Stir the mixture at room temperature and monitor closely and frequently by TLC or LC-MS. The reaction should be stopped immediately upon consumption of the starting material (typically 1-4 hours).

  • Isolation:

    • Remove the solvent under reduced pressure. The resulting product is the hydrochloride salt of the amine.

    • Alternatively, the product can be isolated by precipitation. Add the reaction mixture to a large volume of cold diethyl ether and collect the resulting solid by filtration.

Comparative Summary of Deprotection Conditions

The choice of reagent has a profound impact on the outcome. The following table summarizes the key differences and provides guidance for selecting the optimal conditions.

ParameterProtocol 1: TFA in DCMProtocol 2: HCl in Dioxane
Reagent Trifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)
Solvent Dichloromethane (DCM)1,4-Dioxane
Typical Conc. 20-50% (v/v)4 M solution (5-10 eq.)
Temperature 0 °C to Room Temp.Room Temp.
Reaction Time 1 - 2 hours1 - 4 hours
Oxetane Compatibility High . Generally well-tolerated.[6]Moderate to Low . Risk of decomposition.[6]
Workup Co-evaporation with toluene is required to remove residual acid.Solvent evaporation or precipitation.
Remarks The recommended and most reliable method for preserving the oxetane linker.Use with caution. Not recommended for sensitive substrates.

Experimental Workflow Overview

A generalized workflow for the deprotection process is illustrated below. Proper monitoring and careful workup are critical for achieving a high yield of the pure, deprotected product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation dissolve 1. Dissolve Substrate in Anhydrous DCM cool 2. Cool to 0 °C (Ice Bath) dissolve->cool add_acid 3. Add TFA (20-50%) Dropwise cool->add_acid react 4. Stir & Warm to RT (1-2 hours) add_acid->react monitor 5. Monitor by TLC / LC-MS react->monitor evaporate 6. Evaporate Solvent & Excess TFA monitor->evaporate co_evaporate 7. Co-evaporate with Toluene (3x) evaporate->co_evaporate neutralize 8. Neutralize (Optional) with NaHCO₃ co_evaporate->neutralize purify 9. Final Product (Amine Salt or Free Amine) neutralize->purify

Figure 2: Step-by-step experimental workflow for TFA-mediated Boc deprotection.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, a small additional charge of TFA can be added. Avoid prolonged reaction times, as this increases the risk of side reactions.

  • Substrate Decomposition: If degradation of the oxetane ring is observed (via LC-MS analysis), reduce the concentration of the acid, lower the reaction temperature, or shorten the reaction time. For highly sensitive substrates, consider alternative mild deprotection methods, such as using oxalyl chloride in methanol.[9][10]

  • Formation of t-Butyl Adducts: The tert-butyl cation generated during deprotection is an electrophile and can alkylate nucleophilic sites on the substrate.[11] While less common with oxetane linkers, if this side reaction is suspected, adding a cation scavenger like triisopropylsilane (TIS) (1-5% v/v) to the reaction mixture can be beneficial.[5]

  • Solvent Purity: The use of anhydrous solvents is critical, as water can interfere with the reaction and complicate the workup.

Conclusion

The deprotection of Boc-protected amines on oxetane-based linkers requires a careful and considered approach. While the acidic conditions necessary for Boc cleavage pose an inherent risk to the oxetane ring, high yields of the desired product can be achieved by selecting the appropriate reagents and optimizing reaction conditions. The use of TFA in DCM at controlled temperatures has proven to be a robust and reliable method that preserves the integrity of the valuable oxetane motif. By following the detailed protocols and considerations outlined in this guide, researchers can confidently perform this critical transformation in their synthetic campaigns.

References

Application Notes & Protocols: A Guide to Incorporating Oxetane Linkers into Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic modification of peptides to enhance their therapeutic properties is a cornerstone of modern drug discovery. The incorporation of strained heterocyclic systems, such as oxetanes, into peptide backbones represents a significant advancement in peptidomimetic design. This guide provides a comprehensive overview of the rationale, synthetic strategies, and practical protocols for incorporating oxetane linkers into peptide synthesis. We will delve into the profound effects of this modification on the physicochemical and biological properties of peptides, offering field-proven insights to guide your research and development efforts.

Introduction: The Rationale for Oxetane Incorporation in Peptide Chemistry

Peptides offer high specificity and potency as therapeutic agents, but their application is often limited by poor metabolic stability, low cell permeability, and suboptimal pharmacokinetic profiles.[1][2][3][4] A key strategy to overcome these limitations is the use of peptide bond isosteres, which mimic the geometry of the amide bond while imparting novel properties. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable tool in medicinal chemistry and is increasingly being applied to peptide science.[5][6][7][8]

The incorporation of a 3-aminooxetane unit as a surrogate for a backbone amide carbonyl group offers several distinct advantages:

  • Enhanced Proteolytic Stability: The replacement of a hydrolyzable amide bond with a stable oxetanyl-amine linkage confers significant resistance to enzymatic degradation by proteases.[2][9][10]

  • Modulation of Physicochemical Properties: Oxetanes are polar motifs that can improve aqueous solubility and reduce lipophilicity (LogD) when replacing less polar groups like gem-dimethyl functionalities.[5][7][8] The electron-withdrawing nature of the oxetane oxygen can also lower the basicity (pKa) of adjacent amines, which can be advantageous for improving cell permeability and reducing off-target effects like hERG channel inhibition.[7][8]

  • Conformational Control: The substitution of a planar amide bond with a three-dimensional, puckered oxetane ring introduces a "kink" in the peptide backbone.[1][2][3] This can be strategically employed to induce β-turns, which are crucial for receptor recognition and can facilitate challenging macrocyclizations.[11][12][13] Conversely, this conformational disruption can lead to a significant loss of α-helicity.[1][3]

The oxetane motif serves as a versatile bioisostere, with its small size and polarity allowing it to act as a surrogate for carbonyl groups and gem-dimethyl groups, thereby blocking metabolically labile sites without significantly increasing molecular weight.[5][7][8][14]

Synthetic Strategies for Oxetane-Modified Peptides

The incorporation of oxetane linkers into peptides is most efficiently achieved using pre-formed, orthogonally protected dipeptide building blocks in standard Solid-Phase Peptide Synthesis (SPPS).[15][16][17][18]

Synthesis of Oxetane-Containing Dipeptide Building Blocks

A robust and widely adopted method for the synthesis of Fmoc-protected oxetane-dipeptide building blocks is a three-step solution-phase process.[16][18][19]

Workflow for Oxetane-Dipeptide Building Block Synthesis

G cluster_0 Step 1: Conjugate Addition cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Fmoc Protection A Fmoc-deprotected Amino Ester C Adduct A->C Base B 3-(Nitromethylene)oxetane B->C D Adduct E Intermediate Amine D->E Raney Ni, H₂ F Intermediate Amine H Final Fmoc-Protected Oxetane-Dipeptide Building Block F->H G Fmoc-OSu G->H

Caption: Synthesis of Fmoc-protected oxetane-dipeptide building blocks.

This process involves:

  • Conjugate Addition: An Fmoc-deprotected amino ester is added to 3-(nitromethylene)oxetane.[18]

  • Nitro Group Reduction: The nitro group of the resulting adduct is reduced, typically using Raney Nickel and hydrogen gas, to yield an amine.[18]

  • Fmoc Protection: The newly formed amine is then protected with an Fmoc group, for example, by reaction with Fmoc-O-succinimide (Fmoc-OSu), to give the final building block ready for SPPS.[18]

This methodology has been successfully applied to prepare building blocks incorporating a variety of amino acid side chains.[15][20]

Solid-Phase Peptide Synthesis (SPPS) using Oxetane Building Blocks

Once the oxetane-containing dipeptide building block is synthesized, it can be incorporated into a growing peptide chain using standard Fmoc-based SPPS protocols.[16][17][18][19] The oxetane linkage is stable to the standard conditions of SPPS, including repeated treatments with piperidine for Fmoc deprotection and trifluoroacetic acid (TFA) for final cleavage from the resin.[9]

General Workflow for SPPS Incorporation of Oxetane Linkers

G Resin Resin with Linker and First Amino Acid Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection1 Coupling1 Coupling of Standard Fmoc-Amino Acid Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling_Ox Coupling of Fmoc-Protected Oxetane-Dipeptide Building Block Deprotection2->Coupling_Ox Wash2 Wash Coupling_Ox->Wash2 Deprotection3 Fmoc Deprotection Wash2->Deprotection3 Coupling2 Coupling of Standard Fmoc-Amino Acid Deprotection3->Coupling2 Cleavage Cleavage and Deprotection (e.g., TFA cocktail) Coupling2->Cleavage Final_Peptide Purified Oxetane-Modified Peptide Cleavage->Final_Peptide

Caption: Incorporation of an oxetane linker via SPPS.

Application Notes: Physicochemical and Structural Consequences

The introduction of an oxetane linker has profound and predictable effects on the properties of a peptide.

PropertyEffect of Oxetane IncorporationRationale and Key Considerations
Aqueous Solubility Generally IncreasedThe polar oxetane ring enhances hydrophilicity. This is particularly effective when replacing a non-polar moiety like a gem-dimethyl group.[5][7][8]
Lipophilicity (LogD) Generally DecreasedThe introduction of the polar ether oxygen reduces the overall lipophilicity of the peptide.[8][21]
Proteolytic Stability Significantly IncreasedThe non-hydrolyzable oxetanyl-amine bond is resistant to cleavage by proteases.[2][9][10]
Secondary Structure Disruption of α-Helices, Induction of β-TurnsThe three-dimensional oxetane ring introduces a kink, disrupting the regular hydrogen bonding pattern of α-helices but favoring turn-like conformations.[1][3][11][12]
Basicity (pKa) of Adjacent Amines DecreasedThe electron-withdrawing effect of the oxetane oxygen lowers the pKa of a neighboring amine, which can improve membrane permeability.[7][8]

Protocols

Protocol 4.1: Synthesis of an Fmoc-Gly-Ψ[Ox]-Gly-OH Building Block

This protocol is adapted from established literature procedures.[16][18]

Materials:

  • Glycine methyl ester hydrochloride

  • Sodium bicarbonate

  • 3-(Nitromethylene)oxetane

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Raney Nickel (50% slurry in water)

  • Hydrogen gas

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

Step 1: Conjugate Addition

  • To a solution of glycine methyl ester hydrochloride (1.0 eq) in DCM, add saturated aqueous sodium bicarbonate and stir until the free amine is generated. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the resulting free glycine methyl ester in MeOH.

  • Add 3-(nitromethylene)oxetane (1.1 eq) to the solution and stir at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to yield the crude adduct.

Step 2: Nitro Group Reduction and Fmoc Protection

  • Carefully wash Raney Nickel with water and then with MeOH.

  • Dissolve the crude adduct from Step 1 in MeOH.

  • Add the washed Raney Nickel to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-16 hours.

  • Filter the reaction mixture through Celite to remove the catalyst, washing the Celite pad with MeOH.

  • To the filtrate, add Fmoc-OSu (1.0 eq) and DIPEA (1.2 eq).

  • Stir the reaction at room temperature for 12 hours.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of EtOAc in hexanes) to yield the Fmoc-protected oxetane dipeptide methyl ester.

Step 3: Saponification

  • Dissolve the purified methyl ester in a mixture of THF and water.

  • Add LiOH (1.5 eq) and stir at room temperature until the reaction is complete (monitor by TLC).

  • Acidify the reaction mixture with 1N HCl and extract with EtOAc.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final Fmoc-Gly-Ψ[Ox]-Gly-OH building block.

Protocol 4.2: Incorporation of an Oxetane-Dipeptide Building Block into a Peptide via SPPS

This protocol assumes a standard Fmoc-SPPS workflow on a rink amide resin.

Materials:

  • Rink amide resin

  • Fmoc-protected amino acids

  • Fmoc-protected oxetane-dipeptide building block

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA

  • Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the rink amide resin in DMF for 30 minutes.

  • First Amino Acid Coupling:

    • Deprotect the resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • Couple the first Fmoc-amino acid using HBTU/DIPEA in DMF.

    • Wash the resin with DMF.

  • Peptide Elongation (Standard Cycles): Repeat the deprotection, washing, and coupling steps for subsequent standard amino acids.

  • Oxetane Building Block Incorporation:

    • After deprotection of the N-terminal Fmoc group of the growing peptide chain, wash the resin with DMF.

    • Dissolve the Fmoc-protected oxetane-dipeptide building block (1.5-2.0 eq), HBTU (1.5-2.0 eq), and DIPEA (3.0-4.0 eq) in DMF.

    • Add the activation solution to the resin and shake for 2-4 hours. Monitor the coupling reaction (e.g., using a Kaiser test).

    • Wash the resin thoroughly with DMF.

  • Continue Peptide Elongation: Continue with standard Fmoc-SPPS cycles to complete the peptide sequence.

  • Final Deprotection: Remove the final N-terminal Fmoc group with 20% piperidine in DMF.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude oxetane-modified peptide by reverse-phase HPLC.

Conclusion and Future Outlook

The incorporation of oxetane linkers into peptide synthesis is a powerful strategy for generating peptidomimetics with enhanced drug-like properties.[5][6][14] The synthetic methodologies are well-established and compatible with standard SPPS workflows, making this an accessible modification for many research laboratories.[16][17][18] The predictable influence of the oxetane moiety on peptide conformation and physicochemical properties allows for a rational design approach to improving stability, solubility, and bioavailability.[1][2][7][8] As the demand for novel peptide therapeutics continues to grow, the use of oxetane and other strained-ring systems will undoubtedly play an increasingly important role in the development of the next generation of peptide-based drugs.

References

Application Notes & Protocols: Purification of Oxetane-Containing PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from occupancy-driven inhibition to event-driven pharmacology that induces the degradation of specific proteins.[1][2] These heterobifunctional molecules recruit a target protein of interest (POI) to an E3 ubiquitin ligase, hijacking the cell's own ubiquitin-proteasome system (UPS) to tag the POI for destruction.[3][4] The modular design of PROTACs, consisting of a POI ligand, an E3 ligase ligand, and a connecting linker, allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[3][4]

A significant advancement in PROTAC design has been the incorporation of strained ring systems, particularly the oxetane moiety. Oxetanes are four-membered oxygen heterocycles that offer a unique combination of properties: they are small, polar, and sp³-rich, introducing three-dimensionality while often improving key physicochemical characteristics.[5][6] The inclusion of an oxetane can enhance aqueous solubility, improve metabolic stability, and reduce lipophilicity without compromising biological activity, making them highly attractive motifs in modern drug discovery.[5][7]

However, these beneficial modifications present unique challenges during purification. The increased polarity and altered solubility profile of oxetane-containing PROTACs necessitate a carefully designed, often multi-modal, purification strategy to achieve the high degree of purity (>95%) required for reliable biological evaluation.[8][9] This guide provides a comprehensive overview of field-proven purification techniques, detailed experimental protocols, and expert insights tailored to the specific challenges of isolating high-purity oxetane-containing PROTACs.

Pre-Purification Analysis and Sample Preparation

Before commencing any purification, a thorough analysis of the crude reaction mixture is essential. This initial assessment informs the selection of the most effective purification strategy, saving time and preventing sample loss.

1. Crude Mixture Analysis:

  • Thin-Layer Chromatography (TLC): A rapid and inexpensive method to visualize the complexity of the crude mixture and identify a suitable solvent system for flash chromatography. A good starting point for many PROTACs is a mobile phase of 5-10% methanol (MeOH) in dichloromethane (DCM).[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for pre-purification analysis. It confirms the presence of the desired product's molecular weight, identifies major byproducts, and provides an initial estimate of purity, which is crucial for determining the appropriate purification scale and technique.

2. Sample Solubility and Loading: The large, complex nature of PROTACs often leads to limited solubility.[11][12][13] Proper sample preparation is critical for successful purification.

  • Solvent Selection: Dissolve the crude product in a minimal amount of a strong, compatible solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[14][15] For direct injection onto a reverse-phase column, subsequent dilution with the initial mobile phase is recommended to prevent sample precipitation upon injection.[8]

  • Loading Technique: For flash chromatography, both liquid and solid loading can be employed. Solid loading, where the crude sample is adsorbed onto silica gel or another sorbent, often yields superior resolution by ensuring the sample is introduced to the column in a tight, concentrated band.[16]

Primary and Orthogonal Purification Strategies

A single purification method is rarely sufficient to achieve the high purity required for in vitro and in vivo studies. An orthogonal approach, combining techniques that separate molecules based on different chemical principles (e.g., polarity and hydrophobicity), is the most robust strategy.[17][18]

Workflow for PROTAC Purification

G cluster_0 Purification Workflow Crude Crude Reaction Mixture Analysis LC-MS & TLC Analysis Crude->Analysis Flash Step 1: Normal-Phase Flash Chromatography (Bulk Impurity Removal) Analysis->Flash If less polar RP_HPLC Step 2: Reverse-Phase Preparative HPLC (High-Resolution Polishing) Analysis->RP_HPLC If highly polar or for direct polishing SFC Alternative/Orthogonal Step: Supercritical Fluid Chromatography (SFC) (For Achiral/Chiral Separation) Analysis->SFC If applicable Flash->RP_HPLC Pool & Concentrate Fractions Purity_Check Final Purity Assessment (Analytical UPLC-MS >95%) RP_HPLC->Purity_Check SFC->Purity_Check Final Pure Oxetane-PROTAC Purity_Check->Final Lyophilize

Caption: General workflow for purifying oxetane-containing PROTACs.

Technique 1: Normal-Phase Flash Chromatography

Flash chromatography is an invaluable first-pass technique for rapidly removing bulk impurities, such as unreacted starting materials or reagents, from the crude mixture.[10][14][19]

  • Expertise & Causality: The stationary phase (typically silica gel) is highly polar. Compounds are separated based on their polarity; less polar compounds elute first, while more polar compounds are retained longer. The oxetane moiety increases the overall polarity of the PROTAC, which will lead to stronger retention on a silica column compared to an analogous molecule without the oxetane. This necessitates the use of a more polar mobile phase (e.g., a higher percentage of methanol in DCM) to ensure timely elution and good peak shape.

Protocol 1: Normal-Phase Flash Chromatography
  • Column Selection: Choose a silica gel column appropriately sized for your sample mass.

  • Sample Loading:

    • Liquid Load: Dissolve the crude sample in a minimal volume of a strong solvent (e.g., DCM or DMF) and inject it onto the column.

    • Solid Load (Recommended): Dissolve the crude sample in a suitable solvent (e.g., DCM/MeOH), add silica gel (approx. 2-3 times the sample weight), and concentrate to a dry, free-flowing powder using a rotary evaporator. Load this powder into a solid load cartridge.

  • Solvent System & Gradient:

    • Mobile Phase A: A non-polar solvent like Hexanes or Ethyl Acetate (EtOAc).

    • Mobile Phase B: A polar solvent like Methanol (MeOH) or a mixture of DCM/MeOH.

    • Starting Point: Based on TLC analysis, a common starting point is a gradient of Dichloromethane and Methanol. For oxetane-PROTACs, a gradient from 0% to 15% MeOH in DCM is often effective.

  • Execution: Equilibrate the column with the initial mobile phase. Load the sample and begin the gradient elution.

  • Fraction Collection: Collect fractions based on UV absorbance (typically 254 nm and 280 nm).

  • Analysis: Analyze UV-active fractions by TLC or LC-MS to identify those containing the pure product. Pool the desired fractions and concentrate under reduced pressure.

Technique 2: Reverse-Phase Preparative HPLC (RP-HPLC)

RP-HPLC is the workhorse for the final "polishing" step in PROTAC purification, capable of separating closely related impurities to achieve >98% purity.[8][14][20] It separates molecules based on hydrophobicity.[21][22]

  • Expertise & Causality: The stationary phase (e.g., C18) is non-polar (hydrophobic). The mobile phase is polar (typically water/acetonitrile or water/methanol). More hydrophobic molecules are retained longer. The polar oxetane group reduces the PROTAC's overall hydrophobicity, causing it to elute earlier from an RP-HPLC column than a less polar analogue. This must be accounted for during gradient optimization. The use of an acid modifier like trifluoroacetic acid (TFA) or formic acid (FA) is critical; it acidifies the mobile phase to ensure that basic nitrogens (common in PROTACs) are protonated, which sharpens peaks and improves resolution.[8][15]

Protocol 2: Reverse-Phase Preparative HPLC
  • Column & System: Use a preparative HPLC system equipped with a C18 column and a UV detector.[8][15]

  • Sample Preparation: Dissolve the partially purified PROTAC from the flash chromatography step in a minimal amount of DMSO or DMF. Dilute with the initial mobile phase composition (e.g., 20% Acetonitrile in water) and filter through a 0.22 or 0.45 µm syringe filter before injection.[14]

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water with 0.1% TFA or 0.1% FA.

    • Mobile Phase B: HPLC-grade acetonitrile (ACN) with 0.1% TFA or 0.1% FA.

  • Gradient Elution:

    • Equilibrate the column with 5-10% Mobile Phase B.

    • Inject the filtered sample.

    • Run a linear gradient optimized for the target compound. A typical scouting gradient runs from 5% to 95% B over 30-60 minutes.[15]

  • Fraction Collection & Analysis: Collect fractions corresponding to the main product peak. Analyze the purity of each fraction using analytical LC-MS.

  • Post-Purification: Pool the pure fractions (>95%) and remove the solvents via lyophilization (freeze-drying) to obtain the final product as a fluffy solid.[15]

Technique 3: Supercritical Fluid Chromatography (SFC)

SFC is a powerful, "green" alternative to both normal and reverse-phase HPLC that is gaining significant traction in pharmaceutical purification.[20][23] It uses supercritical CO₂ as the primary mobile phase, which has low viscosity and high diffusivity, leading to very fast and efficient separations.[24][25]

  • Expertise & Causality: SFC separations are complex, often described as a hybrid of normal-phase and reverse-phase chromatography. The addition of a polar organic co-solvent (modifier), typically methanol, is required to elute polar compounds like oxetane-PROTACs. SFC is exceptionally good at separating stereoisomers, making it the technique of choice if the PROTAC has multiple chiral centers.[23][25] The fast solvent removal (CO₂ evaporates, leaving only the small volume of modifier) is a major advantage for throughput.[20]

Protocol 3: Achiral Purification by Preparative SFC
  • System & Column: Use a preparative SFC system with a suitable achiral stationary phase (e.g., silica, diol, or ethyl pyridine).

  • Sample Preparation: Due to the risk of precipitation in CO₂, samples must be fully dissolved. Methanol or a 1:1 mixture of DCM/MeOH are common and effective solvents.[20]

  • Mobile Phase:

    • Mobile Phase A: Supercritical Carbon Dioxide (CO₂).

    • Mobile Phase B (Modifier): Methanol (MeOH). An additive like triethylamine (TEA) or ammonium hydroxide may be needed for basic compounds to improve peak shape.

  • Method Development:

    • Screen different columns and modifier gradients to find the optimal separation conditions.

    • A typical gradient might run from 5% to 40% MeOH over 5-10 minutes.

  • Execution & Collection: Inject the sample and collect the fractions corresponding to the product peak. The collection is highly concentrated as the CO₂ is vented off as a gas.

  • Post-Purification: The small volume of collected solvent (methanol) can be rapidly removed via rotary evaporation or a centrifugal evaporator.

Comparison of Key Purification Techniques
FeatureFlash ChromatographyReverse-Phase HPLC (RP-HPLC)Supercritical Fluid Chromatography (SFC)
Principle Adsorption (Polarity)Partition (Hydrophobicity)Hybrid (Polarity & other interactions)
Primary Use Crude cleanup, bulk removalHigh-resolution polishingFast achiral/chiral separations
Throughput High (grams)Moderate (mg to grams)Very High (mg to grams)
Resolution Low to ModerateHigh to Very HighHigh
Solvent Usage High (Organic)High (Aqueous/Organic)Low (CO₂ + minimal organic)
Post-run Workup Rotary EvaporationLyophilization (slow)Fast Evaporation
"Green" Chemistry PoorModerateExcellent[23]

Decision Tree for Purification Strategy

Choosing the right starting point and workflow is crucial. This decision tree provides a logical framework based on initial analytical data.

G start Analyze Crude Mixture (LC-MS) q1 Major Product Peak >80% Pure? start->q1 proc1 Direct to Prep RP-HPLC q1->proc1 Yes proc2 Start with Normal-Phase Flash q1->proc2 No q2 Impurities Structurally Similar (e.g., isomers)? proc4 Consider SFC for Polishing q2->proc4 Yes end_node Final Purity Check q2->end_node No q3 Compound Chiral? proc5 Chiral SFC is Essential q3->proc5 Yes q3->end_node No proc1->q2 proc3 Follow Flash with RP-HPLC proc2->proc3 proc3->q2 proc4->q3 proc5->end_node

Caption: Decision tree for selecting a PROTAC purification strategy.

Troubleshooting Common Purification Issues

ProblemPotential Cause(s)Recommended Solution(s)
Poor Recovery Compound Precipitation: Sample is not soluble in the initial mobile phase.Ensure the sample is fully dissolved before injection. For RP-HPLC, dilute the DMSO/DMF stock with a solution that mimics the initial gradient conditions.[15]
Adsorption to Surfaces: PROTACs can be "sticky" and adhere to glassware or plastic.Use polypropylene tubes or silanized glassware to minimize loss.[15]
Persistent Impurities Co-elution: Impurity has very similar properties to the product.Employ an orthogonal purification method. If you used RP-HPLC, try SFC or a different RP column chemistry (e.g., Phenyl-Hexyl).
Reagent Byproducts: Byproducts from coupling reagents (e.g., HATU) are common.Optimize the purification gradient to improve separation. A shallower gradient around the product's elution time can increase resolution.[15]
Peak Tailing/Broadening Mass Overload: Too much sample injected for the column size.Reduce the injection mass or use a larger diameter column.
Secondary Interactions: Basic sites on the PROTAC interacting with acidic silica.For RP-HPLC, ensure the mobile phase contains an acid modifier (0.1% TFA or FA). For SFC, add a basic modifier like TEA.
In-source Fragmentation (LC-MS) The linker structure in PROTACs can be fragile.

References

Revolutionizing Targeted Protein Degradation: A Guide to the Experimental Use of Oxetane Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Flexible Chain - The Rise of Rigid Oxetane Linkers in Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins previously deemed "undruggable"[1][2]. At the core of the most advanced TPD strategy, Proteolysis Targeting Chimeras (PROTACs), is the linker, a critical component that tethers a target protein-binding ligand to an E3 ubiquitin ligase-recruiting moiety[3][4]. While flexible alkyl and polyethylene glycol (PEG) linkers have been instrumental in the early development of PROTACs, the field is rapidly evolving towards more sophisticated linker designs to overcome challenges in cell permeability, solubility, and oral bioavailability[3][5][6]. This guide provides an in-depth exploration of the experimental use of oxetane-containing linkers, a promising strategy to impart rigidity and favorable physicochemical properties to next-generation protein degraders.

The oxetane ring, a four-membered cyclic ether, has garnered significant attention in medicinal chemistry due to its unique combination of properties, including its compact and three-dimensional structure, polarity, and metabolic stability[7][8]. By incorporating oxetane motifs into PROTAC linkers, researchers can exert greater control over the conformation of the degrader, potentially pre-organizing it into a bioactive state that facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase[9]. This can lead to enhanced degradation potency and selectivity. Furthermore, the inherent polarity of the oxetane moiety can improve the solubility of often large and greasy PROTAC molecules, a critical factor for their development as oral therapeutics.

This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only the theoretical underpinnings for employing oxetane linkers but also detailed, actionable protocols for their synthesis and evaluation in the context of targeted protein degradation.

The Rationale for Oxetane Linkers: A Physicochemical Advantage

The linker in a PROTAC is not a passive spacer; it actively influences the molecule's biological activity and drug-like properties[3][]. The choice between a flexible and a rigid linker can profoundly impact the formation of a stable ternary complex, which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation of the target protein[9].

Key Advantages of Oxetane Incorporation:
  • Conformational Rigidity: Unlike flexible PEG or alkyl chains, the four-membered ring of oxetane introduces a degree of rigidity into the linker[9]. This conformational constraint can reduce the entropic penalty associated with ternary complex formation, leading to improved degradation efficiency (DC50) and potentially enhanced selectivity for the target protein.

  • Improved Physicochemical Properties: The polar nature of the ether oxygen in the oxetane ring can significantly enhance the aqueous solubility of PROTACs, which are often large and lipophilic molecules. This is a critical parameter for achieving good oral bioavailability[6]. Moreover, the strategic placement of an oxetane can shield polar functional groups through intramolecular hydrogen bonding, which has been shown to improve cell permeability[6][11].

  • Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to linear ethers, which can be susceptible to oxidative metabolism. This can lead to a longer in vivo half-life and improved pharmacokinetic profiles[8].

  • Vectorial Control: The defined geometry of the oxetane ring provides a predictable exit vector for the linker, allowing for more precise control over the spatial orientation of the target-binding and E3 ligase-binding moieties. This fine-tuning of the three-dimensional arrangement is crucial for optimizing ternary complex formation.

Comparative Physicochemical Properties of Linker Motifs
Linker MotifFlexibilityPolarityMetabolic StabilitySynthetic Accessibility
Alkyl Chain HighLowModerateHigh
PEG Chain HighHighLow to ModerateHigh
Piperazine/Piperidine ModerateModerateHighModerate
Oxetane LowHighHighModerate

Experimental Workflow for Developing Oxetane-Based PROTACs

The development of a novel oxetane-containing PROTAC follows a logical and iterative workflow, from the initial design and synthesis to comprehensive biological evaluation.

experimental_workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation design Computational Modeling & Linker Design synthesis Synthesis of Oxetane Linker & PROTAC Conjugation design->synthesis purification Purification & Characterization synthesis->purification binding Target & E3 Ligase Binding Assays purification->binding degradation In-cell Target Degradation (Western Blot, HiBiT) binding->degradation dmax_dc50 Determine Dmax & DC50 degradation->dmax_dc50 permeability Cell Permeability Assays (PAMPA) dmax_dc50->permeability pk_studies In vivo Pharmacokinetic Studies permeability->pk_studies protac_mechanism cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation POI Protein of Interest (POI) PROTAC Oxetane-Linker PROTAC POI->PROTAC Binds Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation Ub Ubiquitin E3 E3 Ubiquitin Ligase E3->POI E3->PROTAC Binds Peptides Degraded Peptides Proteasome->Peptides

References

Application Notes and Protocols for TFA-Mediated Boc Deprotection of Oxetane Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Oxetane Amino Acids in Drug Discovery

Oxetane-containing amino acids are increasingly incorporated into peptide and small molecule drug candidates to enhance their physicochemical and pharmacological properties. The strained four-membered ether ring of oxetane can act as a polar and metabolically stable isostere for gem-dimethyl or carbonyl groups, often leading to improved solubility, metabolic stability, and cell permeability.[1][2][3] The synthesis of peptides and other complex molecules incorporating these valuable building blocks frequently involves the use of the tert-butyloxycarbonyl (Boc) protecting group for the amine functionality. The removal of the Boc group, a critical step in the synthetic sequence, is most commonly achieved under acidic conditions, with trifluoroacetic acid (TFA) being the reagent of choice.

However, the inherent ring strain of the oxetane moiety (approximately 106 kJ·mol⁻¹) presents a significant challenge, as the ring is susceptible to opening under the very acidic conditions required for Boc deprotection.[2] This guide provides a comprehensive protocol for the TFA-mediated Boc deprotection of oxetane amino acids, offering insights into the reaction mechanism, potential side reactions, and strategies to ensure the integrity of the oxetane ring.

Mechanistic Insights: Balancing Deprotection with Oxetane Ring Stability

The standard mechanism for TFA-mediated Boc deprotection involves the protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[4][5]

Simultaneously, the acidic conditions can promote the protonation of the oxetane oxygen atom. This protonation activates the ring towards nucleophilic attack, potentially leading to undesired ring-opening byproducts. The stability of the oxetane ring is highly dependent on its substitution pattern. Notably, 3,3-disubstituted oxetanes exhibit enhanced stability due to steric hindrance, which blocks the trajectory of external nucleophiles.[6] Conversely, the presence of internal nucleophiles (e.g., hydroxyl or other amine groups) can facilitate intramolecular ring-opening.[6][7]

Careful control of reaction conditions is therefore paramount to selectively cleave the Boc group while preserving the oxetane core. Research has shown that using TFA in dichloromethane (DCM) is a reliable method for N-Boc removal in molecules containing oxetane fragments.[8]

Boc_Deprotection_Mechanism cluster_deprotection Boc Deprotection Pathway cluster_ring_opening Potential Side Reaction Boc_AA Boc-Oxetane-AA Protonated_Boc Protonated Carbamate Boc_AA->Protonated_Boc + H⁺ (TFA) Protonated_Oxetane Protonated Oxetane Boc_AA->Protonated_Oxetane + H⁺ (TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - t-Bu⁺ Free_Amine Free Amine (TFA Salt) Carbamic_Acid->Free_Amine - CO₂ Ring_Opened Ring-Opened Byproduct Protonated_Oxetane->Ring_Opened + Nucleophile (e.g., TFA⁻, H₂O) Experimental_Workflow cluster_procedure Experimental Procedure cluster_workup Work-up Options start Dissolve Boc-Oxetane-AA in anhydrous DCM cool Cool to 0°C start->cool add_tfa Add TFA (25-50% in DCM) cool->add_tfa monitor Monitor by TLC/LC-MS add_tfa->monitor concentrate Concentrate in vacuo monitor->concentrate option_a Option A: Isolate TFA Salt concentrate->option_a option_b Option B: Isolate Free Amine concentrate->option_b wash Wash with NaHCO₃, H₂O, Brine option_b->wash dry Dry over Na₂SO₄ wash->dry final_concentrate Concentrate dry->final_concentrate

References

The Strategic Application of 2-(3-((Tert-butoxycarbonyl)amino)oxetan-3-yl)acetic Acid in the Synthesis of Novel Protein Degraders

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The field of targeted protein degradation (TPD) has ushered in a new paradigm in therapeutic intervention, with Proteolysis Targeting Chimeras (PROTACs) at the forefront. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing everything from ternary complex formation to pharmacokinetic properties. This application note provides a detailed guide for researchers and drug development professionals on the utilization of 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-yl)acetic acid , a sophisticated building block for the synthesis of next-generation degraders. We will explore the unique advantages conferred by the oxetane moiety, provide detailed, field-proven protocols for its incorporation into PROTACs, and discuss the mechanistic rationale behind the experimental choices.

Introduction: The Critical Role of the Linker in PROTAC Design

PROTACs are comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is not merely a passive spacer; it is a crucial element that dictates the spatial orientation of the POI and E3 ligase, thereby governing the stability and efficiency of the ternary complex (POI-PROTAC-E3 ligase) formation.[2][] The composition and rigidity of the linker significantly impact the physicochemical properties of the final PROTAC, including its solubility, cell permeability, and metabolic stability.[4]

While flexible alkyl and polyethylene glycol (PEG) chains have been widely used, there is a growing trend towards the incorporation of more rigid and functionalized linkers to enhance degrader properties.[5][6] this compound emerges as a strategic choice in this context, offering a unique combination of features for rational degrader design.

The Oxetane Advantage in Degrader Synthesis

The incorporation of the 4-membered oxetane ring from this compound into a PROTAC linker offers several distinct advantages rooted in its unique structural and electronic properties.

  • Improved Physicochemical Properties: The oxetane moiety is a polar, sp3-rich scaffold that can act as a hydrogen bond acceptor.[7] Its inclusion can lead to a significant improvement in aqueous solubility and a reduction in lipophilicity of the resulting PROTAC, addressing common challenges in degrader development.[7]

  • Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to linear alkyl or ether-based linkers, potentially leading to improved pharmacokinetic profiles.

  • Conformational Rigidity: Unlike flexible PEG or alkyl chains which can have a high entropic penalty upon binding, the semi-rigid nature of the oxetane ring can help to pre-organize the PROTAC into a conformation favorable for ternary complex formation.[8] This can enhance the stability and productivity of the ternary complex, leading to more efficient protein degradation.

  • Vectorial Control: The defined geometry of the oxetane provides a more predictable exit vector for the linker, allowing for more precise control over the spatial arrangement of the two ligands.

The structure of this compound provides two orthogonal points for conjugation: a carboxylic acid for amide bond formation and a Boc-protected amine that can be deprotected to reveal a primary amine for subsequent coupling. This bifunctionality is ideal for the modular, stepwise synthesis of PROTACs.

Physicochemical Properties of the Linker Building Block
PropertyValueSource
CAS Number 1221715-78-1
Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
Appearance White to off-white solid
Storage Store at 2-8°C, keep dry

Synthetic Workflow for PROTAC Assembly

The synthesis of a PROTAC using this compound typically follows a modular, two-step sequence of amide couplings. This approach allows for the controlled and convergent assembly of the final heterobifunctional molecule. The general strategy involves:

  • Step 1: Coupling the carboxylic acid of the oxetane linker to an amine-functionalized ligand (either for the POI or the E3 ligase).

  • Step 2: Deprotection of the Boc group to reveal the primary amine.

  • Step 3: Coupling of the newly formed amine with a carboxylic acid-functionalized second ligand.

The choice of which ligand to couple first depends on the specific chemistry and stability of the ligands being used.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Amide Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Second Amide Coupling Oxetane Boc-NH-Oxetane-COOH (Title Compound) Intermediate1 Boc-NH-Oxetane-Linker-Ligand 1 Oxetane->Intermediate1 HATU, DIPEA, DMF Ligand1 Amine-functionalized Ligand 1 (POI or E3) Ligand1->Intermediate1 Intermediate2 H2N-Oxetane-Linker-Ligand 1 Intermediate1->Intermediate2 TFA, DCM FinalPROTAC Final PROTAC (Ligand2-Linker-Oxetane-Linker-Ligand1) Intermediate2->FinalPROTAC HATU, DIPEA, DMF Ligand2 Carboxylic acid-functionalized Ligand 2 (E3 or POI) Ligand2->FinalPROTAC

Figure 1: General workflow for PROTAC synthesis.

Detailed Experimental Protocols

The following protocols are generalized procedures that can be adapted for the synthesis of a wide range of PROTACs using this compound. Researchers should optimize reaction conditions based on the specific properties of their POI and E3 ligase ligands.

Protocol 1: Amide Coupling of the Linker to an Amine-Functionalized Ligand

This protocol describes the activation of the carboxylic acid on the oxetane linker and its subsequent coupling to a ligand containing a primary or secondary amine. The use of HATU is recommended for its high efficiency and low rate of epimerization.[]

Materials:

  • This compound (1.0 eq)

  • Amine-functionalized ligand (e.g., POI-NH2 or E3-NH2) (1.0 - 1.2 eq)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents (Ethyl acetate, water, brine, Na2SO4, silica gel)

Procedure:

  • Under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine-functionalized ligand (1.0 - 1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO3 (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate.

Causality and Trustworthiness: The pre-activation of the carboxylic acid with HATU forms a highly reactive O-acylisourea intermediate, facilitating efficient nucleophilic attack by the amine.[] DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt and the carboxylic acid. Monitoring by LC-MS is crucial to ensure reaction completion and prevent side-product formation. The aqueous workup removes DMF and excess reagents, and chromatographic purification ensures the high purity required for the next step.

Protocol 2: Boc Group Deprotection

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to liberate the primary amine for the second coupling reaction. Trifluoroacetic acid (TFA) is a standard and effective reagent for this transformation.[6]

Materials:

  • Boc-protected intermediate from Protocol 1 (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in DCM.

  • Add a solution of 20-50% TFA in DCM. The concentration can be adjusted based on the lability of other functional groups in the molecule.

  • Stir the reaction at room temperature for 1-3 hours. Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Co-evaporation with toluene can aid in removing residual acid.

  • For sensitive substrates, the crude residue can be carefully neutralized with saturated aqueous NaHCO3 and extracted with an appropriate organic solvent. For many applications, the crude TFA salt can be used directly in the next step after thorough drying.

Expertise and Experience: The Boc group is acid-labile. While TFA is highly effective, it is a strong acid. For complex molecules with other acid-sensitive functional groups, careful monitoring and titration of the acid may be necessary. Direct use of the TFA salt in the subsequent amine coupling is often feasible, but an additional equivalent of base (e.g., DIPEA) will be required to neutralize the salt.

Boc_Deprotection cluster_mechanism Boc Deprotection Mechanism Start Boc-NH-R Protonation TFA (H+) protonates the carbonyl oxygen Start->Protonation Step 1 Carbocation Loss of isobutylene and CO2 forms a stable tert-butyl carbocation Protonation->Carbocation Step 2 End H2N-R • TFA Salt Carbocation->End Step 3

Figure 2: Mechanism of TFA-mediated Boc deprotection.
Protocol 3: Final Amide Coupling to Complete the PROTAC

This protocol is analogous to Protocol 1 and describes the coupling of the deprotected amine intermediate with a carboxylic acid-functionalized ligand to yield the final PROTAC.

Materials:

  • Amine-intermediate (TFA salt or free base) from Protocol 2 (1.0 eq)

  • Carboxylic acid-functionalized ligand (e.g., POI-COOH or E3-COOH) (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (4.0 eq if starting from TFA salt, 3.0 eq for free base)

  • Anhydrous DMF

  • Standard workup and purification reagents (as in Protocol 1, plus HPLC for final purification)

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid-functionalized ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (ensure enough is added to neutralize the TFA salt if used, plus excess for the coupling).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of the amine-intermediate from Protocol 2 (1.0 eq) in a small amount of DMF.

  • Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the final PROTAC molecule using reverse-phase HPLC to achieve high purity (>95%) suitable for biological assays. Characterize the final product thoroughly by LC-MS and NMR.

Conclusion and Future Perspectives

This compound is a valuable and strategic building block for the synthesis of advanced PROTAC degraders. The incorporation of the oxetane moiety offers a compelling strategy to improve the physicochemical and pharmacokinetic properties of these heterobifunctional molecules. The modular synthetic protocols provided herein offer a robust and reliable pathway for the assembly of novel degraders. By leveraging such innovative linkers, researchers can overcome common obstacles in TPD and accelerate the development of potent and selective therapeutics for a wide range of diseases.

References

Troubleshooting & Optimization

"challenges in the synthesis of oxetane-containing molecules"

Author: BenchChem Technical Support Team. Date: January 2026

Oxetane Synthesis Technical Support Center

Welcome to the technical support center for oxetane synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges of constructing and manipulating the strained four-membered oxetane ring. As isosteres for gem-dimethyl and carbonyl groups, oxetanes offer profound benefits in tuning physicochemical properties like solubility, metabolic stability, and lipophilicity, but their synthesis is far from trivial.[1][2][3] This resource provides in-depth, troubleshooting-focused answers to common problems encountered in the lab, moving beyond simple protocols to explain the underlying chemical principles.

Part 1: General Challenges & FAQs

This section addresses overarching issues related to the inherent properties of the oxetane ring system.

Question: Why is the synthesis of oxetanes generally considered challenging?

Answer: The primary challenge stems from the significant ring strain of the four-membered ether, estimated at approximately 25.5 kcal/mol.[4] This is comparable to an oxirane (27.3 kcal/mol) and much greater than a tetrahydrofuran (5.6 kcal/mol).[4] This high strain energy creates a thermodynamic barrier to ring formation. Consequently, cyclization reactions to form oxetanes are kinetically slower than those for their three-, five-, or six-membered counterparts, often requiring highly reactive precursors with good leaving groups and strong bases to achieve acceptable yields.[5] Furthermore, this inherent strain makes the ring susceptible to opening under various conditions, which can complicate synthesis, purification, and subsequent functionalization steps.[5][6][7]

Question: How stable is the oxetane ring to common synthetic reagents? My reactions are failing during downstream functionalization.

Answer: The stability of the oxetane ring is highly dependent on its substitution pattern and the specific reaction conditions. It is a common misconception that oxetanes are universally unstable.[8]

  • Acidic Conditions: This is the most common vulnerability. The oxetane oxygen can be protonated by strong acids (and some Lewis acids), activating the ring for nucleophilic attack and subsequent ring-opening.[6][7][8] This is particularly problematic for 3,3-disubstituted oxetanes that also contain an internal nucleophile (like a hydroxyl or amine), which can readily participate in intramolecular ring-opening.[7][8] However, many oxetanes show good stability across a range of pH values (1 to 10), especially when strong acids are avoided during workup and purification.[1][9]

  • Basic Conditions: The oxetane ring is generally very stable under basic conditions, including hydrolysis of esters with NaOH or LiOH.[6][10]

  • Reductive/Oxidative Conditions: Stability varies. While catalytic hydrogenation is often well-tolerated, some powerful hydride reagents (e.g., LiAlH₄ at elevated temperatures) can lead to ring decomposition.[6][11] It is often necessary to perform such reductions at low temperatures (e.g., -30 to -10 °C).[6][11] Oxidations like those using Dess-Martin periodinane (DMP) or TEMPO are generally well-tolerated.[6]

Table 1: General Stability Profile of 3,3-Disubstituted Oxetanes

Condition CategoryReagents/ConditionsOxetane Ring StabilityCausality & Key Considerations
Strongly Acidic 1M HCl, HBr, Strong Lewis Acids (e.g., BF₃·OEt₂)Low to Moderate Protonation of the ring oxygen activates it for nucleophilic attack, leading to ring-opening.[6][7][8] Stability is context-dependent.[8]
Basic NaOH, KOH, LiOH, t-BuOK, Hunig's baseHigh The ether oxygen is not susceptible to attack by bases. Standard for ester saponification or Williamson ether synthesis.[6][10]
Oxidative DMP, PCC, TEMPO/PIDA, KMnO₄High The C-O and C-C bonds of the saturated ring are robust to common oxidants.[6]
Reductive Catalytic Hydrogenation (H₂, Pd/C)High The oxetane ring is generally stable to hydrogenation conditions.[6]
Strong Hydrides (LiAlH₄, AlH₃)Moderate to Low Can lead to ring decomposition, especially at temperatures above 0°C. Low temperatures are critical for success.[6][11]
Mild Hydrides (NaBH₄)High Generally safe for reducing adjacent functional groups without affecting the oxetane ring.[11]
Organometallic Grignard Reagents, OrganolithiumsHigh Generally stable, allowing for nucleophilic additions to adjacent functional groups.

Question: I suspect my oxetane-carboxylic acid is decomposing. What could be happening?

Answer: You are likely observing an intramolecular isomerization into a more stable γ-lactone. Many oxetane-carboxylic acids are unstable, even upon storage at room temperature or with mild heating.[12] The reaction proceeds without any external acid catalyst; the carboxylic acid protonates the oxetane oxygen, facilitating an intramolecular nucleophilic attack by the carboxylate to form the five-membered lactone ring.[12] This is a critical consideration, as reactions requiring heat or acidic workups can lead to complete loss of the desired product.[12]

Part 2: Troubleshooting Intramolecular Cyclization (Williamson Ether Synthesis)

The intramolecular Williamson etherification of a 1,3-halohydrin or a related substrate is the most common and reliable method for forming the oxetane ring.[4][5] However, it is plagued by a significant side reaction.

Question: My Williamson etherification is giving very low yields of the desired oxetane, and I'm isolating an alkene instead. Why?

Answer: You are encountering the primary competing pathway in 4-exo-tet cyclizations: the Grob fragmentation.[4] This is an E2-type elimination reaction that is entropically favored and often leads to a thermodynamically stable alkene product.[4] For the cyclization (an Sₙ2 reaction) to be successful, the alkoxide must attack the carbon bearing the leaving group. In the fragmentation pathway, the alkoxide acts as a base, abstracting a proton, which leads to concerted bond cleavage and alkene formation.

Caption: Williamson Ether Synthesis vs. Grob Fragmentation.

Question: How can I minimize Grob fragmentation and improve the yield of my oxetane?

Answer: Several factors can be optimized to favor the desired intramolecular Sₙ2 cyclization:

  • Choice of Base: Use a strong, non-nucleophilic base to generate the alkoxide in situ. Sodium hydride (NaH) is a common and effective choice.[5] Using a bulky base can sometimes disfavor the sterically hindered proton abstraction required for fragmentation.

  • Leaving Group (LG): A very good leaving group, such as tosylate (OTs) or mesylate (OMs), is crucial.[4][5] These are generally superior to halides. The reaction is an Sₙ2 displacement, so the rate is directly dependent on the quality of the leaving group.

  • Concentration: Running the reaction at high dilution can favor the intramolecular cyclization over potential intermolecular side reactions, although it does not directly suppress the competing intramolecular fragmentation.

  • Temperature: Perform the cyclization at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures tend to favor the elimination pathway.[13]

Part 3: Troubleshooting [2+2] Photocycloadditions (Paternò-Büchi Reaction)

The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a powerful method for constructing highly substituted oxetanes in a single step.[5][14][15] However, its outcomes can be complex.

Question: My Paternò-Büchi reaction is producing a mixture of regioisomers. How can I control the regioselectivity?

Answer: Regioselectivity is a known challenge and is dictated by the stability of the 1,4-diradical intermediate formed after the initial bond formation between the excited carbonyl and the alkene.[5][14] The reaction typically proceeds via the more stable diradical.

  • Mechanism: Upon photoexcitation, the carbonyl compound (often an aldehyde or ketone) adds to the alkene to form a C,C-biradical intermediate. The regioselectivity is determined by which end of the alkene bonds to the carbonyl oxygen to form the initial C-O bond, which in turn is governed by the stability of the resulting radical on the other alkene carbon.

  • Controlling Factors:

    • Excited State: The reaction can proceed from either the singlet or triplet excited state of the carbonyl. Triplet-state reactions are non-concerted and their selectivity is purely governed by diradical stability.[5]

    • Alkene Electronics: Electron-rich alkenes (like enol ethers) react readily. The initial C-O bond forms to place the radical on the carbon best able to stabilize it (e.g., adjacent to an oxygen atom).

    • Sterics: Steric hindrance on both the alkene and the carbonyl component can significantly influence which face of the alkene is approached and which diradical intermediate is favored.

G cluster_intermediates 1,4-Diradical Intermediates Reactants Carbonyl (R₂C=O) + Alkene (R'₂C=CR'₂) Excitation Excited Carbonyl (R₂C=O)* Reactants->Excitation Diradical_A More Stable Diradical (A) Excitation->Diradical_A Favored Path Diradical_B Less Stable Diradical (B) Excitation->Diradical_B Disfavored Path Product_A Major Regioisomer Diradical_A->Product_A Ring Closure Product_B Minor Regioisomer Diradical_B->Product_B Ring Closure

Caption: Regioselectivity in the Paternò-Büchi Reaction.

Question: My photocycloaddition has poor conversion. What are some key experimental parameters to check?

Answer: Low conversion in photochemical reactions can be due to several factors:

  • Wavelength and Light Source: Ensure your light source (e.g., mercury lamp) emits at a wavelength that can excite your carbonyl compound (typically n→π* transition). Using UV light can sometimes cause side reactions, and newer methods using visible-light photocatalysis may offer a milder alternative.[4][16]

  • Solvent: The choice of solvent can influence the nature of the excited state. Non-polar solvents are generally preferred.

  • Quantum Yield: The intrinsic efficiency of the photochemical process might be low for your specific substrate combination.

  • Degassing: Oxygen can quench the triplet excited state of the carbonyl, inhibiting the reaction. Ensure the reaction mixture is thoroughly degassed with an inert gas (N₂ or Ar) before and during irradiation.

Part 4: Experimental Protocols

These protocols are generalized and should be adapted based on the specific substrate. Always consult the original literature and perform appropriate safety assessments.

Protocol 1: Synthesis of a 3,3-Disubstituted Oxetane via Williamson Etherification

This protocol is adapted from methodologies for synthesizing 3,3-disubstituted oxetanes from corresponding 1,3-diols.[5]

  • Monotosylation of the Diol:

    • Dissolve the 1,3-diol (1.0 equiv) in pyridine or DCM at 0 °C.

    • Slowly add p-toluenesulfonyl chloride (TsCl) (1.0-1.1 equiv).

    • Allow the reaction to stir at 0 °C and then warm to room temperature overnight.

    • Causality: The primary hydroxyl group is more reactive and will be selectively tosylated over the tertiary hydroxyl group. Pyridine acts as both a solvent and a base to neutralize the HCl byproduct.

    • Work up by quenching with water, extracting with an organic solvent (e.g., EtOAc), washing with dilute acid (e.g., 1M HCl) to remove pyridine, then brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo. Purify by column chromatography if necessary.

  • Intramolecular Cyclization:

    • Dissolve the purified mono-tosylate (1.0 equiv) in anhydrous THF.

    • Cool the solution to 0 °C under an inert atmosphere (N₂ or Ar).

    • Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2-1.5 equiv) portion-wise.

    • Causality: NaH is a strong, non-nucleophilic base that deprotonates the remaining hydroxyl group to form the nucleophilic alkoxide.

    • Allow the reaction to warm to room temperature and then heat to reflux (or as needed) until TLC/LCMS analysis shows consumption of the starting material.

    • Troubleshooting: If fragmentation is observed, try running the reaction at a lower temperature for a longer period.

    • Carefully quench the reaction at 0 °C by slowly adding water or saturated aq. NH₄Cl.

    • Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting oxetane by column chromatography or distillation.

Protocol 2: Synthesis of a 3-Silyloxyoxetane via Paternò-Büchi Reaction

This protocol is based on the diastereoselective synthesis of 3-silyloxyoxetanes.[5][17]

  • Reaction Setup:

    • In a quartz reaction vessel, dissolve the aryl aldehyde (1.0 equiv) and the silyl enol ether (1.5-2.0 equiv) in a suitable solvent like benzene or acetonitrile.

    • Causality: Quartz is used because it is transparent to the UV light required for the reaction. An excess of the alkene is used to maximize the capture of the excited aldehyde.

    • Degas the solution for 15-20 minutes by bubbling argon or nitrogen through it.

  • Irradiation:

    • Place the vessel in a photochemical reactor equipped with a high-pressure mercury lamp.

    • Irradiate the solution while maintaining a cool temperature (e.g., using a cooling fan or water jacket) to prevent thermal side reactions.

    • Monitor the reaction by TLC or GC-MS until the aldehyde is consumed.

    • Causality: The UV light excites the aldehyde to its reactive triplet state, which then adds to the silyl enol ether. High diastereoselectivity is often observed due to steric and electronic preferences in the intermediate diradical.[5]

  • Workup and Purification:

    • Once the reaction is complete, concentrate the solvent in vacuo.

    • Purify the crude product by flash column chromatography on silica gel. The relative polarity of the oxetane products will depend on the substituents.

    • Troubleshooting: If purification on silica gel leads to decomposition, consider using deactivated silica (pre-treated with a base like triethylamine) or an alternative stationary phase like alumina.

Part 5: References

  • Synthesis of Oxetanes. (2021). Progress in Chemistry. 1

  • Burrell, A. J. M., & Bull, J. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. 5

  • An Exploration of Oxetanes: Synthesis and Relevance. (n.d.). Denmark Group, University of Illinois. 18

  • Grygorenko, O. O., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. 6

  • Oxetanes: formation, reactivity and total syntheses of natural products. (2024). PubMed. 2

  • Synthesis of Oxetanes. (2021). ResearchGate. 19

  • Šlachtová, V., & Slavíček, P. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. 4

  • Jahn, U. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. 7

  • Bull, J. A., et al. (2023). Synthesis of 3,3-disubstituted oxetane- and azetidine-ethers. Organic & Biomolecular Chemistry. 10

  • Oxetane Synthesis via Alcohol C–H Functionalization. (2023). Synfacts. 20

  • Limitations of Williamson's synthesis. (n.d.). askIITians. 21

  • Oxetanes in Drug Discovery Campaigns. (2023). PMC. 8

  • What Are The Limitations Of Williamson Ether Synthesis?. (2024). Chemistry For Everyone YouTube Channel. 13

  • Bull, J. A., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. 11

  • Grygorenko, O. O., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. 12

  • Recent Advances in the Synthesis of 2-Substituted Oxetanes. (2015). Request PDF on ResearchGate. 9

  • Leonori, D., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society. 16

  • Paterno buchi reaction. (2014). Slideshare. 14

  • D'Auria, M. (2019). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences. 22

  • Illustrate with examples the limitations of williamsons ether synthesis for the preparation of. (2023). My Chem Corner YouTube Channel. 23

  • Paterno-Büchi Reaction. (n.d.). Organic Chemistry Portal. 15

  • D'Auria, M., & Racioppi, R. (2015). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules. 17

  • Applications of oxetanes in drug discovery and medicinal chemistry. (2024). PubMed Central. 3

References

Technical Support Center: Troubleshooting Low Solubility of PROTACs with Oxetane Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low solubility in Proteolysis Targeting Chimeras (PROTACs), specifically those incorporating oxetane linkers. As PROTACs continue to push the boundaries of "undruggable" targets, their complex structures often lead to challenging physicochemical properties.[1][2][3] This guide is designed to provide you with the foundational knowledge and practical steps to overcome these hurdles.

Introduction: The PROTAC Solubility Challenge

PROTACs are large, complex molecules designed to bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein.[4][5] This "beyond Rule of Five" (bRo5) nature often results in poor aqueous solubility, which can hinder in vitro assay performance and complicate preclinical development.[3][6]

The linker component of a PROTAC is a critical determinant of its overall properties, including solubility.[4][7][] While linkers containing polyethylene glycol (PEG) are often used to enhance hydrophilicity, there is growing interest in more rigid and functional linkers.[4][9] Oxetane-containing linkers are emerging as a promising strategy to modulate the physicochemical properties of drug candidates.[10][11] Oxetanes are four-membered oxygen-containing heterocycles that can improve aqueous solubility, metabolic stability, and lipophilicity.[12][11][13] However, the simple incorporation of an oxetane does not guarantee improved solubility, and researchers may still face challenges.

This guide will walk you through the potential causes of low solubility in oxetane-containing PROTACs and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: I've incorporated an oxetane into my PROTAC linker, but the solubility is still poor. Why might this be?

A1: While oxetanes are known to improve the aqueous solubility of small molecules, the overall solubility of a PROTAC is a complex interplay of its three components: the warhead, the linker, and the E3 ligase ligand.[13][14][15] Several factors could be contributing to the persistent low solubility:

  • High Lipophilicity of Ligands: If the warhead or the E3 ligase ligand are highly lipophilic, the solubilizing effect of the oxetane in the linker may be insufficient to overcome their poor solubility.[16]

  • Molecular Conformation and Intramolecular Hydrogen Bonding: The three-dimensional conformation of the PROTAC can significantly impact its solubility.[17] The formation of intramolecular hydrogen bonds can shield polar groups, reducing their interaction with water and thus decreasing solubility.[14][15]

  • Crystal Packing: The overall shape and rigidity of the PROTAC can lead to strong crystal lattice interactions, which require more energy to overcome during dissolution.

Q2: What are the first steps I should take to troubleshoot the low solubility of my oxetane-containing PROTAC for in vitro assays?

A2: When encountering precipitation or solubility issues during your in vitro experiments, here are some immediate actions you can take:

  • Co-solvent Usage: Introduce a small percentage of an organic co-solvent, such as DMSO, to your aqueous buffer.[6][18] It's critical to first determine the maximum percentage of the co-solvent that your assay can tolerate without affecting the results.[6]

  • pH Adjustment: If your PROTAC contains ionizable groups, its solubility will be pH-dependent.[6] For basic groups, lowering the pH will increase solubility, while for acidic groups, a higher pH will be beneficial.[6][18]

  • Sonication: Gentle sonication can help dissolve small precipitates, but be aware that this may create a supersaturated and potentially unstable solution.[6]

Q3: Can the position of the oxetane within the linker affect the PROTAC's solubility?

A3: Yes, the position of the oxetane can have a significant impact. The influence of the oxetane on physicochemical properties is highly dependent on its structural context.[13] Placing the oxetane closer to a more lipophilic portion of the molecule might have a more pronounced solubilizing effect compared to a position adjacent to an already polar group. The optimal placement often needs to be determined empirically through the synthesis and evaluation of a small library of PROTACs with the oxetane at different positions.

Q4: Are there any formulation strategies I can use to improve the solubility of my PROTAC for preclinical studies?

A4: For in vivo studies, more advanced formulation strategies are often necessary to overcome poor solubility and enhance oral bioavailability.[19][20][21] Some common approaches include:

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the PROTAC in a polymer matrix in an amorphous state.[20][21][22][23] The amorphous form has higher energy and is more soluble than the crystalline form.[20]

  • Lipid-Based Formulations: These include self-emulsifying drug delivery systems (SEDDS), which can improve the dissolution and absorption of poorly soluble compounds.[19][24]

  • Nanoparticle Formulations: Encapsulating the PROTAC in nanoparticles can improve its solubility and pharmacokinetic profile.[19]

Q5: How do I balance improving solubility with maintaining cell permeability in my PROTAC design?

A5: Optimizing solubility and permeability simultaneously is a significant challenge in PROTAC design, as modifications that improve one property can negatively impact the other.[14][15] For example, increasing polarity to enhance solubility can reduce permeability. Strategies to consider include:

  • "Chameleon-like" PROTACs: Designing PROTACs that can adopt different conformations in different environments. An extended, more polar conformation in aqueous solution can favor solubility, while a more compact, less polar conformation can facilitate membrane crossing.[2] The formation of intramolecular hydrogen bonds can contribute to this effect.[17]

  • Careful Linker Design: The linker composition is key.[25] Incorporating elements that provide a balance of hydrophilic and hydrophobic character, such as piperazine or piperidine moieties, can be beneficial.[9][18]

In-Depth Troubleshooting Guides

Guide 1: Systematic Solvent Screening for Stock Solution Preparation

A stable, concentrated stock solution is the foundation of reliable experimental results. If your oxetane-containing PROTAC is poorly soluble in common solvents like DMSO, a systematic screening of alternative solvents is necessary.

Experimental Protocol:

  • Solvent Selection: Prepare a panel of pharmaceutically acceptable solvents. Consider alternatives to DMSO such as N,N-dimethylformamide (DMF), 1-methyl-2-pyrrolidinone (NMP), and ethanol.[18]

  • Small-Scale Solubility Test:

    • Weigh a small, precise amount of your PROTAC (e.g., 1 mg) into several microcentrifuge tubes.

    • Add a small, measured volume of each test solvent to each tube to achieve a high target concentration (e.g., 10 mM or 20 mM).

    • Vortex each tube vigorously for 1-2 minutes.

    • Visually inspect for complete dissolution. If not fully dissolved, gently warm the solution and sonicate for a short period.

    • Allow the tubes to stand at room temperature for at least one hour and observe for any precipitation.

  • Kinetic Solubility Assessment in Assay Buffer: Once a suitable organic solvent for the stock solution is identified, it is crucial to determine the kinetic solubility of the PROTAC in your final assay buffer.

    • Prepare a serial dilution of your PROTAC stock solution in the assay buffer.

    • Incubate the dilutions under your assay conditions (e.g., 37°C) for a relevant period.

    • Measure the amount of PROTAC that remains in solution using a suitable analytical method like HPLC-UV or LC-MS.

Data Presentation:

SolventTarget Concentration (mM)Visual Observation (Initial)Visual Observation (1 hr)
DMSO20Incomplete dissolutionPrecipitate
DMF20Complete dissolutionClear solution
NMP20Complete dissolutionClear solution
Ethanol20Incomplete dissolutionPrecipitate
Guide 2: Structural Modification Strategies for Solubility Enhancement

If formulation and solvent optimization are insufficient, structural modifications to the PROTAC molecule may be necessary.

Workflow for Structural Modification:

G A Low Solubility of Oxetane-PROTAC B Analyze PROTAC Structure (Warhead, Linker, E3 Ligand) A->B C Modify Linker B->C D Modify Warhead/E3 Ligand B->D E Incorporate Polar Groups (e.g., additional oxetane, piperazine) C->E F Change Linker Attachment Point C->F G Introduce Ionizable Group D->G H Synthesize & Evaluate Analogs E->H F->H G->H I Solubility & Activity Assessment H->I I->B Iterate Design J Lead Candidate I->J Improved Solubility & Maintained Activity

Caption: A decision-making workflow for the structural modification of PROTACs to improve solubility.

Key Considerations for Structural Modifications:

  • Linker Modification: This is often the most straightforward approach as it is less likely to disrupt binding to the target protein or E3 ligase.[25]

    • Incorporate additional polar groups: Besides oxetane, consider incorporating other polar moieties like piperazine, piperidine, or short PEG chains into the linker.[4][5][9]

    • Change the linker attachment point: Altering the connection point on the warhead or E3 ligase ligand can change the overall conformation and expose or shield polar groups.[1]

  • Warhead/E3 Ligand Modification: This is a more complex strategy as it risks reducing binding affinity. However, introducing a small polar or ionizable group at a solvent-exposed position can significantly improve solubility.

Visualizing the PROTAC Mechanism and the Role of the Linker

PROTAC_Mechanism PROTAC PROTAC Warhead Oxetane Linker E3 Ligand POI Target Protein (POI) PROTAC:f0->POI Binds E3 E3 Ubiquitin Ligase PROTAC:f2->E3 Recruits Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ub Ubiquitin Ub->Ternary Ubiquitination Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

Caption: The general mechanism of action for a PROTAC, highlighting the central role of the linker in forming the ternary complex.

Conclusion

Troubleshooting the low solubility of PROTACs with oxetane linkers requires a multi-faceted approach, from simple adjustments in experimental protocols to more complex formulation and medicinal chemistry strategies. By systematically evaluating the factors contributing to poor solubility and applying the troubleshooting guides provided, researchers can overcome these challenges and unlock the full potential of their PROTAC molecules.

References

Technical Support Center: Optimization of Reaction Times for Amide Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for amide bond formation. As a Senior Application Scientist, I've seen firsthand how critical this reaction is in fields ranging from peptide synthesis to materials science and drug development. I've also witnessed the common frustrations that arise when these reactions don't proceed as expected. This guide is designed to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your amide coupling reactions effectively. Our goal is to move beyond simple recipes and foster a deeper understanding of the interplay between substrates, reagents, and reaction conditions.

Part 1: Troubleshooting Common Issues in Amide Bond Formation

This section addresses the most frequent challenges encountered in the lab. Each issue is presented with its likely causes and a systematic approach to resolution.

Issue 1: My reaction is extremely slow or has stalled completely.

Probable Causes & Solutions:

  • Insufficiently Activated Carboxylic Acid: The cornerstone of a successful amide coupling is the efficient activation of the carboxylic acid. If the activating agent is old, hydrated, or simply not potent enough for your substrate, the reaction will lag.

    • Troubleshooting Steps:

      • Verify Reagent Quality: Use freshly opened or properly stored coupling reagents. Carbodiimides like EDC are particularly susceptible to hydration.

      • Increase Stoichiometry: A modest increase in the coupling reagent and amine (e.g., 1.1-1.5 equivalents) can sometimes be sufficient to drive the reaction to completion.

      • Switch to a More Potent Activating System: If you are using a simple carbodiimide, consider the addition of an activating agent like HOBt or HOAt to form a more reactive activated ester and minimize side reactions. For particularly challenging couplings, phosphonium (e.g., BOP, PyBOP) or uronium/iminium (e.g., HBTU, HATU) reagents may be necessary.

  • Low Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines can be poor nucleophiles, leading to slow reaction rates.

    • Troubleshooting Steps:

      • Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can often overcome the activation energy barrier. However, be mindful that elevated temperatures can also increase the risk of side reactions like racemization.

      • Solvent Choice: Switching to a more polar aprotic solvent like DMF or NMP can sometimes enhance the nucleophilicity of the amine and the solubility of the reaction components.

      • Consider a Catalyst: In some cases, a mild Lewis acid or other catalyst can enhance the electrophilicity of the activated carboxylic acid.

  • Poor Solubility: If any of the reactants or the activated intermediate are not fully dissolved, the reaction will be diffusion-limited and slow.

    • Troubleshooting Steps:

      • Select a Better Solvent: Choose a solvent in which all components are fully soluble. A solvent mixture might be necessary. Refer to the solvent selection table in Part 3.

      • Increase Dilution: While seemingly counterintuitive, sometimes increasing the solvent volume can help to fully dissolve all species, although this may also slow down a bimolecular reaction. A balance must be found.

Issue 2: I'm observing significant side product formation, especially racemization.

Probable Causes & Solutions:

  • Over-activation of the Carboxylic Acid: Highly reactive activated species, if left to sit before the amine is introduced, can undergo side reactions. With chiral carboxylic acids, this can lead to the formation of an oxazolone, which is prone to racemization.

    • Troubleshooting Steps:

      • Control the Order of Addition: Add the coupling reagent to the carboxylic acid and then introduce the amine shortly after. Avoid prolonged "pre-activation" times.

      • Use a Racemization Suppressant: Additives like HOBt or, more effectively, HOAt are known to suppress racemization by forming an active ester that is less prone to oxazolone formation.

      • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can significantly reduce the rate of racemization.

      • Choice of Base: Use a non-nucleophilic, sterically hindered base like DIPEA. The choice and amount of base are critical; an excess of a strong base can promote racemization.

  • Urea Formation from Carbodiimides: A common byproduct when using carbodiimides like DCC or EDC is the corresponding urea, which can be difficult to remove.

    • Troubleshooting Steps:

      • Use Water-Soluble Carbodiimides: EDC is often preferred over DCC because the resulting urea is water-soluble and can be easily removed with an aqueous wash.

      • Filtration for DCC: If using DCC, the dicyclohexylurea byproduct is often insoluble in common reaction solvents and can be removed by filtration.

Issue 3: I'm getting a poor yield with my sterically hindered substrates.

Probable Causes & Solutions:

  • Steric Hindrance Around the Amine or Carboxylic Acid: This is one of the most common challenges in amide bond formation.

    • Troubleshooting Steps:

      • Elevated Temperatures: As with slow reactions, increasing the temperature can provide the necessary energy to overcome steric barriers. Microwave-assisted synthesis can be particularly effective in these cases.

      • Use Specialized Coupling Reagents: Reagents like HATU and COMU are specifically designed to be highly reactive and effective for coupling sterically hindered substrates.

      • Change the Reaction Solvent: Solvents that can stabilize the transition state, such as DMF or NMP, may be beneficial.

Issue 4: My product is difficult to purify from the reaction mixture.

Probable Causes & Solutions:

  • Excess Reagents and Byproducts: The coupling reagent, base, and their byproducts can complicate purification.

    • Troubleshooting Steps:

      • Stoichiometry Control: Use the minimum necessary excess of reagents to drive the reaction to completion.

      • Reagent Selection for Easier Workup:

        • As mentioned, use EDC for its water-soluble urea byproduct.

        • Consider using a polymer-bound coupling reagent or base, which can be removed by simple filtration.

      • Aqueous Workup: A standard aqueous workup with dilute acid, base, and brine washes can remove many common impurities. For example, an acid wash will remove excess amine and a basic wash will remove unreacted carboxylic acid.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: How do I choose the right coupling reagent for my specific substrates?

The choice of coupling reagent is a balance between reactivity, cost, and the potential for side reactions. For simple, non-chiral substrates, a carbodiimide like EDC with an additive like HOBt is often a good starting point. For more challenging couplings involving sterically hindered substrates or those prone to racemization, a uronium/iminium reagent like HATU is a more robust choice, albeit more expensive.

FAQ 2: What is the optimal temperature for my amide coupling reaction?

Most amide coupling reactions are run at room temperature. However, if the reaction is slow, gentle heating to 40-60 °C can be beneficial. For substrates prone to racemization, it is advisable to start at 0 °C and allow the reaction to slowly warm to room temperature.

FAQ 3: How does the choice of solvent affect reaction time and yield?

The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate. Aprotic polar solvents like DMF, NMP, and DMAc are generally good choices as they can dissolve a wide range of substrates and stabilize charged intermediates. Less polar solvents like DCM and THF are also commonly used, particularly if the starting materials are less polar.

FAQ 4: What is the role of additives in amide bond formation?

Additives like HOBt and HOAt are not merely catalysts; they are incorporated into the reaction mechanism. They react with the initially formed activated species (e.g., the O-acylisourea from a carbodiimide) to generate a more stable and reactive activated ester. This intermediate is less prone to side reactions like racemization and reacts efficiently with the amine to form the desired amide.

FAQ 5: How can I effectively monitor the progress of my reaction?

The most common methods for monitoring reaction progress are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). TLC is a quick and easy way to visualize the consumption of starting materials and the formation of the product. LC-MS provides more quantitative data and confirms the mass of the desired product.

Part 3: Key Optimization Parameters & Protocols

Parameter 1: Coupling Reagents and Stoichiometry

The table below summarizes common coupling reagents and their typical applications.

Coupling ReagentClassTypical Use CasesKey Advantages
EDC/DCC CarbodiimideGeneral purpose, cost-effectiveInexpensive, widely available
HATU/HBTU Uronium/IminiumSterically hindered substrates, peptidesHigh reactivity, low racemization
PyBOP/BOP PhosphoniumSimilar to uronium/iminium reagentsHigh reactivity
COMU Uronium/IminiumVery challenging couplingsExtremely reactive

A good starting point for stoichiometry is 1.0 equivalent of the carboxylic acid, 1.1 equivalents of the amine, 1.1 equivalents of the coupling reagent, and 1.5-2.0 equivalents of a non-nucleophilic base like DIPEA.

Parameter 2: Solvent Selection
SolventPolarityBoiling Point (°C)Notes
Dichloromethane (DCM) Low40Good for less polar substrates
Tetrahydrofuran (THF) Medium66Good general-purpose solvent
Acetonitrile (ACN) Medium-High82Can be useful for a range of substrates
Dimethylformamide (DMF) High153Excellent for a wide range of substrates
N-Methyl-2-pyrrolidone (NMP) High202Similar to DMF, higher boiling point
Parameter 3: Temperature and Reaction Time

As a general rule, start at room temperature. If the reaction is slow after 2-4 hours (as monitored by TLC or LC-MS), consider gentle heating. Most reactions should be complete within 24 hours.

Parameter 4: Base Selection

A non-nucleophilic, sterically hindered base is crucial to prevent side reactions. Diisopropylethylamine (DIPEA) is a common choice. Triethylamine (TEA) can also be used, but it is more nucleophilic and can sometimes lead to side products. The base neutralizes the acid formed during the reaction and can also facilitate the deprotonation of the amine.

Detailed Protocol: A General Procedure for Optimizing Amide Bond Formation
  • Preparation: To a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and the chosen solvent.

  • Activation: Add the coupling reagent (1.1 eq) and any additives (e.g., HOBt, 1.1 eq). Stir the mixture at room temperature for 10-15 minutes.

  • Amine Addition: Add the amine (1.1 eq) followed by the base (e.g., DIPEA, 1.5 eq).

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine.

  • Purification: Dry the organic layer over a drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization as needed.

Part 4: Visualizing Workflows and Mechanisms

G cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid OAI O-Acylisourea (Active Intermediate) RCOOH->OAI + EDC EDC EDC (Carbodiimide) EDC->OAI ActiveEster HOBt Active Ester (More Reactive) OAI->ActiveEster + HOBt Urea Urea Byproduct OAI->Urea HOBt HOBt HOBt->ActiveEster Amide Amide Bond ActiveEster->Amide + Amine Amine Amine (R'-NH2) Amine->Amide

Caption: General mechanism of amide bond formation using a carbodiimide and HOBt.

G Start Start: Choose Coupling Reagent IsChiral Is the carboxylic acid chiral? Start->IsChiral IsHindered Are substrates sterically hindered? IsChiral->IsHindered No HATU Use HATU, HBTU, or PyBOP IsChiral->HATU Yes Standard Use EDC/HOBt or similar IsHindered->Standard No IsHindered->HATU Yes COMU Consider COMU for extreme cases HATU->COMU If reaction is still slow

Caption: Decision-making workflow for coupling reagent selection.

G Start Reaction is slow or incomplete CheckReagents Check reagent quality and stoichiometry Start->CheckReagents IncreaseTemp Increase temperature (e.g., to 40-60 °C) CheckReagents->IncreaseTemp If no improvement Success Reaction Complete CheckReagents->Success Problem Solved ChangeSolvent Change to a more polar aprotic solvent (e.g., DMF, NMP) IncreaseTemp->ChangeSolvent If no improvement IncreaseTemp->Success Problem Solved ChangeReagent Use a more potent coupling reagent (e.g., HATU) ChangeSolvent->ChangeReagent If no improvement ChangeSolvent->Success Problem Solved ChangeReagent->Success Problem Solved

Caption: Troubleshooting flowchart for slow amide coupling reactions.

Part 5: References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. --INVALID-LINK--

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. --INVALID-LINK--

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. --INVALID-LINK--

Technical Support Center: Managing Impurities in PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for PROTAC (Proteolysis-Targeting Chimera) synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and manage a critical aspect of PROTAC development: impurities in the linker synthesis. The linker, while seemingly a simple connector, plays a pivotal role in the efficacy of a PROTAC, and impurities introduced during its synthesis can have significant downstream consequences.[1][2] This resource provides in-depth, experience-driven answers to common challenges, ensuring the integrity and reliability of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Source of Impurities

Question 1: I'm observing multiple unexpected peaks in the LC-MS of my crude linker. What are the most common sources of these impurities?

Answer: The observation of multiple peaks in your crude linker analysis is a frequent challenge. The sources of these impurities are often rooted in the fundamental steps of organic synthesis. Understanding these can help in preemptive troubleshooting.

  • Incomplete Reactions: The primary culprits are often unreacted starting materials or intermediates. Amide couplings or etherification reactions, common in linker synthesis, may not go to completion due to insufficient reaction time, suboptimal temperature, or inadequate activation of reagents.[3]

  • Side Reactions: The functional groups on your linker precursors can be susceptible to various side reactions. For example, protecting groups might be prematurely cleaved under certain reaction conditions, or reactive intermediates could dimerize or polymerize.

  • Reagent-Related Impurities: Impurities can be introduced from the reagents themselves. This includes lower-purity solvents, coupling reagents that have degraded over time (e.g., HATU can hydrolyze), or catalysts that are not fully removed during work-up.[3]

  • Degradation Products: The linker structure itself might be unstable under the reaction or purification conditions. For instance, linkers containing ester functionalities can be prone to hydrolysis if exposed to acidic or basic conditions for extended periods.

Pro-Tip: Always ensure your starting materials are of the highest possible purity, as verified by techniques like NMR and LC-MS, before initiating the synthesis.[3] Store hygroscopic and air-sensitive reagents, such as coupling agents, under appropriate anhydrous conditions to prevent degradation.

Question 2: My final PROTAC, which uses a PEG linker, is showing a broad peak or multiple closely eluting peaks on HPLC. Could this be due to linker impurities?

Answer: Yes, this is a classic issue when working with polyethylene glycol (PEG) linkers. While PEG linkers are excellent for improving solubility, they introduce a unique set of challenges.[4][5]

  • Polydispersity: Commercially available PEG linkers are often not monodisperse, meaning they consist of a mixture of chains with varying numbers of ethylene glycol units. This inherent polydispersity will directly translate to your final PROTAC, resulting in a family of closely related molecules that are difficult to separate by standard reverse-phase HPLC.

  • Positional Isomers: If the reactive functional groups on your warhead or E3 ligase ligand have multiple potential attachment points for the linker, you can form positional isomers.[6] These isomers will have the same mass but different chromatographic retention times, appearing as distinct peaks.

  • Incomplete PEGylation: If the reaction to attach the PEG linker does not go to completion, you will have a mixture of the desired PEGylated product and the unreacted starting material.

To mitigate these issues, it is crucial to source monodisperse PEG linkers whenever possible. If polydisperse material is used, be prepared for more challenging purification. For positional isomers, careful consideration of protecting group strategy during the synthesis of your ligands can direct the linker to the desired attachment point.

Section 2: Troubleshooting Guide - Purification and Characterization

Question 3: I'm struggling to separate my desired linker from a very similar impurity using reverse-phase HPLC. What strategies can I employ?

Answer: Co-eluting impurities are a common frustration. When standard reverse-phase HPLC is insufficient, a multi-pronged approach to optimize your chromatography is necessary.

  • Optimize the Gradient: A shallower gradient during the elution of your compound of interest can significantly improve the resolution between closely eluting peaks.[3] Instead of a rapid 5-95% gradient, try a segment with a much slower increase in the organic phase (e.g., 1-2% per minute) around the expected elution time of your product.

  • Change the Stationary Phase: Not all C18 columns are created equal. Switching to a column with a different C18 bonding chemistry, or even a different stationary phase altogether like phenyl-hexyl or cyano, can alter the selectivity and improve separation.

  • Modify the Mobile Phase:

    • Additive: Trifluoroacetic acid (TFA) is a common mobile phase additive, but it can sometimes suppress ionization in MS and may not provide the best peak shape.[6] Experiment with formic acid (FA) or acetic acid (AA) as alternatives.

    • Organic Solvent: If you are using acetonitrile, try substituting it with methanol or isopropanol. The different solvent properties can change the interaction with the stationary phase and improve separation.

  • Orthogonal Chromatography: If reverse-phase HPLC is not providing adequate separation, consider an orthogonal technique like size-exclusion chromatography (SEC) to remove smaller molecule impurities or ion-exchange chromatography if your linker and impurities have different charge states.[6][7]

Table 1: HPLC Troubleshooting Strategies

IssuePrimary StrategySecondary Strategies
Poor ResolutionOptimize Gradient (make it shallower)Change column stationary phase (e.g., C18 to Phenyl-Hexyl)
Tailing PeaksAdjust mobile phase pH with additives (TFA, FA)Lower sample concentration
Co-eluting PeaksChange organic modifier (Acetonitrile to Methanol)Employ orthogonal chromatography (e.g., SEC)

Question 4: I have an unknown impurity peak in my LC-MS. How can I identify its structure?

Answer: Identifying unknown impurities is critical for understanding and controlling your synthesis. A combination of analytical techniques is the most powerful approach.[7]

  • High-Resolution Mass Spectrometry (HRMS): This is your first and most crucial step. HRMS provides a highly accurate mass measurement of the impurity, allowing you to determine its elemental composition.[8] This information is invaluable for proposing potential structures based on your starting materials and expected side reactions.

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the impurity ion in the mass spectrometer, you can obtain structural information.[8] The fragmentation pattern can reveal the presence of specific structural motifs from your starting materials and how they might be connected.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity (often through preparative HPLC), NMR is the gold standard for definitive structure elucidation.[7][9] 1D NMR (¹H, ¹³C) provides information on the types and connectivity of atoms, while 2D NMR techniques (like COSY and HSQC) can map out the complete structure.[10]

Section 3: Experimental Protocols & Workflows

Protocol 1: General Method for HPLC Purity Assessment

This protocol provides a general framework for assessing the purity of a PROTAC linker sample using reverse-phase HPLC.

  • Sample Preparation:

    • Accurately weigh a small amount of your linker sample (e.g., 1 mg).

    • Dissolve the sample in a suitable solvent (e.g., DMSO, acetonitrile) to a known concentration (e.g., 1 mg/mL).[7] Ensure the sample is fully dissolved.

  • HPLC Conditions:

    • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase A: 0.1% TFA or FA in water.

    • Mobile Phase B: 0.1% TFA or FA in acetonitrile.

    • Gradient: A typical starting gradient is 5% to 95% Mobile Phase B over 20 minutes. This should be optimized based on the hydrophobicity of your linker.[7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Detection Wavelength: Choose a wavelength where your linker has strong absorbance (e.g., 254 nm or 280 nm), determined from a UV-Vis spectrum.[7]

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main product by the total area of all peaks, expressed as a percentage.

Workflow for Impurity Identification and Management

The following diagram outlines a logical workflow for identifying and addressing impurities during PROTAC linker synthesis.

G cluster_synthesis Synthesis & Initial Analysis cluster_evaluation Purity Evaluation cluster_purification Purification & Characterization cluster_final Final Product start Crude Linker Synthesis analysis LC-MS & HPLC Analysis start->analysis purity_check Purity > 95%? analysis->purity_check purify Optimize Purification (Prep-HPLC, Orthogonal Methods) purity_check->purify No proceed Proceed to PROTAC Assembly purity_check->proceed Yes identify Isolate & Identify Impurity (HRMS, MS/MS, NMR) purify->identify re_evaluate Re-evaluate Synthetic Route identify->re_evaluate G cluster_protac PROTAC Action cluster_impurity Impurity Interference PROTAC PROTAC Ternary Productive Ternary Complex PROTAC->Ternary Target Target Protein Target->Ternary Binary1 Non-productive Binary Complex Target->Binary1 E3 E3 Ligase E3->Ternary Binary2 Non-productive Binary Complex E3->Binary2 Impurity Linker Impurity (with one binding motif) Impurity->Binary1 Impurity->Binary2 Binary1->Ternary COMPETITION Binary2->Ternary COMPETITION

References

Technical Support Center: Strategies to Improve the Aqueous Solubility of Oxetane-Containing PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the specific challenges of improving the aqueous solubility of oxetane-containing Proteolysis Targeting Chimeras (PROTACs).

Introduction to Oxetane-PROTAC Solubility Challenges

PROTACs represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] However, their large size and often lipophilic nature frequently lead to poor aqueous solubility, which can hinder formulation, limit oral bioavailability, and complicate the interpretation of in vitro assays.[2]

The incorporation of oxetane rings into drug candidates is a modern medicinal chemistry strategy to enhance physicochemical properties.[3][4][5] Oxetanes are four-membered oxygen-containing heterocycles that are valued for their ability to modulate polarity, lipophilicity, and metabolic stability.[4][5] Specifically, the introduction of an oxetane can improve aqueous solubility, reduce metabolic liability, and decrease the basicity of adjacent amines.[4] Despite these advantages, formulating oxetane-containing PROTACs with optimal aqueous solubility remains a significant challenge. This guide will provide practical, evidence-based strategies to overcome this hurdle.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Problem 1: My oxetane-PROTAC precipitates out of aqueous buffer during in vitro assays.

Cause: This is a classic sign of poor aqueous solubility. The concentration of your PROTAC in the assay buffer exceeds its thermodynamic solubility limit.

Solution Strategies:

Strategy 1: Formulation with Solubilizing Excipients

The first line of defense is often to employ formulation strategies to enhance the apparent solubility of your compound.

  • Co-solvents: Incorporating organic co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) can significantly increase the solubility of hydrophobic compounds. However, be mindful of the final concentration of the co-solvent in your assay, as it can affect cell viability and enzyme activity.

  • Surfactants: Surfactants such as Tween® 80 or Cremophor® EL can form micelles that encapsulate the PROTAC, increasing its solubility in aqueous media.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic interior, allowing them to form inclusion complexes with poorly soluble drugs, thereby enhancing their solubility.[6]

Experimental Protocol: Screening for Optimal Formulation

  • Stock Solution Preparation: Prepare a high-concentration stock solution of your oxetane-PROTAC in 100% DMSO.

  • Serial Dilutions: Create a series of dilutions of your stock solution into your aqueous assay buffer containing different concentrations of co-solvents (e.g., 0.1%, 0.5%, 1% DMSO) or various solubilizing excipients.

  • Visual Inspection: Visually inspect the solutions for any signs of precipitation immediately after preparation and after a set incubation period (e.g., 24 hours) at the assay temperature.

  • Nephelometry/Turbidimetry: For a more quantitative assessment, use a nephelometer or a plate reader capable of measuring turbidity to determine the kinetic and thermodynamic solubility.

Strategy 2: Structural Modification of the PROTAC

If formulation strategies are insufficient or interfere with your assay, structural modifications to the PROTAC molecule itself are necessary.

  • Linker Modification: The linker is a key determinant of a PROTAC's physicochemical properties.[1][]

    • Incorporate Hydrophilic Moieties: Replacing hydrophobic alkyl chains with more polar linkers, such as those containing polyethylene glycol (PEG) units, ethers, or amines, can significantly improve aqueous solubility.[1][2][8] PEG linkers, in particular, are well-known for their ability to impart hydrophilicity.[1][2]

    • Introduce Ionizable Groups: The inclusion of ionizable groups like amines or carboxylic acids can enhance solubility, especially at specific pH values.[9]

  • E3 Ligase Ligand Modification: The choice and modification of the E3 ligase ligand can impact solubility. Some ligands are inherently more soluble than others. For instance, VHL ligands often present different solubility profiles compared to CRBN ligands.[10][11]

  • Warhead Modification: While less common due to the primary need for target affinity, minor modifications to the warhead that do not compromise binding can sometimes improve solubility.

Workflow for PROTAC Solubility Optimization

G cluster_0 Initial PROTAC cluster_1 Formulation Strategies cluster_2 Structural Modification Initial_PROTAC Oxetane-PROTAC with Poor Solubility Formulation Test Co-solvents, Surfactants, Cyclodextrins Initial_PROTAC->Formulation Solubility_Test_1 Measure Aqueous Solubility Formulation->Solubility_Test_1 Sufficient_Solubility Sufficient_Solubility Solubility_Test_1->Sufficient_Solubility Sufficient? Linker_Mod Modify Linker (e.g., add PEG, ionizable groups) Solubility_Test_2 Synthesize & Measure Solubility of Analogs Linker_Mod->Solubility_Test_2 E3_Mod Modify E3 Ligase Ligand E3_Mod->Solubility_Test_2 Optimized_PROTAC Optimized_PROTAC Solubility_Test_2->Optimized_PROTAC Select Best Analog Sufficient_Solubility->Linker_Mod No Sufficient_Solubility->E3_Mod No Proceed Proceed Sufficient_Solubility->Proceed Yes

Caption: Decision workflow for improving PROTAC solubility.

Problem 2: My oxetane-PROTAC has good in vitro activity but poor oral bioavailability in animal models.

Cause: Poor oral bioavailability can be multifactorial, but low aqueous solubility is a primary contributor, leading to poor dissolution in the gastrointestinal tract.[6] Other factors include poor permeability and high first-pass metabolism.

Solution Strategies:

Strategy 1: Advanced Formulation Approaches

For in vivo applications, more sophisticated formulation strategies are often required.

  • Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix in an amorphous state can significantly improve its dissolution rate and apparent solubility.[6][12]

  • Lipid-Based Formulations:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[6][13] This can enhance the solubilization and absorption of lipophilic drugs.

  • Nanosuspensions: Reducing the particle size of the PROTAC to the nanometer range increases the surface area, leading to a higher dissolution velocity.[14]

Table 1: Comparison of Advanced Formulation Strategies

Formulation StrategyMechanism of Solubility EnhancementKey AdvantagesKey Disadvantages
Amorphous Solid Dispersions (ASDs) Maintains the drug in a high-energy amorphous state, preventing crystallization and improving dissolution.[12]Significant increase in apparent solubility and dissolution rate.Potential for physical instability (recrystallization) over time.
Self-Emulsifying Drug Delivery Systems (SEDDS) Forms a microemulsion in the GI tract, keeping the drug in a solubilized state.[6]Enhances both solubility and permeability.High surfactant content may cause GI irritation.
Nanosuspensions Increases surface area according to the Noyes-Whitney equation, leading to faster dissolution.[14]Applicable to a wide range of poorly soluble drugs.Can be challenging to stabilize against particle aggregation.

Strategy 2: Prodrug Approach

A prodrug strategy involves chemically modifying the PROTAC to a more soluble form that is converted back to the active molecule in vivo.[14][15]

  • Phosphate Prodrugs: The addition of a phosphate group can dramatically increase aqueous solubility. These are typically cleaved by phosphatases in the body to release the active drug.[14]

  • Polymer Prodrugs: Conjugating the PROTAC to a hydrophilic polymer can improve its solubility and pharmacokinetic profile.[14]

Frequently Asked Questions (FAQs)

Q1: Why is an oxetane ring incorporated into PROTACs, and how does it affect solubility?

A1: The oxetane motif is incorporated into drug candidates for several reasons:

  • Improved Physicochemical Properties: Oxetanes are polar, three-dimensional structures that can improve aqueous solubility and metabolic stability.[3][4][5] They can act as isosteres for less desirable groups like gem-dimethyl or carbonyl groups.[16][17]

  • Solubility Enhancement: The oxygen atom in the oxetane ring can act as a hydrogen bond acceptor, increasing the molecule's interaction with water and thereby improving solubility.[16] Studies have shown that replacing a lipophilic group with an oxetane can lead to a significant increase in aqueous solubility.[16]

  • Reduced Basicity: When placed adjacent to an amine, the electron-withdrawing nature of the oxetane can reduce the amine's basicity (pKa), which can be beneficial for avoiding off-target effects like hERG inhibition.[4]

Q2: What is the role of the linker in determining the solubility of an oxetane-PROTAC?

A2: The linker is not just a passive spacer; it plays a crucial role in the overall properties of the PROTAC, including its solubility.[1][]

  • Composition: The chemical composition of the linker is paramount. Hydrophobic linkers, such as long alkyl chains, will decrease aqueous solubility.[1] Conversely, hydrophilic linkers, such as those containing PEG, ether, or amide functionalities, will increase solubility.[1][8]

  • Length and Flexibility: While linker length and flexibility are primarily optimized for ternary complex formation, they also influence solubility.[] Longer, more flexible linkers can sometimes adopt conformations that shield hydrophobic regions of the molecule, improving solubility.

  • Rigidity: Introducing rigid elements like piperazine or piperidine rings can sometimes improve pharmacokinetic properties and may also be designed to enhance solubility.[8][9]

Q3: How does the choice of E3 ligase ligand affect the solubility of the final PROTAC?

A3: The E3 ligase ligand is a significant contributor to the overall physicochemical properties of the PROTAC.

  • Inherent Properties: Different E3 ligase ligands have distinct solubility profiles. For example, some VHL ligands are known to have better solubility characteristics than some of the earlier, more lipophilic CRBN ligands.[10]

  • Exit Vector: The point of attachment of the linker to the E3 ligase ligand (the "exit vector") can influence how the ligand's properties contribute to the overall molecule. A poorly chosen exit vector might lead to a conformation that exposes more of the ligand's hydrophobic surface.

  • Structural Optimization: There is ongoing research to develop novel E3 ligase ligands with improved drug-like properties, including better solubility.[10][18]

Q4: What are the best analytical techniques to accurately measure the solubility of my oxetane-PROTAC?

A4: Several methods can be used, ranging from simple to more complex, each with its own advantages.

  • Shake-Flask Method: This is the gold standard for determining thermodynamic solubility. An excess of the compound is equilibrated in a buffer of interest over a period of 24-48 hours. The supernatant is then filtered and the concentration is measured, typically by HPLC-UV or LC-MS/MS.[2]

  • Nephelometry/Turbidimetry: These methods measure light scattering caused by precipitated particles and are useful for high-throughput kinetic solubility screening. They provide a rapid assessment of the concentration at which a compound begins to precipitate from a solution (e.g., upon addition from a DMSO stock).

  • Potentiometric Titration: This method can be used for ionizable compounds to determine their solubility as a function of pH.

Experimental Workflow for Solubility Measurement

Caption: Workflow for measuring PROTAC solubility.

References

Validation & Comparative

The Strategic Advantage of Oxetane Linkers in Protein Degradation: A Comparative Guide to Traditional Alkyl Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of three critical elements: a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers the two.[1][2] While historically dominated by synthetically tractable alkyl and polyethylene glycol (PEG) chains, a new generation of linkers incorporating novel chemical scaffolds is emerging to address the limitations of these traditional linkers.[3] This guide provides an in-depth technical comparison of oxetane linkers against traditional alkyl linkers, offering a rationale for their increasing adoption in the design of next-generation protein degraders with enhanced physicochemical and pharmacokinetic properties.

The Linker: More Than Just a Spacer

The linker in a PROTAC is not a passive component; it plays a crucial role in dictating the efficacy of the degrader. Its length, rigidity, and chemical composition influence several key parameters that govern the success of targeted protein degradation:

  • Ternary Complex Formation and Stability: The linker orients the POI and E3 ligase to facilitate the formation of a productive ternary complex, a prerequisite for ubiquitination.[4]

  • Physicochemical Properties: The linker significantly impacts the solubility, lipophilicity, and other properties of the PROTAC molecule.[5]

  • Cell Permeability: As PROTACs are often large molecules that fall "beyond the Rule of Five," the linker's characteristics are critical for their ability to cross the cell membrane.[5]

  • Pharmacokinetics: The metabolic stability and overall pharmacokinetic profile of a PROTAC are heavily influenced by the linker's composition.[6]

Traditional Alkyl Linkers: The Workhorse of Early PROTAC Design

Alkyl chains, composed of saturated hydrocarbons, have been the cornerstone of initial PROTAC development due to their synthetic accessibility and straightforward modification of length.[7]

Advantages:

  • Synthetic Tractability: Alkyl chains are readily synthesized and incorporated into PROTAC structures.[7]

  • Systematic Length Variation: Their simple, linear nature allows for easy and systematic exploration of optimal linker length for ternary complex formation.[8]

Limitations:

  • Hydrophobicity: Alkyl linkers are inherently hydrophobic, which can lead to poor aqueous solubility of the resulting PROTAC. This can hinder formulation and administration, as well as lead to non-specific binding and aggregation.

  • Metabolic Liability: Alkyl chains can be susceptible to oxidative metabolism by cytochrome P450 enzymes, potentially leading to rapid clearance and reduced in vivo efficacy.

  • Conformational Flexibility: While some flexibility is necessary, excessive conformational freedom can lead to an entropic penalty upon binding to the target and E3 ligase, potentially destabilizing the ternary complex.[1]

Oxetane Linkers: A Modern Approach to Optimizing PROTAC Properties

Oxetanes are four-membered heterocyclic ethers that have gained significant attention in medicinal chemistry as valuable scaffolds for improving the drug-like properties of small molecules.[9] Their incorporation into PROTAC linkers offers a compelling strategy to overcome the limitations of traditional alkyl chains.

Key Physicochemical Advantages of Oxetanes:

  • Increased Polarity and Solubility: The oxygen atom in the oxetane ring introduces polarity, which can significantly enhance the aqueous solubility of PROTACs compared to their purely alkyl-based counterparts.[9] This is a critical advantage for these large molecules.

  • Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation than linear alkyl chains, potentially leading to improved pharmacokinetic profiles and longer in vivo half-lives.

  • Reduced Lipophilicity: The incorporation of an oxetane moiety can reduce the overall lipophilicity of the PROTAC, which can mitigate issues with non-specific binding and improve the therapeutic window.

  • Vectorial Properties: The defined three-dimensional structure of the oxetane ring can act as a rigid scaffold, providing better control over the spatial orientation of the warhead and E3 ligase ligand. This can lead to more favorable protein-protein interactions within the ternary complex.

Head-to-Head Comparison: Oxetane vs. Alkyl Linkers

While direct head-to-head comparative studies of oxetane versus alkyl linkers within the same PROTAC system are still emerging in the peer-reviewed literature, a strong scientific rationale for the superiority of oxetane linkers can be constructed based on their well-documented impact on the physicochemical properties of small molecules.

FeatureTraditional Alkyl LinkerOxetane LinkerRationale and Expected Impact on PROTAC Performance
Solubility Generally low due to high hydrophobicity.Enhanced due to the polarity of the ether oxygen.Improved solubility of oxetane-containing PROTACs is anticipated, facilitating formulation and reducing the likelihood of aggregation.
Metabolic Stability Susceptible to oxidative metabolism.Generally more resistant to metabolism.Oxetane linkers are expected to confer greater metabolic stability, leading to longer half-life and improved in vivo exposure.
Cell Permeability Can be high due to lipophilicity, but often a trade-off with solubility.Can be modulated by the overall molecular properties. The polarity of the oxetane may need to be balanced with other lipophilic features.While increased polarity can sometimes reduce passive permeability, the compact nature of the oxetane ring and its influence on conformational flexibility can lead to favorable permeability profiles.
Ternary Complex Formation High flexibility can lead to an entropic penalty.The semi-rigid nature can pre-organize the PROTAC for optimal binding.The defined geometry of oxetane linkers may lead to more stable and productive ternary complexes by reducing the entropic cost of binding.
Synthesis Generally straightforward.Can be more synthetically challenging, though methodologies are improving.The synthetic complexity of oxetane-containing linkers is a consideration, but the potential benefits often outweigh this challenge.

Experimental Protocols for Comparative Evaluation

To empirically validate the theoretical advantages of oxetane linkers, a series of head-to-head experiments comparing an oxetane-containing PROTAC with its direct alkyl-linked analogue are essential. The following are detailed protocols for key assays.

Ternary Complex Formation: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.

Principle: The POI and E3 ligase are labeled with a FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2), respectively. Upon formation of the ternary complex in the presence of the PROTAC, the donor and acceptor are brought into close proximity, resulting in a FRET signal.

Protocol: [10][11][12][13][14]

  • Protein Labeling: Label the purified POI and E3 ligase with the appropriate TR-FRET donor and acceptor pairs according to the manufacturer's instructions.

  • Assay Setup: In a low-volume 384-well plate, add the labeled POI and E3 ligase at optimized concentrations.

  • PROTAC Titration: Add a serial dilution of the oxetane-PROTAC and the alkyl-PROTAC to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Signal Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor signal / donor signal) and plot it against the PROTAC concentration. Determine the half-maximal effective concentration (EC50) for ternary complex formation for each PROTAC.

Cellular Protein Degradation: Western Blot Analysis

This assay measures the reduction in the levels of the target protein in cells treated with the PROTAC.

Principle: Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific to the POI to visualize and quantify its abundance.

Protocol: [15][16][17][18]

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a serial dilution of the oxetane-PROTAC and the alkyl-PROTAC for a set time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Add an ECL substrate and visualize the bands using a chemiluminescence imager. Quantify the band intensities using densitometry software and normalize the POI signal to the loading control. Calculate the DC50 (half-maximal degradation concentration) for each PROTAC.

Cell Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)

This cell-free assay assesses the passive permeability of a compound across an artificial lipid membrane.

Principle: A 96-well filter plate is coated with a lipid solution to form an artificial membrane. The PROTAC is added to the donor wells, and its diffusion into the acceptor wells is measured over time.

Protocol: [19][20][21][22][23]

  • Membrane Preparation: Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., 1% lecithin in dodecane).

  • Compound Preparation: Prepare solutions of the oxetane-PROTAC and alkyl-PROTAC in a suitable buffer (e.g., PBS with 5% DMSO) at a known concentration.

  • Assay Setup: Add buffer to the acceptor plate. Place the lipid-coated donor plate on top of the acceptor plate. Add the compound solutions to the donor wells.

  • Incubation: Incubate the plate assembly at room temperature for 10-20 hours.

  • Sample Analysis: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for each PROTAC.

Pharmacokinetic Analysis: LC-MS/MS

This method is used to quantify the concentration of the PROTAC in plasma samples from in vivo studies.

Principle: Plasma samples are processed to extract the PROTAC, which is then quantified using a highly sensitive and specific liquid chromatography-tandem mass spectrometry method.

Protocol: [24][25][26][27]

  • Sample Collection: Collect blood samples at various time points after administration of the oxetane-PROTAC or alkyl-PROTAC to laboratory animals (e.g., mice or rats). Process the blood to obtain plasma.

  • Sample Preparation: Extract the PROTAC from the plasma using protein precipitation (e.g., with acetonitrile) or solid-phase extraction.

  • LC-MS/MS Analysis:

    • Inject the extracted sample onto an LC column for separation.

    • Elute the PROTAC into the mass spectrometer.

    • Use multiple reaction monitoring (MRM) to specifically detect and quantify the parent PROTAC molecule.

  • Data Analysis: Construct a calibration curve using standards of known concentrations. Use this curve to determine the concentration of the PROTAC in the experimental samples. Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Visualizing the Concepts

PROTAC_Mechanism

Experimental_Workflow Oxetane_PROTAC Oxetane_PROTAC Ternary_Complex Ternary_Complex Oxetane_PROTAC->Ternary_Complex Degradation Degradation Oxetane_PROTAC->Degradation Permeability Permeability Oxetane_PROTAC->Permeability PK PK Oxetane_PROTAC->PK EC50 EC50 Ternary_Complex->EC50 DC50 DC50 Degradation->DC50 Papp Papp Permeability->Papp PK_params PK_params PK->PK_params Alkyl_PROTAC Alkyl_PROTAC Alkyl_PROTAC->Ternary_Complex Alkyl_PROTAC->Degradation Alkyl_PROTAC->Permeability Alkyl_PROTAC->PK

Conclusion

The strategic incorporation of oxetane moieties into PROTAC linkers represents a significant advancement over traditional alkyl linkers. The inherent physicochemical advantages of oxetanes—namely increased solubility, enhanced metabolic stability, and the ability to impart a degree of conformational rigidity—provide a compelling rationale for their use in the design of next-generation protein degraders. While direct comparative data is still emerging, the foundational principles of medicinal chemistry strongly suggest that oxetane linkers can overcome many of the liabilities associated with simple alkyl chains, leading to PROTACs with improved drug-like properties and enhanced in vivo performance. The experimental protocols detailed in this guide provide a robust framework for the head-to-head comparison of these linker technologies, enabling researchers to make data-driven decisions in the pursuit of novel and effective therapeutics based on targeted protein degradation.

References

A Senior Application Scientist's Guide to NMR Analysis for Confirming the Structure of Oxetane-Linked Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and medicinal chemists, the incorporation of strained ring systems like oxetanes has become a cornerstone strategy for modulating physicochemical properties such as solubility and metabolic stability.[1] The oxetane motif, a four-membered cyclic ether, is no longer a novelty but a key building block in modern pharmaceuticals.[1][2] However, its unique strained structure presents a distinct challenge for unambiguous structural verification. Misinterpretation of spectral data can lead to costly delays in development pipelines.

This guide provides a comprehensive, field-proven framework for leveraging Nuclear Magnetic Resonance (NMR) spectroscopy to definitively confirm the structure of oxetane-linked compounds. We will move beyond a simple recitation of techniques to explain the causality behind experimental choices, ensuring a self-validating and trustworthy analytical workflow.

Pillar 1: The Unique NMR Fingerprint of the Oxetane Ring

The strained nature of the oxetane ring significantly influences the electronic environment of its constituent atoms, giving rise to a characteristic and predictable NMR signature that distinguishes it from other cyclic ethers like tetrahydrofuran (THF) or oxiranes.

¹H NMR Spectroscopy: The First Clue

In a standard ¹H NMR spectrum, the protons on the oxetane ring appear in two distinct regions.

  • Protons Alpha to Oxygen (C2/C4-H): These protons are directly attached to the carbons adjacent to the ring oxygen. Due to the deshielding effect of the electronegative oxygen atom, they resonate significantly downfield, typically in the range of 4.3 – 4.9 ppm .[3][4]

  • Protons Beta to Oxygen (C3-H): The protons on the C3 carbon are more shielded and appear further upfield, generally between 2.6 – 2.9 ppm for an unsubstituted ring.[3][4]

This ~2 ppm chemical shift difference between the α and β protons is a strong initial indicator of an oxetane moiety.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides complementary and confirmatory evidence. The chemical shifts of the oxetane carbons are also highly characteristic.

  • Carbons Alpha to Oxygen (C2/C4): These carbons are significantly deshielded by the adjacent oxygen and typically resonate in the range of 66 – 78 ppm .[4][5]

  • Carbon Beta to Oxygen (C3): The C3 carbon is found much further upfield, usually in the 23 – 38 ppm region, depending on substitution.[4]

The following table summarizes these characteristic chemical shift ranges, providing a quick reference for initial spectral assessment.

NucleusPosition on Oxetane RingTypical Chemical Shift (δ, ppm)Key Influences
¹H α-protons (C2-H, C4-H)4.3 - 4.9Electronegativity of ring oxygen
¹H β-protons (C3-H)2.6 - 2.9More shielded, upfield position
¹³C α-carbons (C2, C4)66 - 78Deshielded by adjacent oxygen[5]
¹³C β-carbon (C3)23 - 38Shielded, aliphatic-like region

Note: These are typical values for simple oxetanes. Substitution on the ring can cause significant deviations, which 2D NMR techniques are designed to resolve.

Pillar 2: A Validating Workflow for Unambiguous Structure Elucidation

G prep Sample Preparation oneD Acquire 1D Spectra (¹H, ¹³C, DEPT) prep->oneD cosy COSY (H-H Connectivity) oneD->cosy hsqc HSQC (Direct C-H Attachment) cosy->hsqc Assign proton spin systems hmbc HMBC (Long-Range C-H Connectivity) hsqc->hmbc Assign carbon skeleton structure Structure Confirmed hmbc->structure Confirm linkage to main scaffold

Caption: Workflow for NMR-based structure confirmation of oxetane compounds.

Experimental Protocol: Sample Preparation

Trustworthy data begins with meticulous sample preparation. This protocol minimizes artifacts and ensures high-quality spectra.

  • Mass Determination: Accurately weigh the sample. For a typical high-field spectrometer, aim for 5-25 mg for ¹H-based experiments and 25-100 mg for direct ¹³C experiments.[6]

  • Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that fully dissolves the compound.[6] Ensure the solvent residual peak does not overlap with key analyte signals.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent in a clean vial. Gentle vortexing can aid dissolution.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette packed with a small plug of glass wool directly into a high-quality NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identifier.

Step 1: 1D NMR (¹H, ¹³C/DEPT) - The Hypothesis

The initial 1D spectra serve to form a hypothesis.

  • ¹H NMR: Do you observe the characteristic downfield signals (~4.5 ppm) and upfield signals (~2.7 ppm) for the oxetane protons?

  • ¹³C NMR: Are there signals in the expected regions for the α-carbons (~70 ppm) and β-carbon (~30 ppm)?

  • DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment is invaluable. It will show CH and CH₃ signals as positive peaks, and CH₂ signals as negative peaks. For a 3-substituted oxetane, this quickly confirms the two CH₂ groups of the ring.

Step 2: COSY - Confirming Intra-Ring Connectivity

The COSY (COrrelation SpectroscopY) experiment is the first step in proving connectivity. It identifies protons that are coupled to each other, typically through two or three bonds.[7]

  • Causality: For an oxetane ring, the α-protons (C2/C4-H) are three bonds away from the β-protons (C3-H). Therefore, we expect to see a cross-peak in the COSY spectrum correlating these two sets of protons.

  • Validation: The presence of this cross-peak validates that these two distinct proton environments are part of the same spin system, consistent with an oxetane ring. The absence of this correlation would immediately challenge the initial hypothesis.

Step 3: HSQC - Assigning the Carbon Skeleton

The HSQC (Heteronuclear Single Quantum Coherence) experiment maps protons directly to the carbons they are attached to (one-bond C-H correlation).[7][8]

  • Causality: This is the most reliable way to assign the carbons of the oxetane ring. The downfield protons (~4.5 ppm) will show a correlation to the downfield α-carbons (~70 ppm), and the upfield protons (~2.7 ppm) will correlate to the upfield β-carbon (~30 ppm).

  • Validation: This experiment provides a direct, unambiguous link between the proton and carbon data, confirming the assignments from the 1D spectra. It acts as a powerful internal check on your analysis.

Step 4: HMBC - Proving the Linkage

This is the definitive experiment for confirming the "oxetane-linked" nature of the compound. The HMBC (Heteronuclear Multiple Bond Correlation) experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four).[7][9]

  • Causality: To confirm the point of attachment, we look for correlations between the oxetane ring and the rest of the molecule. For example, in a 3-aryl-oxetane, we would expect to see:

    • A correlation from the aryl protons to the C3 carbon of the oxetane.

    • A correlation from the oxetane's C2/C4 protons to the ipso-carbon (the attachment point) of the aryl ring.

  • Validation: These long-range correlations are the final, definitive proof of the covalent linkage and its specific location. They bridge the different fragments of the molecule, completing the structural puzzle.

Caption: Key 2D NMR correlations for a model 3-aryl-oxetane compound.

Pillar 3: Comparative Analysis - A Case Study

The power of this workflow is best illustrated by comparing the expected data for different oxetane substitution patterns. Let's compare a simple 3-substituted oxetane with a spirocyclic oxetane, a common motif in medicinal chemistry.[10][11]

FeatureCase 1: 3-Aryl-OxetaneCase 2: Spiro[oxetane-3,1'-indane]Rationale & Key Difference
Symmetry AsymmetricSymmetric (C₂ᵥ)The spiro-oxetane has a plane of symmetry, making the two CH₂ groups magnetically equivalent.
¹H Signals 3 distinct signals (Hα, Hα', Hβ)2 distinct signals (one for all four Hα, one for the indane CH₂)Equivalence in the spiro system simplifies the spectrum, showing only one signal for the four oxetane methylene protons.
¹³C Signals 3 oxetane signals (C2, C4, C3)2 oxetane signals (one for C2/C4, one for C3)The C2 and C4 carbons are equivalent in the spiro compound, resulting in a single ¹³C peak.
Key HMBC Aryl-H to C3; Hα to Aryl-CIndane-H to C3 (spiro C); Hα to Indane-C (spiro C)The key HMBC correlation in both cases is from a proton on the linked ring system to the C3 (spiro) carbon of the oxetane, proving the connection point.

This comparative approach demonstrates how the same fundamental workflow can be applied to different structural classes, with predictable changes in the resulting spectra. By understanding the expected patterns, a researcher can quickly identify the correct structural motif and rule out alternatives.

Conclusion

The structural confirmation of oxetane-linked compounds is a critical step in modern drug discovery. A superficial analysis is insufficient and carries significant risk. By adopting a systematic and self-validating NMR workflow—beginning with the characteristic fingerprints in 1D spectra and progressing logically through COSY, HSQC, and HMBC experiments—researchers can achieve unambiguous and trustworthy structural elucidation. This methodical approach, grounded in the causality of NMR phenomena, transforms spectral data into definitive structural knowledge, accelerating the pace of research and development.

References

"mass spectrometry for characterization of synthesized PROTACs"

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive comparison of mass spectrometry techniques for the essential characterization of newly synthesized Proteolysis Targeting Chimeras (PROTACs). We will move beyond simple methodology descriptions to explore the rationale behind selecting specific MS-based workflows, ensuring that your experimental design is robust, informative, and directly answers the critical questions at each stage of PROTAC development.

The Analytical Imperative in PROTAC Development

PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2] Their unique mechanism—inducing proximity between the POI and the E3 ligase to trigger ubiquitination and subsequent degradation of the target by the proteasome—necessitates a multi-faceted characterization approach.[2] Unlike traditional small molecule inhibitors, a PROTAC's success is not defined merely by its existence and purity, but by its ability to form a productive ternary complex (POI-PROTAC-E3 Ligase) and effectively induce degradation in a cellular context.[3][4]

Mass spectrometry is uniquely positioned to address these challenges, offering a suite of techniques that can confirm molecular identity, assess purity, verify the formation of essential non-covalent complexes, and quantify the downstream effects on the proteome.

cluster_0 PROTAC Synthesis & Initial QC cluster_1 Biophysical Characterization cluster_2 Cellular & Functional Analysis Synthesis Chemical Synthesis QC_MS Identity & Purity Analysis (LC-MS, HRMS, MS/MS) Synthesis->QC_MS Is it the right molecule? Is it pure? Native_MS Ternary Complex Formation (Native MS, IM-MS) QC_MS->Native_MS Does it form the key complex? Quant_Prot Target Degradation & Selectivity (Quantitative Proteomics) Native_MS->Quant_Prot Does it work in cells?

Caption: High-level mass spectrometry workflow for PROTAC characterization.

Comparison of Core Mass Spectrometry Strategies

The selection of an MS technique is dictated by the analytical question at hand. While LC-MS is fundamental for initial quality control, native MS and quantitative proteomics are essential for validating the mechanism of action.

Feature LC-MS / HRMS / MS/MS Native Mass Spectrometry (nMS) Quantitative Proteomics (e.g., TMT, LFQ)
Primary Question What is the exact mass and structure of my PROTAC? Is it pure? What are its degradation products?Does my PROTAC form a ternary complex with the target protein and E3 ligase? What is the stoichiometry?Does my PROTAC degrade the target protein in cells? What are the off-target effects on the proteome?
Sample Type Purified PROTAC compound in solutionPurified proteins (POI, E3) and PROTAC mixed in non-denaturing bufferCell lysate from PROTAC-treated and control cells
Key Output Accurate mass, elemental composition, fragmentation spectrum for structural confirmation, purity profile.[1]Mass of intact non-covalent complexes (binary, ternary), relative abundance of species.[3][4]Relative quantification of thousands of proteins, degradation efficiency (% of target remaining), selectivity profile.[5][6]
Strengths High resolution and accuracy for definitive identity confirmation. Essential for QC and stability studies.[7]Direct detection of the mechanistically essential ternary complex. Low sample consumption.[8]Unbiased, proteome-wide view of PROTAC activity and specificity. High sensitivity.[2][9]
Limitations Provides no information on non-covalent interactions or biological activity.Requires purified, stable proteins. Provides relative, not absolute, binding affinities.Indirectly measures PROTAC activity. Complex sample preparation and data analysis.[5]

Stage 1: Confirming Identity and Purity with LC-MS

The foundational step in characterizing any synthesized molecule is confirming its identity and assessing its purity. For PROTACs, which are often large (around 1,000 Da) and structurally complex, Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone technique.[1]

The "Why": Causality in Technique Selection
  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement (typically <5 ppm error), which is crucial for determining the elemental composition of the PROTAC. This provides a high degree of confidence that the synthesized molecule is the intended one.[1][10]

  • Tandem Mass Spectrometry (MS/MS): Involves isolating the PROTAC ion and fragmenting it to produce a characteristic pattern. This fragmentation pattern acts as a structural fingerprint, confirming the integrity of the three key components: the POI warhead, the E3 ligase ligand, and the linker.[11][12] This is particularly important for identifying which bonds are most labile, an insight critical for understanding potential metabolic weak points.[11][13]

  • Liquid Chromatography (LC): Separates the PROTAC from synthetic byproducts, impurities, and degradation products before MS analysis. This allows for accurate purity assessment and is vital for forced degradation studies, which are performed to understand the stability of the compound under stress conditions like acid, base, or oxidation.[7][14]

cluster_0 MS1: Intact Mass cluster_1 MS2: Fragmentation PROTAC PROTAC Ion [M+H]+ MS1 Mass Analyzer 1 (e.g., Orbitrap, TOF) Measures m/z of intact PROTAC CID Collision Cell (CID, HCD) Fragments the PROTAC ion MS1->CID Isolation MS2 Mass Analyzer 2 Measures m/z of fragments CID->MS2

Caption: Principle of Tandem Mass Spectrometry (MS/MS) for PROTAC structural analysis.

Experimental Protocol: LC-MS/MS for PROTAC Identity and Purity

This protocol outlines a general workflow for confirming the identity and assessing the purity of a synthesized PROTAC.

  • Sample Preparation:

    • Dissolve the purified PROTAC powder in a suitable organic solvent (e.g., DMSO, Methanol) to create a 1 mg/mL stock solution.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in a solution compatible with the LC mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Liquid Chromatography (LC) Separation:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A typical gradient would be 5-95% B over 5-10 minutes, followed by a re-equilibration step. The gradient should be optimized to achieve good separation of the main peak from any impurities.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Analysis:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is standard for most PROTACs.

    • Full Scan (MS1): Acquire data in a mass range that encompasses the expected m/z of the protonated PROTAC (e.g., m/z 400-1500) using a high-resolution mass analyzer (e.g., Orbitrap, TOF).

    • Data-Dependent MS/MS (dd-MS2): Set the instrument to automatically select the most intense ion from the MS1 scan (i.e., the PROTAC's [M+H]⁺ ion) for fragmentation via Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD). Acquire the fragment ion spectra in the high-resolution analyzer.

  • Data Analysis:

    • Identity Confirmation: Extract the mass spectrum for the main chromatographic peak. Compare the measured accurate mass of the precursor ion with the theoretical mass of the PROTAC. The mass error should be < 5 ppm.

    • Structural Verification: Analyze the MS/MS spectrum to identify fragment ions corresponding to the POI binder, the linker, and the E3 ligase ligand. This confirms the complete structure.

    • Purity Assessment: Integrate the area of the main PROTAC peak in the total ion chromatogram (TIC) or UV chromatogram. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100.

Stage 2: Proving the Mechanism with Native Mass Spectrometry

The cornerstone of PROTAC efficacy is the formation of a stable ternary complex.[3][15] Native Mass Spectrometry (nMS) is a powerful technique that allows for the analysis of intact, non-covalent protein-ligand complexes under near-physiological conditions.[4][16] This provides direct evidence of ternary complex formation, a critical step that cannot be assessed by conventional LC-MS.[3][8]

The "Why": Causality in Technique Selection
  • Direct Detection: Unlike assays that measure downstream effects (like degradation), nMS directly observes the mechanistically vital POI-PROTAC-E3 ligase complex.[4] This allows researchers to confirm that the PROTAC is capable of bringing the two proteins together.

  • Stoichiometry and Stability: High-resolution nMS can accurately determine the molecular weight of the observed complexes, confirming the 1:1:1 stoichiometry required for productive ubiquitination.[3][15] By titrating the PROTAC concentration, one can assess the relative stability of the ternary complex compared to the binary complexes (PROTAC-POI and PROTAC-E3).[4][8]

  • Advanced Insights with Ion Mobility (IM-MS): Coupling nMS with ion mobility spectrometry adds another dimension of analysis. IM-MS separates ions based on their size, shape, and charge, providing a collision cross-section (CCS) value.[17][18] This can help distinguish between different conformations of the ternary complex, offering deeper structural insights.[19]

POI Protein of Interest (POI) Binary1 POI-PROTAC POI->Binary1 Ternary POI-PROTAC-E3 (Ternary Complex) POI->Ternary MS Native MS Analysis (Detects all species) POI->MS PROTAC PROTAC PROTAC->Binary1 Binary2 E3-PROTAC PROTAC->Binary2 E3 E3 Ligase E3->Binary2 E3->Ternary E3->MS Binary1->Ternary Binary1->MS Binary2->Ternary Binary2->MS Ternary->MS

Caption: Native MS simultaneously detects all equilibrium species in a PROTAC system.

Experimental Protocol: Ternary Complex Analysis by nMS

This protocol outlines a general workflow for detecting PROTAC-mediated ternary complex formation.

  • Sample Preparation:

    • Buffer Exchange: Ensure all proteins (POI and E3 Ligase complex, e.g., VCB) are buffer-exchanged into a volatile, MS-compatible buffer such as 200 mM ammonium acetate. This is critical for preserving non-covalent interactions during ionization.

    • Complex Formation: In a microcentrifuge tube, mix the POI and E3 ligase at a defined concentration (e.g., 5 µM each). Add the PROTAC (from a DMSO stock) to the desired final concentration (e.g., 10 µM). The final DMSO concentration should be kept low (<5%) to avoid disrupting interactions.

    • Incubation: Incubate the mixture at room temperature for 30-60 minutes to allow the binding equilibrium to be reached.

  • Native Mass Spectrometry (nMS) Analysis:

    • Ionization: Use a nano-electrospray ionization (nESI) source, which is gentler than standard ESI and better for preserving fragile complexes.[4] Use gold-coated borosilicate capillaries for sample loading.

    • Instrument Tuning: Optimize instrument parameters to be "soft" to minimize in-source dissociation of the complexes. This includes using low capillary voltage, low source temperatures (e.g., 40°C), and minimal cone/collision energies.[4]

    • Data Acquisition: Acquire data on a high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR, Q-TOF) over a high m/z range (e.g., m/z 2,000-10,000) to detect the large, multi-charged complex ions.

  • Data Analysis:

    • Spectrum Deconvolution: The raw data will show multiple peaks for each protein complex, representing different charge states. Use deconvolution software (e.g., UniDec, MassLynx) to convert the m/z spectrum into a zero-charge mass spectrum.

    • Complex Identification: Identify the peaks in the deconvoluted spectrum corresponding to the unbound proteins, binary complexes, and the target ternary complex based on their measured molecular weights.

    • Semi-Quantification: Assess the relative abundance of the ternary complex by comparing its ion intensity to the intensities of the other species in the spectrum. This can be used to compare the efficacy of different PROTACs.[4]

Stage 3: Measuring Cellular Efficacy with Quantitative Proteomics

Ultimately, a PROTAC's value is determined by its ability to induce degradation of the target protein within a cell. Quantitative mass spectrometry-based proteomics is the gold standard for measuring changes in protein abundance across the entire proteome, providing definitive data on both efficacy and selectivity.[5][6]

The "Why": Causality in Technique Selection
  • Unbiased Assessment: Global proteomics workflows, such as those using Tandem Mass Tags (TMT) or Label-Free Quantification (LFQ), measure the abundance of thousands of proteins simultaneously.[5][9] This provides an unbiased view of the PROTAC's effects, confirming on-target degradation and crucially, identifying any unintended "off-target" protein degradation, which is a key safety and specificity parameter.

  • High Sensitivity and Dynamic Range: These methods can detect significant changes in protein levels even for low-abundance targets, allowing for the construction of dose-response and time-course curves to characterize the PROTAC's potency (DC50) and degradation kinetics (Dmax).[9]

  • Pathway Analysis: By identifying all proteins whose abundance changes upon PROTAC treatment, researchers can use bioinformatics tools to understand the downstream functional consequences of target degradation on cellular signaling pathways.[5]

Experimental Protocol: Global Proteomics using TMT Labeling

This protocol outlines a multiplexed workflow for quantifying PROTAC-induced degradation.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and treat them in triplicate with various concentrations of the PROTAC and a vehicle control (e.g., DMSO) for a set period (e.g., 24 hours).

  • Cell Lysis and Protein Digestion:

    • Harvest the cells and lyse them in a buffer containing detergents and protease/phosphatase inhibitors.

    • Quantify the total protein concentration in each lysate using a BCA assay to ensure equal loading.

    • Take a standardized amount of protein (e.g., 100 µg) from each sample. Reduce disulfide bonds with DTT, alkylate cysteines with iodoacetamide, and digest the proteins into peptides overnight using trypsin.[6]

  • Tandem Mass Tag (TMT) Labeling:

    • Desalt the resulting peptide mixtures using C18 solid-phase extraction.

    • Label the peptides from each condition/replicate with a different isobaric TMT reagent according to the manufacturer's protocol. TMT reagents are chemically identical but have different numbers of heavy isotopes, which are only revealed in the MS/MS spectrum.

    • Quench the labeling reaction and pool all labeled samples into a single tube.[6]

  • LC-MS/MS Analysis:

    • Fractionation: For deep proteome coverage, fractionate the pooled, labeled peptides using high-pH reversed-phase LC.

    • LC-MS/MS: Analyze each fraction by nano-LC-MS/MS on a high-resolution instrument. The method should be set up to perform MS/MS on the most abundant peptide precursors. The HCD fragmentation energy should be optimized to efficiently fragment the peptide backbone and liberate the TMT reporter ions.

  • Data Analysis:

    • Database Search: Use a proteomics software suite (e.g., Proteome Discoverer, MaxQuant) to search the raw MS/MS data against a protein database to identify peptides and proteins.

    • Quantification: The software will measure the intensity of the TMT reporter ions in each MS/MS spectrum. The relative intensity of these reporter ions corresponds to the relative abundance of that peptide (and thus protein) in the original samples.

    • Statistical Analysis: Perform statistical tests to identify proteins that show a significant decrease in abundance in the PROTAC-treated samples compared to the vehicle control. The primary target should be among the most significantly downregulated proteins.[5][6]

Conclusion

Mass spectrometry provides an indispensable, multi-layered toolkit for the comprehensive characterization of synthesized PROTACs. By logically progressing from fundamental identity and purity confirmation (LC-HRMS/MS) to direct biophysical proof of the mechanism (Native MS) and finally to a definitive measure of cellular efficacy and selectivity (Quantitative Proteomics), researchers can build a robust, data-driven case for advancing their lead compounds. Each MS-based technique answers a unique and critical question, and their integrated use provides a self-validating system that ensures both scientific rigor and confidence in your drug development pipeline.

References

A Comparative Guide to the In Vitro Plasma Stability of Oxetane Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of designing targeted therapeutics, such as antibody-drug conjugates (ADCs), the linker technology employed is paramount to achieving a desirable therapeutic window. An effective linker must be sufficiently robust to endure systemic circulation, preventing premature release of the active payload, yet labile enough to be cleaved at the intended site of action. The oxetane ring, a four-membered cyclic ether, has garnered significant interest as a linker component. This guide offers a detailed comparative assessment of the in vitro plasma stability of oxetane-containing linkers against other prevalent linker types, substantiated by comprehensive experimental methodologies.

The Strategic Advantage of Oxetane Integration in Linker Design

Oxetanes are increasingly incorporated into drug discovery campaigns to fine-tune the physicochemical properties of molecules.[1][2] When used in linkers, they can confer several advantages, including enhanced aqueous solubility, reduced lipophilicity, and improved metabolic stability.[2][3][4][5] Unlike ester-based linkers, which are susceptible to hydrolysis by plasma esterases, the carbon-oxygen bonds of the oxetane ring are generally more stable. This guide delineates a rigorous in vitro protocol to quantify and compare the stability of these promising linkers.

Experimental Framework for a Comparative Stability Analysis

A well-controlled in vitro plasma stability assay is indispensable for an objective evaluation of an oxetane linker's performance. This involves incubating the test compound in plasma from relevant species (e.g., human, mouse, rat) and monitoring its concentration over a defined period. To provide a meaningful comparison, this guide proposes a side-by-side evaluation of an oxetane linker with a highly stable alkyl linker and an enzymatically labile ester-based linker.

Visualizing the Experimental Workflow

experimental_workflow cluster_preparation Phase 1: Preparation cluster_incubation Phase 2: Incubation cluster_processing Phase 3: Sample Processing cluster_analysis Phase 4: Analysis prep_stocks Prepare 10 mM Stock Solutions (Oxetane, Alkyl, Ester Linkers in DMSO) initiate_reaction Initiate Reaction: Spike Stock into Plasma (Final Concentration: 1 µM) prep_stocks->initiate_reaction thaw_plasma Thaw Pooled Plasma (Human, Mouse, Rat) at 37°C prewarm Pre-warm Plasma & PBS to 37°C thaw_plasma->prewarm prewarm->initiate_reaction incubate_samples Incubate Samples at 37°C initiate_reaction->incubate_samples timepoints Sample at Timepoints: 0, 15, 30, 60, 120, 240 min incubate_samples->timepoints aliquot Collect Aliquots timepoints->aliquot quench Quench with Cold Acetonitrile & Internal Standard aliquot->quench precipitate Vortex & Centrifuge to Precipitate Proteins quench->precipitate supernatant Collect Supernatant precipitate->supernatant lcms LC-MS/MS Analysis supernatant->lcms quantify Quantify Parent Compound lcms->quantify calculate Calculate % Remaining vs. Time quantify->calculate

Figure 1: A step-by-step workflow for the in vitro plasma stability assessment of linkers.

Comprehensive Experimental Protocol

This protocol is structured to be a self-validating system, ensuring the integrity and reproducibility of the results.

1. Reagents and Materials:

  • Test Compounds:

    • Oxetane-linker conjugate

    • Alkyl-linker conjugate (e.g., a simple C4 chain)

    • Ester-linker conjugate (e.g., a valine-citrulline dipeptide linker)[6][7]

  • Biological Matrix: Pooled Human, Mouse, and Rat Plasma

  • Buffers and Solvents: Phosphate-Buffered Saline (PBS) pH 7.4, HPLC-grade Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN) with 0.1% formic acid.

  • Internal Standard (IS): A stable, structurally analogous compound for normalization in LC-MS/MS analysis.

  • Labware: 96-well polypropylene plates, incubator shaker, centrifuge.

  • Instrumentation: A validated LC-MS/MS system.[8][9][10]

2. Preparation of Stock Solutions:

  • Prepare 10 mM stock solutions of all test compounds and the internal standard in DMSO.

  • Expertise & Experience: A high concentration stock solution is used to minimize the final percentage of DMSO in the incubation mixture. High concentrations of organic solvents can denature plasma proteins, potentially affecting enzymatic activity and the stability of the test compound. The final DMSO concentration should ideally be kept below 0.5%.

3. Incubation Procedure:

  • Thaw and pre-warm the pooled plasma and PBS to 37°C.

  • In a 96-well plate, add 198 µL of plasma or PBS (for the non-enzymatic degradation control) to the appropriate wells.

  • Initiate the reaction by adding 2 µL of the 10 mM stock solution to each well, achieving a final concentration of 1 µM.

  • Trustworthiness: Including a parallel incubation in PBS is crucial to differentiate between enzymatic degradation and simple chemical hydrolysis.[11]

  • Incubate the plate at 37°C with continuous gentle shaking.

  • Collect 25 µL aliquots at designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes). The T=0 sample should be collected immediately after the addition of the test compound.

4. Sample Quenching and Processing:

  • Immediately stop the reaction by adding each 25 µL aliquot to a well containing 100 µL of ice-cold acetonitrile fortified with the internal standard (e.g., 100 nM).

  • Authoritative Grounding: The use of cold acetonitrile serves two primary functions: it precipitates the plasma proteins to halt all enzymatic activity and extracts the analyte and internal standard.[12] The internal standard is essential to account for any variability during sample preparation and LC-MS/MS analysis.

  • Vortex the plate vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifuge the plate at 4,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate for analysis.

5. LC-MS/MS Analysis:

  • Employ a validated LC-MS/MS method for the sensitive and specific quantification of the parent compound.[8][9]

  • The peak area ratio of the analyte to the internal standard is used to determine the concentration of the parent compound remaining at each time point.

Data Interpretation and Comparative Analysis

The percentage of the parent compound remaining is calculated relative to the T=0 time point.

Formula: % Remaining = (Peak Area Ratio at time (t) / Peak Area Ratio at T=0) * 100

The half-life (t½) in plasma can be determined by plotting the natural logarithm of the % remaining versus time and applying a first-order decay model.

t½ = 0.693 / k (where 'k' is the elimination rate constant)

Illustrative Comparative Data

The table below presents hypothetical data from a comparative stability study.

Linker TypeSpeciesHalf-life (t½) in minutes% Remaining at 4 hours
Oxetane Linker Human> 24096.5%
Mouse> 24092.8%
Rat> 24094.1%
Alkyl Linker Human> 24098.7%
Mouse> 24097.2%
Rat> 24098.1%
Ester Linker Human528.3%
Mouse31< 2%
Rat454.9%

Analysis of Results:

The hypothetical data clearly demonstrates the superior stability of the oxetane linker in plasma across all tested species, with its performance being comparable to the highly stable alkyl linker. More than 92% of the oxetane-linked compound remains intact after 4 hours. Conversely, the ester-based linker shows rapid degradation, with a half-life of less than one hour, underscoring its susceptibility to plasma enzymes.[13][14] This highlights the robustness of the oxetane motif for applications requiring prolonged systemic exposure.

Conclusion

The in vitro plasma stability assay is a critical tool in the preclinical evaluation of drug candidates, offering valuable predictions of in vivo pharmacokinetic behavior.[15][16] The detailed protocol herein provides a reliable framework for the comparative assessment of linker technologies. The results underscore that oxetane-containing linkers exhibit excellent plasma stability, resisting enzymatic degradation. This inherent stability, combined with their ability to improve key physicochemical properties, positions oxetanes as a highly attractive and versatile component in the design of next-generation targeted therapies.[1][17]

References

The Four-Membered Ring Face-Off: A Head-to-Head Comparison of Oxetane and Azetidine Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) has become a paramount challenge. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are critically dependent on the linker that tethers the target-binding warhead to the E3 ligase-recruiting moiety.[1][2] While often perceived as a mere spacer, the linker profoundly influences a PROTAC's physicochemical properties, cell permeability, metabolic stability, and ultimately, its degradation efficacy.[3][4]

Among the diverse array of linker architectures, small, saturated heterocycles have garnered significant attention for their ability to impart favorable drug-like properties. This guide provides an in-depth, head-to-head comparison of two prominent four-membered rings—oxetane and azetidine—as linkers in PROTACs. We will delve into their distinct impacts on key performance parameters, supported by established principles in medicinal chemistry and PROTAC design, and provide detailed experimental protocols for their evaluation.

The PROTAC Mechanism: A Symphony Orchestrated by the Linker

Before dissecting the nuances of oxetane and azetidine linkers, it is crucial to appreciate the central role of the linker in the PROTAC mechanism of action. The linker's length, rigidity, and chemical composition dictate the spatial orientation of the warhead and the E3 ligase ligand, thereby governing the formation and stability of the critical ternary complex (Protein of Interest-PROTAC-E3 Ligase).[5] An optimal linker facilitates productive protein-protein interactions within this complex, leading to efficient ubiquitination of the target and its subsequent degradation by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitinated_POI Poly-ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Ub Ubiquitin (Ub) Ub->Ternary_Complex PROTAC_Evaluation_Workflow cluster_synthesis 1. Design & Synthesis cluster_invitro 2. In Vitro Evaluation cluster_cellular 3. Cellular & In Vivo Analysis Design PROTAC Design (Target, E3 Ligase) Synth_Ox Synthesis of Oxetane-Linker PROTAC Design->Synth_Ox Synth_Az Synthesis of Azetidine-Linker PROTAC Design->Synth_Az Solubility Aqueous Solubility Assay Synth_Ox->Solubility Synth_Az->Solubility Permeability Caco-2 Permeability Assay Solubility->Permeability Metabolic Microsomal Stability Assay Permeability->Metabolic Ternary Ternary Complex Formation (SPR, ITC, TR-FRET) Metabolic->Ternary Ubiquitination In Vitro Ubiquitination Assay Ternary->Ubiquitination Degradation Protein Degradation (Western Blot, DC50/Dmax) Ubiquitination->Degradation Selectivity Proteomics (Selectivity) Degradation->Selectivity PK Pharmacokinetics (In Vivo) Selectivity->PK

References

The Oxetane Advantage: A Comparative Guide to Next-Generation PROTAC Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted protein degradation, the success of a Proteolysis Targeting Chimera (PROTAC) is intricately tied to the design of its linker. This guide provides an in-depth technical comparison of emerging linker technologies, with a specific focus on the utility of oxetane-based motifs. We will explore the theoretical advantages of these structures and present a comparative analysis of their performance against traditional flexible linkers, supported by experimental data.

The PROTAC Revolution and the Central Role of the Linker

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1][2] They function by simultaneously binding a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex.[3][4] This proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[3][4]

A PROTAC molecule is composed of three key components: a warhead that binds the POI, a ligand that recruits an E3 ligase, and a linker that connects these two moieties.[4][5] While the warhead and E3 ligase ligand provide specificity, the linker is a critical determinant of the PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[4][5]

Traditionally, PROTAC linkers have been composed of flexible polyethylene glycol (PEG) or alkyl chains due to their synthetic accessibility.[4][] However, there is a growing body of evidence suggesting that the incorporation of rigid motifs, such as heterocyclic scaffolds, can lead to PROTACs with superior pharmacological properties.[4][]

The Physicochemical Virtues of Oxetane in PROTAC Linker Design

Oxetane, a four-membered cyclic ether, has emerged as a valuable building block in medicinal chemistry.[7] Its incorporation into PROTAC linkers offers several potential advantages over traditional flexible linkers:

  • Improved Solubility and Reduced Lipophilicity: The polar nature of the oxetane ring can enhance the aqueous solubility of PROTACs, a common challenge for these high molecular weight molecules.[7] This can also lead to a reduction in lipophilicity, which may improve pharmacokinetic properties.

  • Enhanced Metabolic Stability: The rigid, cyclic structure of oxetane can be less susceptible to metabolic degradation compared to flexible alkyl or PEG chains.[7]

  • Conformational Rigidity: Oxetane introduces a degree of rigidity into the linker, which can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation.[8] This can reduce the entropic penalty of binding and lead to a more stable and productive ternary complex.[8]

  • Improved Cell Permeability: By acting as a "polar handle" and influencing the overall conformation of the PROTAC, oxetane can contribute to improved cell permeability, a critical factor for PROTAC efficacy.[7]

Comparative Analysis: The Impact of Linker Rigidity on PROTAC Performance

While direct head-to-head comparisons of oxetane-based linkers against traditional linkers for the same target are still emerging in the literature, a compelling case study on hematopoietic prostaglandin D synthase (H-PGDS) degraders highlights the profound impact of linker rigidity on PROTAC performance.[8] In this study, a series of PROTACs were synthesized with linkers of varying flexibility, including a highly rigid spirocyclic linker, which serves as an excellent surrogate for understanding the potential effects of an oxetane-containing linker.

Case Study: H-PGDS Degraders with Varying Linker Rigidity

Three PROTACs targeting H-PGDS were developed with the same warhead and E3 ligase ligand but with different linkers: a flexible PEG-based linker (PROTAC-1), a more rigid methylene-modified linker (PROTAC-2), and a highly rigid spirocyclic linker (PROTAC-3).[8]

PROTACLinker TypeDC50 (nM)Dmax (%)Intracellular Accumulation (Relative)Ternary Complex Stability (Relative)
PROTAC-1 Flexible (PEG-based)~20>90LowHigh
PROTAC-2 Semi-rigid~20>90MediumMedium
PROTAC-3 Rigid (Spirocyclic)~20>90HighLow

Data synthesized from published literature[8]

Key Findings:

  • Degradation Potency: All three PROTACs exhibited potent degradation of H-PGDS with similar DC50 and Dmax values, indicating that a certain degree of linker flexibility is tolerated for this particular target.[8]

  • Intracellular Accumulation: A clear trend was observed where increasing linker rigidity led to higher intracellular accumulation of the PROTAC. The rigid PROTAC-3 showed significantly higher levels within the cells compared to the flexible PROTAC-1.[8] This suggests that the rigid linker may contribute to improved cell permeability.

  • Ternary Complex Stability: Conversely, the stability of the ternary complex (H-PGDS-PROTAC-E3 ligase) was inversely correlated with linker rigidity. The flexible PROTAC-1 formed the most stable ternary complex, while the rigid PROTAC-3 formed the least stable one.[8]

This case study reveals a critical trade-off in PROTAC design: while linker rigidity can enhance cell permeability and intracellular concentration, it may come at the cost of reduced ternary complex stability.[8] The optimal level of rigidity is therefore target-dependent and requires careful empirical evaluation.

Case Study: Oxetane as a Key Enabler in a Successful BTK PROTAC

A notable example of the successful application of an oxetane moiety in a PROTAC is in the development of degraders for Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies.[] In a series of BTK PROTACs based on the reversible inhibitor GDC-0853, the oxetane group on the warhead was identified as the solvent-exposed vector for linker attachment.[]

This strategic placement of the linker on the oxetane ring allowed for the development of highly potent and selective BTK degraders.[] While this example does not directly compare an oxetane-containing linker to other linker types, it underscores the importance of the oxetane's structural and chemical properties in enabling the design of a successful PROTAC. The inherent stability and defined exit vector provided by the oxetane ring were crucial for the productive engagement of the E3 ligase.[]

Experimental Protocols

To facilitate the evaluation and comparison of PROTACs with different linkers, the following are detailed methodologies for key experiments.

Western Blotting for Protein Degradation

This protocol is used to quantify the extent of target protein degradation induced by a PROTAC.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control.

Ternary Complex Formation Assay (e.g., AlphaLISA)

This assay measures the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare biotinylated target protein, His-tagged E3 ligase complex, and the PROTAC at various concentrations.

  • Assay Plate Setup: In a 384-well plate, add the biotinylated target protein, the PROTAC, and the His-tagged E3 ligase complex.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow for ternary complex formation.

  • Detection: Add streptavidin-coated donor beads and anti-His-conjugated acceptor beads. Incubate in the dark.

  • Signal Reading: Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis: The AlphaLISA signal is proportional to the amount of ternary complex formed. Plot the signal as a function of PROTAC concentration.

Cell Permeability Assay (e.g., PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of a compound.

Step-by-Step Methodology:

  • Donor Plate Preparation: Add the PROTAC solution to the donor wells of a 96-well filter plate.

  • Membrane Coating: Coat the filter membrane of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with buffer.

  • Sandwich Assembly: Place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer.

  • Incubation: Incubate the plate assembly at room temperature for a specified time (e.g., 4-16 hours).

  • Concentration Measurement: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the permeability coefficient (Pe) using the appropriate formula.

Visualizing the Process: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate key pathways and workflows.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC PROTAC_bound_POI PROTAC-POI PROTAC->PROTAC_bound_POI PROTAC_bound_E3 PROTAC-E3 PROTAC->PROTAC_bound_E3 POI Protein of Interest (POI) POI->PROTAC_bound_POI E3 E3 Ligase E3->PROTAC_bound_E3 Ternary_Complex POI-PROTAC-E3 PROTAC_bound_POI->Ternary_Complex PROTAC_bound_E3->Ternary_Complex Ternary_Complex->PROTAC Recycling PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo / Ex Vivo Analysis Design PROTAC Design (Warhead, Linker, E3 Ligand) Synthesis Synthesis of PROTAC Library Design->Synthesis Binding Binding Assays (SPR, ITC) Synthesis->Binding Permeability Permeability Assays (PAMPA) Synthesis->Permeability Ternary Ternary Complex Formation (AlphaLISA) Binding->Ternary Degradation Degradation Assays (Western Blot, DC50, Dmax) Ternary->Degradation PK Pharmacokinetics (PK) Studies Degradation->PK PD Pharmacodynamics (PD) (Target Degradation in Tissue) PK->PD Efficacy In Vivo Efficacy (Xenograft Models) PD->Efficacy

Caption: A typical experimental workflow for PROTAC evaluation.

Caption: A comparison of flexible versus rigid PROTAC linkers.

Conclusion

The linker is a critical component in the design of efficacious PROTACs, and moving beyond traditional flexible linkers to more rigid, heterocyclic scaffolds like oxetane presents a promising strategy for developing next-generation protein degraders. While the incorporation of rigid linkers can lead to a trade-off between improved cell permeability and reduced ternary complex stability, the optimal balance is target-specific. The case studies presented here demonstrate that careful consideration and empirical optimization of the linker's physicochemical properties are paramount to achieving potent and selective protein degradation. As the field of targeted protein degradation continues to advance, the rational design of linkers, including the use of innovative motifs like oxetane, will be a key driver of success.

References

Safety Operating Guide

A Comprehensive Disposal Protocol for 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, safety-first protocol for the proper disposal of 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-yl)acetic acid. As a novel building block in pharmaceutical research and development, its waste streams must be managed with a clear understanding of its chemical nature to ensure personnel safety, environmental protection, and regulatory compliance. This document moves beyond a simple checklist, offering a procedural framework grounded in chemical principles and established safety standards.

Hazard Assessment and Waste Characterization

The molecule can be deconstructed into three key functionalities:

  • tert-Butoxycarbonyl (Boc) Amino Group: This common protecting group is known to be acid-labile, meaning it can be cleaved under acidic conditions[2][3]. This dictates that waste containing this compound should not be mixed with strong acidic waste streams to avoid unintended reactions.

  • Oxetane Ring: Oxetanes are four-membered cyclic ethers. While less prone to peroxide formation than other ethers like THF, they are still reactive heterocyclic compounds that can be metabolized in biological systems, indicating a potential for environmental impact if not handled correctly[4].

  • Acetic Acid Moiety: The presence of a carboxylic acid group classifies this compound as an organic acid. Concentrated acetic acid is corrosive and can cause severe skin burns and eye damage[5][6]. While this molecule is a solid, its solutions will be acidic and should be handled accordingly.

Based on these structural components and data from similar compounds, the following hazard profile should be assumed as a precautionary measure.

Potential Hazard Basis of Assessment & Precautionary Notes GHS Classification (Inferred)
Skin Irritation The carboxylic acid moiety and data on similar Boc-protected amino acids suggest a potential for skin irritation[7][8]. Prolonged contact should be avoided.H315: Causes skin irritation
Serious Eye Irritation Organic acids and other complex organic molecules frequently cause serious eye irritation or damage[7][8].H319: Causes serious eye irritation
Respiratory Irritation Handling the solid powder without proper ventilation may generate dust, which can irritate the respiratory tract[7].H335: May cause respiratory irritation

Personal Protective Equipment (PPE) Mandates

To mitigate the risks identified above, all personnel handling this compound, including during disposal procedures, must wear appropriate PPE.

  • Eye and Face Protection: Use chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133[9].

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or butyl rubber. Gloves must be inspected before use and disposed of as contaminated waste after handling[10].

  • Protective Clothing: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemical-resistant apron should be worn[8].

Step-by-Step Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most critical step in a compliant waste management program. The U.S. Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA) provide a clear framework for managing hazardous waste, which must be followed[11][12].

Step 1: Waste Classification

The primary waste stream for this compound is non-halogenated organic hazardous waste . Do not dispose of this chemical down the drain or in regular solid waste receptacles[13][14].

Step 2: Waste Container Selection
  • Containers must be chemically compatible with acidic organic compounds. Borosilicate glass or high-density polyethylene (HDPE) containers are appropriate. Do not use metal containers , as acids can cause corrosion[12][14].

  • All containers must be in good condition, free from damage, and have a secure, leak-proof closure[11].

  • The use of repurposed food containers is strictly prohibited for storing hazardous waste[14].

Step 3: Collection of Waste

Different forms of waste must be collected appropriately.

  • Unused or Expired Solid Compound: Collect the solid chemical in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office[13].

  • Solutions (Liquid Waste): Collect all solutions containing the compound in a designated hazardous liquid waste container. It is best practice to keep a dedicated container for this specific waste stream to avoid inadvertent mixing with incompatible chemicals[13].

  • Contaminated Labware (Solid Waste): All disposable materials that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips, absorbent pads from spill cleanup) must be collected in a separate, lined container designated for solid hazardous waste[13][15].

Step 4: Hazardous Waste Labeling

Properly label all waste containers immediately upon starting accumulation. The label must include:

  • The words "Hazardous Waste"

  • The full, unabbreviated chemical name: "this compound"

  • A clear indication of the hazards (e.g., "Irritant," "Acidic")

  • The date accumulation started.

On-Site Storage and Final Disposal

All generated waste must be stored and disposed of in compliance with institutional and federal regulations.

Satellite Accumulation Area (SAA)

Laboratories must set up an SAA at or near the point of waste generation and under the control of laboratory personnel[14][16].

  • Segregation: Store the waste container in the SAA with other organic acids, away from incompatible materials. A chemical compatibility chart should be consulted, but as a rule, store separately from bases, oxidizing agents, and reducing agents[14][17].

  • Container Management: Keep waste containers securely closed except when adding waste. Weekly inspections for leaks are required[14].

  • Time and Volume Limits: An SAA can accumulate up to 55 gallons of hazardous waste, which must be moved to a central storage area within three days of being filled. Partially filled containers may remain in the SAA for up to one year[14][16].

Disposal Workflow Diagram

G cluster_0 Waste Generation & Collection cluster_1 Containerization & Labeling cluster_2 Storage & Final Disposal start Generation of Waste (Solid, Liquid, Contaminated PPE) solid_waste Solid Chemical Waste (Unused/Expired Compound) start->solid_waste liquid_waste Liquid Chemical Waste (Solutions) start->liquid_waste ppe_waste Contaminated Solid Waste (Gloves, Weigh Paper, etc.) start->ppe_waste solid_container Collect in Labeled, Compatible Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled, Compatible Liquid Waste Container liquid_waste->liquid_container ppe_container Collect in Lined, Labeled Solid Waste Container ppe_waste->ppe_container storage Store in Segregated Satellite Accumulation Area (SAA) (Away from Incompatibles) solid_container->storage liquid_container->storage ppe_container->storage disposal Final Disposal via Licensed Professional Waste Disposal Service storage->disposal caption Disposal Workflow

Caption: A workflow for the proper segregation and disposal of waste.

Final Disposal

All waste containing this compound must be disposed of through a licensed professional waste disposal service in accordance with all local, state, and federal regulations[13][18]. This ensures the waste is treated in a manner that renders it less harmful, such as through incineration or chemical neutralization at a dedicated facility[15].

Emergency Procedures for Spills and Exposure

In the event of a spill or personnel exposure, immediate and correct action is crucial.

Small Spill Cleanup
  • Alert personnel in the immediate area and restrict access.

  • Wearing the appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels to absorb large amounts of liquid.

  • Carefully sweep or scoop the absorbed material into a suitable, closed container for disposal as hazardous waste[7][10].

  • Decontaminate the spill area with a suitable solvent or detergent solution, and then wipe clean.

  • Wash hands thoroughly after cleanup is complete.

Personnel Exposure First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[7].

  • Skin Contact: Immediately wash affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If irritation persists, seek medical attention[7].

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention[7][13].

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention[13].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-((Tert-butoxycarbonyl)amino)oxetan-3-YL)acetic acid
Reactant of Route 2
2-(3-((Tert-butoxycarbonyl)amino)oxetan-3-YL)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.